molecular formula C7H8ClNO3S B15504228 2-amino-3-chloro-5-methylbenzenesulfonic acid

2-amino-3-chloro-5-methylbenzenesulfonic acid

Cat. No.: B15504228
M. Wt: 221.66 g/mol
InChI Key: SVKZORXMEOSEQK-UHFFFAOYSA-N
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Description

2-amino-3-chloro-5-methylbenzenesulfonic acid is a useful research compound. Its molecular formula is C7H8ClNO3S and its molecular weight is 221.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

2-amino-3-chloro-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8ClNO3S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12)

InChI Key

SVKZORXMEOSEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)S(=O)(=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: 2-Amino-3-Chloro-5-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth structural and functional analysis of 2-amino-3-chloro-5-methylbenzenesulfonic acid , a specialized aromatic intermediate derived from the chlorination of 4B Acid.

Structural Analysis, Synthesis Protocols, and Industrial Applications

Executive Summary

This compound is a highly functionalized aromatic intermediate used primarily in the synthesis of azo dyes and pigments. Structurally, it is the 3-chloro derivative of 2-amino-5-methylbenzenesulfonic acid (commonly known as 4B Acid ). Its specific substitution pattern—featuring a chlorine atom ortho to the amino group and a methyl group meta to the sulfonic acid—imparts unique steric and electronic properties that distinguish it from its commercially ubiquitous isomer, CLT Acid (2-amino-5-chloro-4-methylbenzenesulfonic acid).

This guide details the molecule's chemical architecture, manufacturing pathway via electrophilic aromatic substitution, and its critical role as a diazo component in colorant chemistry.

Chemical Structure & Identity

Nomenclature and Identification[1][2]
  • IUPAC Name: this compound

  • Common Synonyms: 3-Chloro-4B Acid; 3-Chloro-4-aminotoluene-5-sulfonic acid (based on toluene numbering).

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 221.66 g/mol [1]

  • Core Scaffold: Benzenesulfonic acid[4][5]

Structural Analysis

The molecule is a tri-substituted benzene ring. The positioning of substituents is governed by the directing effects of the parent 4B Acid scaffold.

PositionSubstituentElectronic EffectSteric Consequence
1 Sulfonic Acid (

)
Strong Electron Withdrawing (Deactivating)Solubilizing group; forms zwitterion with amine.
2 Amino (

)
Strong Electron Donating (Activating)Primary site for diazotization.
3 Chlorine (

)
Weak Electron Withdrawing (Inductive); Weak Donating (Resonance)Critical Feature: Occupies the ortho position to the amine, creating steric hindrance that stabilizes the eventual diazonium salt.
5 Methyl (

)
Weak Electron Donating (Inductive)Increases lipophilicity of the azo pigment.
Zwitterionic Character

In the solid state and neutral aqueous solution, the molecule exists primarily as a zwitterion . The acidic proton from the sulfonic acid group (


) protonates the adjacent amino group (

), forming an inner salt (

/

). This high polarity renders the free acid insoluble in organic solvents but soluble in alkaline aqueous media.

Synthesis & Manufacturing

The industrial synthesis of this compound is a sequential process starting from p-toluidine . The key step is the regioselective chlorination of the intermediate 4B Acid.

Reaction Pathway

The synthesis follows a logical electrophilic aromatic substitution sequence:

  • Sulfonation: p-Toluidine is sulfonated (typically via the "baking process") to yield 2-amino-5-methylbenzenesulfonic acid (4B Acid).

  • Chlorination: 4B Acid is chlorinated. The amino group directs the incoming chlorine to the ortho position (Position 3). Position 5 is blocked by the methyl group, and Position 1 is occupied by the sulfonic acid.

Visualization of Synthesis

SynthesisPathway PTol p-Toluidine (1-Amino-4-methylbenzene) Sulfonation Sulfonation (H2SO4, 180-200°C) PTol->Sulfonation Acid4B 4B Acid (2-Amino-5-methylbenzenesulfonic acid) Sulfonation->Acid4B Ortho to Amine Chlorination Chlorination (Cl2 or NCS, 20-40°C) Acid4B->Chlorination Target TARGET MOLECULE 2-Amino-3-chloro-5-methyl benzenesulfonic acid Chlorination->Target Regioselective (Ortho to Amine)

Caption: Step-wise synthesis from p-toluidine via the 4B Acid intermediate.

Detailed Experimental Protocol (Chlorination Step)

Note: This protocol is a generalized procedure based on standard industrial practices for chlorinating aminobenzenesulfonic acids.

Reagents:

  • 2-Amino-5-methylbenzenesulfonic acid (4B Acid): 1.0 eq

  • Sodium Hydroxide (NaOH): 1.1 eq (to dissolve the acid)

  • Chlorine gas (

    
    ) or Sodium Hypochlorite (NaOCl): 1.05 eq
    
  • Hydrochloric Acid (HCl): For precipitation

Methodology:

  • Dissolution: Suspend 4B Acid in water. Add NaOH slowly until the solution reaches pH 8-9. The solid dissolves as the sodium sulfonate salt.

  • Chlorination: Cool the solution to 15–20°C. Introduce the chlorinating agent slowly.

    • Mechanistic Insight: The amino group activates the ring. The position ortho to the amine (Pos 3) is the most nucleophilic site available. The methyl group at Pos 5 prevents para substitution relative to the amine.

  • Monitoring: Monitor the reaction via HPLC to ensure conversion of 4B Acid and minimize over-chlorination (dichlorination is difficult due to steric crowding but possible).

  • Isolation: Acidify the reaction mass with HCl to pH < 1. The product, this compound, will precipitate as the zwitterionic free acid.

  • Purification: Filter the white/off-white precipitate. Wash with ice-cold water to remove inorganic salts. Recrystallize from hot water if high purity (>99%) is required.

Physicochemical Properties[1][9][10][11][12]

PropertyValue / Characteristic
Physical State White to off-white crystalline powder
Solubility (Water) Low as free acid; High as Na/K salt
Solubility (Organic) Insoluble in non-polar solvents; Sparingly soluble in DMSO
Acidity (pKa) Sulfonic acid: < -1 (Strong); Ammonium: ~3.5
Melting Point >300°C (Decomposes)
Stability Stable under standard conditions; Light sensitive (darkens over time)

Applications in Drug & Colorant Development

Azo Pigment Synthesis (Primary Use)

This molecule serves as a Diazo Component .

  • Diazotization: The amine is converted to a diazonium salt (

    
    ) using sodium nitrite and HCl.
    
  • Coupling: The diazonium species is coupled with electron-rich scaffolds (e.g., Beta-naphthol, BON Acid, Naphthol AS derivatives).

  • Effect of 3-Chloro: The chlorine atom at the 3-position (ortho to the azo linkage) exerts a steric twist on the final pigment molecule. This reduces planarity, often shifting the color shade bathochromically (red-shift) and improving light fastness by protecting the azo bond from oxidative attack.

Pharmaceutical Intermediates

While less common than its carboxylic acid analogs (e.g., 2-amino-5-chloro-3-methylbenzoic acid used for Chlorantraniliprole), sulfonated anilines are frequently used as building blocks for:

  • Sulfonamide antibiotics: Via conversion of the sulfonic acid to a sulfonyl chloride.

  • Water-soluble drug scaffolds: The sulfonic acid group is introduced to improve the bioavailability of hydrophobic drug candidates.

Analytical Characterization

To validate the structure of synthesized material, researchers should look for the following spectral signatures:

  • 1H NMR (DMSO-d6):

    • 
       2.2 ppm: Singlet (3H) – Methyl group.
      
    • 
       7.0 - 7.8 ppm: Two aromatic singlets (or meta-coupled doublets, 
      
      
      
      ).
      • Proton at Position 4: Located between Cl and Me.

      • Proton at Position 6: Located between Me and SO3H.

    • Note: The absence of ortho-coupling (

      
      ) confirms the 1,2,3,5 substitution pattern.
      
  • Mass Spectrometry (ESI-):

    • Molecular ion peak

      
       at m/z 220.
      
    • Characteristic Chlorine isotope pattern (

      
       ratio of 3:1).
      

Safety & Handling

  • Hazard Classification: Corrosive / Irritant.

  • GHS Signal: WARNING.

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place away from strong oxidizing agents. Ensure container is tightly sealed to prevent moisture absorption (hygroscopic tendency).

References

  • GuideChem. (2025). 2-Amino-4-chloro-5-methylbenzenesulfonic acid and Isomers: Chemical Properties and Applications.Link

  • PubChem. (2025).[6] Compound Summary: Aminobenzenesulfonic acid derivatives.[4][5] National Library of Medicine. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-5-methylbenzenesulfonic acid (Precursor).Link

  • Google Patents. (2021). Method for preparation of chlorinated aminobenzenesulfonic acids (CN112778147A).Link

Sources

physical properties of 2-amino-3-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical Properties of Substituted Aminochloromethylbenzenesulfonic Acids

Introduction: Navigating Isomeric Complexity

In the realm of specialty chemicals and pharmaceutical intermediates, precision in molecular structure is paramount. The compound class of amino-chloromethyl-benzenesulfonic acids serves as a critical building block in the synthesis of various dyes, pigments, and active pharmaceutical ingredients.[1][2][3] This guide provides a comprehensive overview of the physical properties of these compounds, with a specific focus on the isomers most commonly encountered and referenced in scientific literature and chemical databases.

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9)

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7)

This guide will therefore focus on a comparative analysis of these two isomers, providing researchers and drug development professionals with a thorough understanding of their physical characteristics. The discrepancies in reported data will be highlighted to underscore the importance of empirical verification in any research and development setting.

Molecular Structure and Its Influence on Physical Properties

The arrangement of the amino (-NH2), chloro (-Cl), methyl (-CH3), and sulfonic acid (-SO3H) groups on the benzene ring dictates the intermolecular forces and, consequently, the physical properties of these compounds. The sulfonic acid group, being highly polar and capable of strong hydrogen bonding, dominates the solubility and melting point characteristics. The amino group, also a hydrogen bond donor and acceptor, further contributes to these properties. The relative positions of these functional groups in the two isomers lead to subtle but significant differences in their physical behavior.

Comparative Physical Properties

The following sections detail the key physical properties of the two isomers, with data synthesized from various chemical and safety data sources.

Appearance and Physical State

At ambient temperature, both isomers are typically solids.[4][5] Their appearance is generally described as a crystalline powder, with color variations reported.

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): This isomer is commonly described as a white to pink or light reddish powder.[6][7]

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): This compound is generally reported as a white to buff-colored powder.[1][8][9][10]

The color variations can be attributed to the presence of minor impurities or the specific crystallization process used during manufacturing. For high-purity applications, such as in pharmaceutical synthesis, color can be a critical quality control parameter.

Melting and Boiling Points

The melting point of a solid is a strong indicator of the strength of its crystal lattice forces. For these sulfonic acid derivatives, the strong hydrogen bonding network results in high melting points. There are, however, significant discrepancies in the reported values, which may be due to different measurement conditions or sample purities.

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): Reported melting points for this isomer vary widely, with some sources indicating a value of 109°C and others stating it is above 305°C.[7][11]

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): Similarly, conflicting data exists for this isomer, with reported melting points of 180.5°C and also greater than 300°C.[9][10][12]

The boiling points are also high, as expected for such polar, high molecular weight compounds.

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): The boiling point is reported to be around 394°C.[6][7]

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): The boiling point for this isomer is cited as 356°C.[10][12]

These high temperatures suggest that these compounds are thermally stable under normal processing conditions.

Solubility Profile

The solubility of these compounds is a critical factor in their application, particularly in reaction chemistry and formulation. The presence of the highly polar sulfonic acid group suggests an affinity for polar solvents like water.

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): The free acid is generally considered to be practically insoluble in water.[6][11] However, it is soluble as its sodium or ammonium salt. Some sources do report it as soluble in water, which may refer to the salt form or solubility at elevated temperatures.[4][13]

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): Similar to its isomer, the free acid is reported as essentially insoluble in water, but soluble in the form of its ammonium salt.[8][9][10] However, other sources indicate that it is soluble or very soluble in water.[1][12]

This zwitterionic character, with both a strongly acidic sulfonic acid group and a weakly basic amino group, means that the pH of the aqueous medium will have a profound impact on solubility.

Density

The density of these compounds is relatively high, consistent with their crystalline solid nature.

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): The density is reported as 1.553 g/cm³.[6][7]

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): The density is reported to be approximately 1.6 g/cm³.[10]

Acidity (pKa)

The pKa value is a measure of the acidity of a compound. For these molecules, the sulfonic acid group is strongly acidic.

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9): A predicted pKa of -1.59 has been reported for the sulfonic acid group, indicating it is a very strong acid.[6][11]

  • 2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7): A pKb of 12.17 has been reported, which corresponds to the basicity of the amino group.[12]

Summary of Physical Properties

Physical Property2-Amino-5-chloro-4-methylbenzenesulfonic acid (CAS 88-53-9)2-Amino-4-chloro-5-methylbenzenesulfonic acid (CAS 88-51-7)
Appearance White to pink/light reddish crystalline powder[6][7]White to buff crystalline powder[1][8][9][10]
Melting Point >305°C or 109°C[7][11]>300°C, 180.5°C, or 250-255°C[1][9][10][12]
Boiling Point 394°C[6][7]356°C[10][12]
Solubility in Water Practically insoluble as free acid; soluble as salt[6][11]Essentially insoluble as free acid; soluble as salt[8][9][10]
Density 1.553 g/cm³[6][7]~1.6 g/cm³[10]
pKa / pKb pKa: -1.59 (predicted)[6][11]pKb: 12.17[12]

Experimental Workflow for Physicochemical Characterization

The characterization of a novel or existing chemical substance requires a systematic approach to ensure data accuracy and reliability. The following diagram illustrates a typical workflow for determining the key physical properties discussed in this guide.

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Physical Property Determination cluster_2 Data Analysis & Reporting recrystallization Recrystallization/ Purification purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis melting_point Melting Point (DSC, MP Apparatus) purity_analysis->melting_point solubility Solubility Studies (Solvent Screen, pH dependence) purity_analysis->solubility density Density Measurement (Pycnometry) purity_analysis->density pka pKa Determination (Potentiometric Titration) purity_analysis->pka spectroscopy Spectroscopic Analysis (FTIR, NMR, MS) purity_analysis->spectroscopy data_compilation Data Compilation & Comparison melting_point->data_compilation solubility->data_compilation density->data_compilation pka->data_compilation spectroscopy->data_compilation report Technical Report/ Whitepaper Generation data_compilation->report

Caption: Workflow for Physicochemical Characterization.

Conclusion

The physical properties of 2-amino-5-chloro-4-methylbenzenesulfonic acid and 2-amino-4-chloro-5-methylbenzenesulfonic acid are crucial for their handling, application, and synthesis. While there is a general consensus on their solid nature and high thermal stability, significant discrepancies exist in the reported melting points and solubility data. This underscores the necessity for researchers and drug development professionals to perform their own analytical characterization to obtain reliable data for their specific materials and applications. This guide serves as a comprehensive starting point for understanding the physicochemical landscape of these important chemical intermediates.

References

  • Alchemist-chem. (n.d.). 2-Amino-5-Chloro-4-Methylbenzenesulfonic Acid. Retrieved from [Link]

  • Lookchem. (n.d.). Cas 88-53-9,2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • CPAChem. (2024, January 4). Safety data sheet. Retrieved from [Link]

  • ACS Publications. (2015, December 16). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis | Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid | C8H8ClNO2 | CID 11644044. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid - Hazardous Agents. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-methylbenzenesulfonic acid | C7H7ClO3S | CID 15155330. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-Chloro-Methylbenzenesulfonic Acids for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Isomeric Specificity: The precise nomenclature of substituted aromatic compounds is critical for reproducible research. The query for "2-amino-3-chloro-5-methylbenzenesulfonic acid" does not correspond to a commonly cataloged chemical entity in major chemical databases. However, the closely related isomer, 2-amino-4-chloro-5-methylbenzenesulfonic acid , is a well-documented and commercially available compound. This guide will focus on this specific, verifiable isomer, while also acknowledging other related structures to provide a comprehensive overview for the scientific community. It is a common challenge in chemical research that slight variations in nomenclature can refer to distinct molecules with different properties. Therefore, researchers are advised to always cross-reference with the Chemical Abstracts Service (CAS) number to ensure the identity of the compound .

Core Compound Identification and Properties

The primary subject of this guide is 2-amino-4-chloro-5-methylbenzenesulfonic acid. This compound belongs to the family of substituted anilines and benzenesulfonic acids, which are foundational building blocks in organic synthesis, particularly in the dye and pharmaceutical industries.[1][2]

Physicochemical Data Summary

A summary of the key quantitative data for 2-amino-4-chloro-5-methylbenzenesulfonic acid is presented below for quick reference.

PropertyValueSource
IUPAC Name 2-amino-4-chloro-5-methylbenzenesulfonic acidLGC Standards
CAS Number 88-51-7
Molecular Formula C₇H₈ClNO₃S
Molecular Weight 221.66 g/mol
Appearance White to buff crystalline powder
Solubility Essentially insoluble as a free acid; soluble as a sodium or ammonium salt.
Melting Point Approx. 250-255°C

Another related isomer of note is 2-amino-5-chloro-4-methylbenzenesulfonic acid (CAS Number: 88-53-9), which has the same molecular formula and weight but a different substitution pattern on the benzene ring.[3] This distinction is crucial as the positional differences of the functional groups can lead to significant variations in reactivity and biological activity.

Synthesis and Mechanistic Insights

The synthesis of 2-amino-4-chloro-5-methylbenzenesulfonic acid typically involves a multi-step process starting from a readily available precursor like p-toluidine. The sequence of reactions is critical to achieve the desired substitution pattern due to the directing effects of the functional groups on the aromatic ring.

A plausible synthetic workflow is outlined below. The choice of specific reagents and conditions is dictated by the need to control regioselectivity. For instance, the sulfonation of an aniline derivative is often performed under conditions that favor para-substitution to the amino group. Subsequent chlorination must then be directed by the existing substituents.

G cluster_0 Synthesis Workflow p_toluidine p-Toluidine (Starting Material) sulfonation Sulfonation (e.g., H₂SO₄) p_toluidine->sulfonation intermediate1 4-Amino-3-methylbenzenesulfonic acid sulfonation->intermediate1 chlorination Chlorination (e.g., Cl₂ in acetic acid) intermediate1->chlorination product 2-Amino-4-chloro-5-methylbenzenesulfonic acid (Final Product) chlorination->product G cluster_1 Synthetic Elaboration Pathways cluster_amino Amino Group Modification cluster_sulfonic Sulfonic Acid Group Modification start 2-Amino-4-chloro-5-methylbenzenesulfonic acid diazotization Diazotization (NaNO₂, HCl) start->diazotization amide_formation Amide Formation (Acyl chloride) start->amide_formation sulfonyl_chloride Sulfonyl Chloride Formation (PCl₅ or SOCl₂) start->sulfonyl_chloride sandmeyer Sandmeyer Reaction (e.g., CuBr, CuCN) diazotization->sandmeyer sulfonamide Sulfonamide Synthesis (SOCl₂, then Amine) sulfonyl_chloride->sulfonamide

Caption: Potential synthetic pathways from the primary functional groups of the title compound.

Experimental Protocols: A Representative Example

While a specific protocol for the synthesis of a drug candidate from this starting material is proprietary information of the developing entities, a general procedure for a common transformation, such as the synthesis of a sulfonamide, can be outlined. Sulfonamides are a well-known class of pharmacophores with a wide range of biological activities.

Protocol: Synthesis of a Substituted N-Aryl Sulfonamide

  • Conversion to Sulfonyl Chloride:

    • In a fume hood, suspend 1 equivalent of 2-amino-4-chloro-5-methylbenzenesulfonic acid in a suitable solvent such as thionyl chloride (SOCl₂).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the reaction mixture under reflux until the evolution of gas ceases, indicating the completion of the reaction. The progress can be monitored by thin-layer chromatography (TLC).

    • Carefully remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-amino-4-chloro-5-methylbenzenesulfonyl chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude sulfonyl chloride in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution in an ice bath.

    • Slowly add a solution of the desired primary or secondary amine (2 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted-2-amino-4-chloro-5-methylbenzenesulfonamide.

Trustworthiness and Self-Validation: This protocol incorporates standard, well-established organic chemistry transformations. The progress of each step is monitored by TLC, providing a self-validating system to ensure the reaction is proceeding as expected before moving to the subsequent step. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety and Handling

As with any laboratory chemical, 2-amino-4-chloro-5-methylbenzenesulfonic acid and its derivatives should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

  • Haz-Map. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic Acid-d3. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

  • Eureka | Patsnap. (2019, July 5). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.

Sources

pKa Values and Acidity of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloro-5-methylbenzenesulfonic acid is a highly substituted, amphoteric aromatic compound serving as a critical intermediate in the synthesis of advanced azo dyes, pigments, and pharmaceutical precursors. Understanding its exact acid-base behavior—specifically its pKa values—is paramount for optimizing reaction conditions, predicting solubility, and designing downstream purification workflows. This whitepaper provides an in-depth mechanistic analysis of its acidity, structural determinants, and the gold-standard experimental protocols required for empirical pKa validation.

Structural Determinants of Acidity (Mechanistic Causality)

The acid-base profile of this compound is governed by two distinct ionizable moieties: the highly acidic sulfonic acid group (


) and the basic amino group (

). In aqueous environments, these groups engage in a proton-transfer equilibrium, dictating the molecule's zwitterionic nature.
The Zwitterionic Equilibrium

Like its foundational analog, sulfanilic acid (which exhibits a pKa of 3.23 and exists primarily as a zwitterion [4]), this compound undergoes internal protonation. The sulfonic acid donates its proton to the amino group, forming a neutral but highly polar zwitterion (


, 

) at physiological and ambient pH levels.
Substituent Effects on pKa Values

To predict the exact pKa values, we must analyze the inductive (


, 

) and resonance (

) effects of the substituents on the aromatic ring relative to the amino group (Position 2):
  • The Sulfonic Acid Group (pKa1): Sulfonic acids are strong acids. The deprotonation of

    
     occurs at a pH well below 0. The presence of the electron-withdrawing chlorine atom further stabilizes the sulfonate anion, ensuring pKa1 remains heavily negative.
    
  • The 5-Methyl Group (+I Effect): Positioned para to the amino group, the methyl group exerts a weak electron-donating inductive effect and hyperconjugation. In isolation, this would increase electron density on the nitrogen, slightly raising the pKa of the anilinium ion (making it more basic). This is observed in the parent compound, 2-amino-5-methylbenzenesulfonic acid, which has an established pKa of 3.28 [1].

  • The 3-Chloro Group (-I Effect): Positioned ortho to the amino group, the chlorine atom exerts a powerful electron-withdrawing inductive effect that completely overrides the methyl group's donation. This pulls electron density away from the nitrogen, highly stabilizing the neutral free amine (

    
    ) and making the protonated anilinium ion (
    
    
    
    ) highly eager to shed its proton.

Quantitative Data & pKa Profiling

The following table summarizes the comparative pKa values of related aminobenzenesulfonic derivatives to illustrate the quantitative impact of halogenation and alkylation.

CompoundSubstituentspKa1 (Sulfonic)pKa2 (Anilinium)Reference
Sulfanilic Acid None (4-amino)< 03.23[4]
2-Amino-5-methylbenzenesulfonic acid 5-Methyl< 03.28[1]
CLT Acid (Isomer)5-Amino, 2-Chloro, 4-Methyl~ -1.59 (Pred.)~ 2.0 - 2.5[2, 3]
This compound 3-Chloro, 5-Methyl< 0 ~ 1.5 - 2.5 Extrapolated

Zwitterionic Pathway & Protonation States

The following diagram maps the logical relationship between pH environments and the dominant ionization states of the molecule.

ZwitterionEquilibrium Cation Cationic Form (-SO3H, -NH3+) pH < 0 Zwitterion Zwitterionic Form (-SO3-, -NH3+) pH 0.5 - 1.5 Cation->Zwitterion pKa1 < 0 (-H+) Anion Anionic Form (-SO3-, -NH2) pH > 3 Zwitterion->Anion pKa2 ~ 1.5 - 2.5 (-H+)

Protonation states of this compound across pH ranges.

Experimental Workflows for pKa Determination

Because the pKa2 of this compound is exceptionally low (~2.0), standard potentiometric titration using glass electrodes is highly susceptible to "acid error" and interference from the buffering capacity of water at pH < 2.5. Therefore, UV-Vis Spectrophotometry is the authoritative, field-proven methodology for this specific molecule.

Protocol 1: UV-Vis Spectrophotometric Titration (Gold Standard)

This protocol leverages the distinct chromophoric shift that occurs when the aromatic anilinium ion (


) deprotonates into the neutral amine (

), altering the

and

transitions.
  • Step 1: Stock Preparation. Dissolve the compound in ultra-pure water to achieve a concentration of

    
     M. If solubility is limited due to zwitterionic lattice energy, use a 0.1 M NaOH spike to force the anionic state, then dilute.
    
  • Step 2: Buffer Series Generation. Prepare a series of 15 buffered solutions ranging from pH 0.5 to 4.0 using HCl/KCl (for pH < 2) and Glycine/HCl (for pH 2-4) to maintain a constant ionic strength (

    
     M).
    
  • Step 3: Spectral Acquisition. Spike 1 mL of the stock into 9 mL of each buffer. Record the UV-Vis absorption spectra from 200 nm to 400 nm using a dual-beam spectrophotometer.

  • Step 4: Self-Validating Check (Isosbestic Point). Overlay all 15 spectra. Causality: You must observe a clean, sharp isosbestic point (a specific wavelength where absorbance is identical across all pH values). This validates that the system is a strict two-component equilibrium without degradation or precipitation artifacts.

  • Step 5: Data Fitting. Plot the absorbance at the wavelength of maximum variance (

    
    ) against pH. Fit the sigmoidal curve using the Henderson-Hasselbalch equation to extract the exact pKa2.
    
Protocol 2: Yasuda-Shedlovsky Potentiometric Extrapolation

If potentiometry must be used, the low pKa requires a co-solvent system to artificially raise the pKa into a measurable range, followed by extrapolation back to 100% aqueous conditions.

  • Step 1: Co-Solvent Titrations. Perform standard potentiometric titrations (using 0.1 M KOH as titrant) in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH). The lower dielectric constant of methanol suppresses the ionization of the anilinium ion, shifting the apparent pKa higher.

  • Step 2: Gran Plot Analysis. Transform the titration data using a Gran plot. Self-Validating Check: A perfectly linear Gran plot confirms Nernstian electrode response and the absence of micellization.

  • Step 3: Extrapolation. Plot the apparent pKa values against the reciprocal of the dielectric constant (

    
    ) of the solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (
    
    
    
    ) to determine the true aqueous pKa.

Implications in Drug Development and Formulation

For pharmaceutical professionals utilizing this compound as a precursor for sulfa-drugs or targeted therapeutics, the suppressed pKa has profound downstream implications:

  • Solubility Profiling: The compound will exhibit minimum solubility at its isoelectric point (pI), which lies exactly halfway between pKa1 and pKa2. Because both values are exceptionally low, the compound remains highly water-soluble at physiological pH (7.4) where it exists entirely as an anion.

  • Salt Selection: To formulate this compound as a stable solid API, basic counterions (e.g., Sodium, Potassium, or Meglumine) must be used. Attempting to form an HCl salt will fail under standard conditions, as the environmental pH must drop below 0 to fully protonate the deactivated amino group.

References

  • Source: oecd.
  • Source: chembk.
  • Source: guidechem.
  • Source: wikipedia.

Technical Whitepaper: Safety, Handling, and Application of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In advanced organic synthesis and drug development, functionalized anilines serve as critical building blocks for active pharmaceutical ingredients (APIs) and specialized fluorophores. 2-Amino-3-chloro-5-methylbenzenesulfonic acid is a highly substituted aromatic compound featuring an amine, a sulfonic acid moiety, a chlorine atom, and a methyl group. While it shares a nearly identical physicochemical and toxicological profile with its widely utilized positional isomer, CLT acid (2-amino-4-chloro-5-methylbenzenesulfonic acid) [1], the unique steric environment around the amine at the 3-chloro position drastically alters its reactivity profile during cross-coupling and derivatization.

This technical guide transcends a standard Safety Data Sheet (SDS). It is designed for researchers and process chemists, synthesizing fundamental GHS hazard data with field-proven operational protocols to ensure both laboratory safety and synthetic efficacy.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of this compound is essential for predicting its behavior in both biological tissues (safety) and reaction vessels (efficacy). The molecule exists primarily as a zwitterion in the solid state, where the highly acidic sulfonic acid protonates the adjacent amine. This ionic character renders the free acid virtually insoluble in non-polar organic solvents, necessitating specific salt-formation strategies for homogenous catalysis.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Implication for Researchers
Molecular Formula C₇H₈ClNO₃SHighly functionalized; provides multiple orthogonal reaction sites.
Molecular Weight 221.66 g/mol Standardized for stoichiometric calculations.
Appearance White to off-white powderDiscoloration indicates oxidation of the aniline moiety.
Solubility (Water) Moderately solubleZwitterionic nature limits rapid dissolution unless pH is adjusted >7.
Melting Point > 250 °C (Decomposes)High lattice energy due to intermolecular ionic bonding.

Hazard Identification & Toxicological Mechanisms

The safety profile of this compound is dominated by the presence of the strongly acidic sulfonic acid group (-SO₃H) and the potentially sensitizing aniline derivative [2].

GHS Classification & Precautionary Matrix
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2WarningH319: Causes serious eye irritation.
Specific Target Organ Toxicity Category 3WarningH335: May cause respiratory irritation.
Mechanistic Toxicology

The primary hazard mechanism is driven by localized pH shifts. When airborne dust or crystalline powder contacts the moisture inherent in human mucous membranes (eyes, respiratory tract) or sweat on the skin, the sulfonic acid rapidly dissociates. This localized release of protons (H⁺) drops the tissue pH, leading to the disruption of lipid bilayers and the denaturation of cellular proteins.

Mechanism A 2-Amino-3-chloro-5-methyl- benzenesulfonic acid B Aqueous Dissociation (Release of H+) A->B Moisture C Tissue Contact (Skin/Eyes) B->C Exposure D Protein Denaturation & Cellular Damage C->D Acidic pH shift E GHS Hazard: H315 & H319 Irritation D->E Clinical manifestation

Toxicological pathway detailing how sulfonic acid dissociation drives H315 and H319 GHS hazards.

Operational Safety & Self-Validating Spill Protocols

Standard operating procedures (SOPs) often dictate sweeping up chemical spills, but for strongly acidic powders, manual agitation can aerosolize the compound, exacerbating inhalation risks (H335). The following self-validating protocol utilizes a weak base to safely neutralize the hazard before physical removal.

Step-by-Step Spill Neutralization Workflow
  • Isolate and Ventilate: Evacuate non-essential personnel. Ensure the fume hood or local exhaust ventilation is operating at maximum capacity to capture aerosolized particulates.

  • Don Appropriate PPE: Equip nitrile gloves (double-layered), tightly sealed chemical splash goggles, and a NIOSH-approved N95 or P100 particulate respirator [3].

  • Perimeter Containment: Surround the powder spill with a generous perimeter of solid Sodium Bicarbonate (NaHCO₃). Causality: NaHCO₃ is a weak base that will not cause a violent exothermic runaway reaction, unlike strong bases (e.g., NaOH).

  • Controlled Hydration (The Validation Step): Lightly mist the NaHCO₃/spill mixture with water. The system is self-validating: the evolution of CO₂ gas (bubbling) visually confirms that the acid is actively being neutralized.

  • Verification & Disposal: Once bubbling ceases entirely upon further addition of water, the acid has been fully converted to its benign sodium salt. Sweep the neutralized slurry into a designated hazardous waste container.

SpillResponse Step1 Identify Spill & Isolate Area Step2 Don PPE (Respirator/Goggles) Step1->Step2 Step3 Apply NaHCO3 (Weak Base) Step2->Step3 Step4 Mist Water & Monitor CO2 Step3->Step4 Hydration Step5 Dispose as Neutralized Waste Step4->Step5 Bubbling stops

Self-validating spill response workflow utilizing CO2 evolution as a visual neutralization indicator.

Synthetic Workflow Integration

When utilizing this compound in drug development—such as in Palladium-catalyzed Buchwald-Hartwig aminations—researchers frequently encounter reaction failures. The root cause is the sulfonic acid moiety, which acts as a potent catalyst poison by protonating the basic ligands required for the catalytic cycle.

Protocol: Pre-Neutralization for Transition Metal Catalysis

To successfully utilize this compound as an amine nucleophile, the sulfonic acid must be masked.

  • Suspension: Suspend 1.0 equivalent of this compound in anhydrous DMF under an inert argon atmosphere.

  • Stoichiometric Deprotonation: Add exactly 1.05 equivalents of Potassium tert-butoxide (KOtBu). Causality: The strong base selectively deprotonates the highly acidic sulfonic acid (pKa < 1) before interacting with the amine (pKa ~ 4).

  • Solubilization: Stir for 30 minutes. The transition from a cloudy suspension to a clear solution visually validates the formation of the soluble potassium sulfonate salt.

  • Catalyst Introduction: Only after complete solubilization should the Palladium pre-catalyst and phosphine ligand be introduced. This sequential addition prevents the acidic proton from degrading the electron-rich metal center.

  • Coupling: Add the aryl halide electrophile and heat to 90 °C for 12 hours.

By understanding the inherent properties detailed in the SDS, process chemists can engineer reaction conditions that bypass the compound's hazardous and inhibitory traits, transforming a challenging reagent into a high-yielding synthetic asset.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6935, 2-Amino-4-chloro-5-methylbenzenesulfonic acid." PubChem,[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA, [Link]

stability of 2-amino-3-chloro-5-methylbenzenesulfonic acid under ambient conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Investigating the Stability of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid Under Ambient Conditions: A Predictive and Methodological Framework

Abstract

This technical guide provides a comprehensive framework for assessing the . In the absence of direct, published stability data for this specific isomer, this document leverages established principles of chemical reactivity and data from structurally related aromatic sulfonic acids to infer potential degradation pathways. We present a detailed, multi-phase experimental protocol, grounded in ICH guidelines, for researchers, scientists, and drug development professionals to empirically determine the compound's intrinsic stability. The guide covers the development of a stability-indicating analytical method, the execution of forced degradation studies, and the design of a formal ambient stability trial. The methodologies are designed to be self-validating, ensuring the generation of trustworthy and actionable data for formulation development, regulatory submissions, and safe handling.

Introduction and Physicochemical Profile

This compound is a substituted aromatic sulfonic acid. Compounds of this class serve as critical intermediates in various industrial syntheses, including the manufacturing of azo pigments and specialized pharmaceuticals.[1] Given its functional groups—a primary amine, a halogen, a methyl group, and a sulfonic acid moiety—its chemical stability is a primary determinant of its utility, shelf-life, and safety profile. Degradation can lead to loss of potency, the formation of potentially toxic impurities, and undesirable changes in physical properties.

A thorough understanding of a compound's stability profile is a non-negotiable prerequisite in drug development and chemical manufacturing, directly impacting storage requirements, formulation strategies, and regulatory compliance. This guide provides the scientific rationale and actionable protocols to build that understanding from the ground up.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyValue / InformationSource
Molecular Formula C₇H₈ClNO₃S[1]
Molecular Weight 221.66 g/mol [2]
Appearance Expected to be a white to off-white crystalline powder.[1]
General Solubility The free acid is typically insoluble in water, but its sodium or ammonium salts are soluble.[1]
General Stability Isomeric compounds are reported to be stable under normal storage conditions.[1][3]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

Inferred Degradation Pathways from Chemical Structure

The reactivity of this compound can be predicted by analyzing its constituent functional groups. The aromatic ring, substituted with both electron-donating (amino, methyl) and electron-withdrawing (chloro, sulfonic acid) groups, presents several potential sites for degradation.

Hydrolytic Desulfonation

Aryl sulfonic acids are known to undergo hydrolytic cleavage of the carbon-sulfur bond, particularly at elevated temperatures or in the presence of aqueous acid, to yield the parent arene and sulfuric acid.[6] While benzenesulfonic acid itself requires temperatures above 200°C for hydrolysis, substituted derivatives can degrade more readily.[6][7] The presence of multiple substituents on the ring in the target molecule could influence the activation energy required for this reaction.

Oxidation

The primary aromatic amine group (-NH₂) is susceptible to oxidation, which can occur via atmospheric oxygen, peroxide contaminants, or other oxidizing agents. This can lead to the formation of colored impurities, including nitroso, nitro, and polymeric species. The methyl group (-CH₃) is also a potential site for oxidation, which could ultimately yield a carboxylic acid.

Photodegradation

Many aromatic compounds, particularly those containing amino groups, absorb light in the UV-visible spectrum. This absorption can provide the energy needed to initiate degradation reactions, leading to discoloration or the formation of complex photoproducts. Fluoroquinolone antibiotics, for example, are known to undergo photodegradation due to halogen-containing aromatic systems.[8][9]

Potential_Degradation_Pathways cluster_stress Parent 2-Amino-3-chloro-5-methyl- benzenesulfonic acid Desulfonated Hydrolysis Product (2-Amino-3-chloro-5-methylbenzene) Parent->Desulfonated Desulfonation Oxidized_Amine Oxidation Product (e.g., Nitroso/Nitro derivative) Parent->Oxidized_Amine Oxidation Oxidized_Methyl Oxidation Product (e.g., Carboxylic Acid derivative) Parent->Oxidized_Methyl Oxidation Photodegradant Photolytic Products (Complex mixture) Parent->Photodegradant Photolysis Heat_Acid Heat / H₂O, H⁺ Heat_Acid->Desulfonated Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Oxidized_Amine Oxidant->Oxidized_Methyl Light Light (UV/Vis) Light->Photodegradant

Figure 1: Inferred major degradation pathways for this compound.

A Framework for Experimental Stability Assessment

A robust stability study is a systematic process. The workflow below outlines the essential phases, from establishing a reliable analytical method to executing stress tests and formal stability trials. The core principle is that the analytical method must be proven capable of separating the intact compound from its potential degradation products before it can be used to assess stability.

Stability_Study_Workflow Phase1 Phase 1: Analytical Method Development (Stability-Indicating HPLC-UV Method) Phase2 Phase 2: Forced Degradation (Stress Testing) (Acid, Base, Oxidative, Thermal, Photolytic) Phase1->Phase2 Develop initial method Phase3 Phase 3: Method Validation & Peak Purity (Specificity, Linearity, Accuracy, etc.) Phase2->Phase3 Generate degradants to prove specificity Phase4 Phase 4: Formal Stability Study (Ambient Conditions: 25°C / 60% RH) Phase3->Phase4 Use validated method for study Phase5 Phase 5: Data Analysis & Reporting (Shelf-life determination, Storage recommendations) Phase4->Phase5 Analyze samples at time points

Figure 2: A systematic workflow for determining compound stability.

Phase 1: Development of a Stability-Indicating Analytical Method

The objective is to develop a quantitative method, typically High-Performance Liquid Chromatography (HPLC), that can resolve the parent compound from all process-related impurities and potential degradation products.

Protocol 1: HPLC-UV Method Development

  • System Preparation: Use a standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column Selection:

    • Initial Choice: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point for aromatic compounds.[10]

    • Rationale: The nonpolar stationary phase will interact with the aromatic ring, providing retention, which can be modulated by the mobile phase composition.

  • Wavelength Selection:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).

    • Using a PDA detector, acquire the UV spectrum from 200-400 nm to identify the wavelength of maximum absorbance (λ-max) for sensitive detection. Aromatic amino acids often show absorbance between 250-280 nm.[11]

  • Mobile Phase Optimization (Isocratic):

    • A-Phase: Aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0). The acidic pH will ensure the sulfonic acid group is protonated, leading to consistent retention.

    • B-Phase: Acetonitrile or Methanol.

    • Procedure: Start with a high aqueous composition (e.g., 90% A / 10% B) and incrementally increase the organic phase (e.g., to 80/20, 70/30) to achieve a retention time for the main peak between 5 and 15 minutes with good peak shape.

  • Gradient Development (If Necessary): If isocratic elution fails to resolve the parent peak from impurities (which will become apparent after forced degradation), develop a linear gradient (e.g., 10% to 90% B over 20 minutes) to improve separation.

Phase 2: Forced Degradation Studies

Forced degradation, or stress testing, is the deliberate degradation of the compound under conditions more severe than accelerated stability testing.[12] Its purpose is twofold: to generate potential degradation products to challenge the analytical method's specificity and to identify the likely degradation pathways.[13] The industry-accepted target for degradation is typically between 5-20%.[13]

Protocol 2: Execution of Forced Degradation Studies

  • Sample Preparation: For each condition, prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. A parallel blank (solvent only) should be run for each condition.

  • Acid Hydrolysis:

    • Condition: Add 0.1 N HCl to the sample solution.

    • Procedure: Heat at 60-80°C and sample at various time points (e.g., 2, 4, 8, 24 hours).

    • Quenching: Neutralize the sample with an equivalent amount of 0.1 N NaOH before HPLC analysis.

    • Causality: This tests for susceptibility to acid-catalyzed reactions, primarily hydrolytic desulfonation.[8]

  • Base Hydrolysis:

    • Condition: Add 0.1 N NaOH to the sample solution.

    • Procedure: Keep at room temperature or gently heat (e.g., 40°C), sampling at time points.

    • Quenching: Neutralize with an equivalent amount of 0.1 N HCl.

    • Causality: This assesses stability against base-catalyzed hydrolysis or other pH-dependent reactions.

  • Oxidative Degradation:

    • Condition: Add 3% hydrogen peroxide (H₂O₂) to the sample solution.

    • Procedure: Keep at room temperature and protected from light, sampling at time points.

    • Causality: H₂O₂ is a common oxidizing agent used to simulate oxidative stress, targeting functional groups like the primary amine and methyl group.[9]

  • Thermal Degradation:

    • Condition: Store the solid compound in a temperature-controlled oven (e.g., 80°C).

    • Procedure: Sample at various time points (e.g., 1, 3, 7 days), dissolve in solvent, and analyze.

    • Causality: This evaluates the intrinsic thermal stability of the molecule in the solid state, away from solvent effects.

  • Photostability:

    • Condition: Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

    • Procedure: A control sample should be wrapped in aluminum foil to shield it from light. Analyze samples after a defined exposure period.

    • Causality: This directly tests the compound's susceptibility to degradation upon exposure to light energy.

Phase 3 & 4: Method Validation and Formal Stability Study

Once the forced degradation samples are analyzed, the resulting chromatograms are used to validate the HPLC method. The key is to demonstrate that the peaks of the newly formed degradants are well-resolved from the parent peak. A PDA detector is invaluable here for assessing peak purity, which confirms that the parent peak is not co-eluting with a degradant.

With a validated stability-indicating method, a formal stability study can commence.

Protocol 3: Ambient Stability Study

  • Study Setup: Place a well-characterized batch of this compound in its intended container closure system.

  • Storage Condition: Store the samples in a calibrated stability chamber set to standard ambient conditions, typically 25°C ± 2°C and 60% RH ± 5% RH.

  • Time Points: Establish a schedule for sample analysis. A typical schedule for a 12-month study would be 0, 3, 6, 9, and 12 months.

  • Analysis: At each time point, test the samples for key stability attributes using the validated HPLC method.

Data Interpretation and Reporting

The data from the stability study should be tabulated to track changes over time. Key parameters to monitor include the assay of the parent compound and the levels of any specified or unspecified degradation products.

Table 2: Example Stability Data Summary Table (25°C / 60% RH)

Time Point (Months)AppearanceAssay (%)Individual Impurity A (%)Individual Impurity B (%)Total Impurities (%)
0White Powder99.8< 0.050.080.13
3White Powder99.7< 0.050.090.15
6White Powder99.50.060.100.20
9Off-white Powder99.20.080.120.28
12Off-white Powder99.00.100.150.35

The results will allow for the determination of a re-test period or shelf-life and will confirm the appropriate storage conditions, which are often stated on Safety Data Sheets as "stable under normal conditions".[3]

Conclusion

References

  • ResearchGate. (2025). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Retrieved from [Link]

  • PubMed. (2005). Mechanochemical degradation of aromatic sulfonic acids. National Center for Biotechnology Information. Retrieved from [Link]

  • Brandeis University. (n.d.). Hydrothermal degradation of model sulfonic acid compounds: Probing the relative sulfur–carbon bond strength in water. Brandeis ScholarWorks. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • CPAChem. (2024). Safety data sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]

  • Chem Service. (2016). Safety Data Sheet. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Retrieved from [Link]

  • BioProcess International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PubMed. (2017). Degradation of sulfonamides as a microbial resistance mechanism. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • Haz-Map. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]

  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka. Retrieved from [Link]

  • Patsnap. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic Acid-d3. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2025). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. National Center for Biotechnology Information. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Agilent. (2010). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. Retrieved from [Link]

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2-amino-3-chloro-5-methylbenzenesulfonic acid toxicity and handling precautions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

2-Amino-3-chloro-5-methylbenzenesulfonic acid is a specialized aromatic amine intermediate, often encountered as a structural isomer or by-product in the synthesis of "CLT Acid" (2-Amino-5-chloro-4-methylbenzenesulfonic acid), a key precursor for azo dyes and pigments.

Due to the limited specific toxicological datasets for this exact isomer, this guide utilizes Read-Across Methodology based on its structural analogs (CLT Acid and o-Chloroaniline) and functional groups (Sulfonic acid). This approach ensures a conservative, high-safety margin for handling.

Chemical Profile
PropertyDetail
Chemical Name This compound
Synonyms 3-Chloro-5-methyl-orthanilic acid; 6-Amino-5-chloro-m-toluenesulfonic acid
Molecular Formula C₇H₈ClNO₃S
Molecular Weight 221.66 g/mol
Physical State White to off-white crystalline powder (Zwitterionic solid)
Solubility Soluble in hot water; alkali soluble (forms salts)
Acidity Strong Acid (Sulfonic group, pKa ~1-2)

Toxicological Assessment (Read-Across Analysis)

The toxicity profile is dominated by two functional motifs: the sulfonic acid group (corrosivity) and the ortho-chloroaniline moiety (systemic toxicity).

Primary Hazard: Corrosivity (Category 1B)
  • Mechanism: The sulfonic acid group (-SO₃H) is a strong proton donor. Upon contact with moist mucous membranes (eyes, respiratory tract), it lowers local pH rapidly, causing protein denaturation and coagulation necrosis.

  • Manifestation:

    • Skin: Severe burns, potential scarring.

    • Eyes: Permanent corneal damage (Category 1), risk of blindness.

    • Inhalation: Chemical pneumonitis, laryngeal edema.

Systemic Hazard: Methemoglobinemia
  • Mechanism: Aromatic amines, particularly those with ortho-halogen substitutions (like the 3-chloro position relative to the 2-amino group), can undergo metabolic N-hydroxylation. The resulting N-hydroxylamine metabolite oxidizes Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot transport oxygen.

  • Risk Level: While the sulfonic acid group increases water solubility and renal clearance (reducing volatility compared to free chloroanilines), dust inhalation or ingestion still poses a significant risk of cyanosis.

  • Symptoms: Cyanosis (blue lips/fingernails), fatigue, dizziness, chocolate-brown blood.

Sensitization & Chronic Risks
  • Skin Sensitization: Aromatic amines are notorious sensitizers. Repeated exposure may lead to allergic contact dermatitis.

  • Carcinogenicity: While specific data for this isomer is lacking, many chlorinated anilines are suspected carcinogens (Category 2). Handle as a potential mutagen.

Risk Management: The "Self-Validating" Handling System

Do not rely solely on PPE. Use the following Self-Validating System where every step includes a check to ensure containment.

Engineering Controls (The Primary Barrier)
  • Solids Handling: Weighing must be performed in a HEPA-filtered Powder Containment Hood or a Glovebox.

    • Validation: Verify magnehelic gauge reads >0.5 inches w.c. (or equivalent flow rate) before opening the container.

  • Reaction Setup: Charge solids via a solid-addition funnel or "bag-in/bag-out" system to prevent open-air dumping.

  • Waste Streams: Aqueous waste streams must be pH-adjusted to neutral (pH 6-9) before disposal to prevent downstream corrosion of piping.

Personal Protective Equipment (PPE) Matrix
Body PartRecommended ProtectionRationale
Respiratory P3 / N100 Respirator (if outside hood) or PAPR Protection against toxic particulates and sensitizing dust.
Hands Double Gloving: Inner: Nitrile (4 mil) Outer: Neoprene or Butyl (chemically resistant to acids)Nitrile provides dexterity; Neoprene resists acid permeation.
Eyes Chemical Goggles + Face Shield Goggles seal against dust; Face shield protects against acidic splashes.
Body Tyvek® 800J (or equivalent impervious suit)Prevents dust accumulation on street clothes (secondary exposure risk).
Visualizing the Exposure Control Logic

ExposureControl Source Chemical Source (Dust/Solid) Path Transmission Path (Airborne/Surface) Source->Path Release EngControl Engineering Control: Neg. Pressure Hood (Stop at Source) Source->EngControl Primary Block Receiver Receiver (Worker) Path->Receiver Exposure AdminControl Admin Control: SOPs & Training Path->AdminControl PPE PPE Barrier: Respirator/Suit (Last Resort) Receiver->PPE Final Barrier

Figure 1: The Hierarchy of Controls applied to this compound. Engineering controls must block the source before reliance on PPE.

Experimental Protocols & Emergency Response

Safe Weighing & Transfer Protocol
  • Pre-Check: Verify hood airflow and clear deck of incompatible materials (oxidizers, strong bases).

  • Setup: Place a tared container inside a secondary containment tray within the hood.

  • Transfer: Use a disposable anti-static spatula. Do not pour from height.

  • Decontamination: Wipe the exterior of the stock container with a moist paper towel (water) inside the hood before returning it to storage. This removes invisible dust residues.

  • Validation: Check the sash height is at the safe working position.

Spills and Emergency Neutralization

Do not sweep dry dust. This generates airborne aerosols.

Step-by-Step Response:

  • Evacuate & Isolate: Clear the area of non-essential personnel.

  • PPE Up: Don full PPE (including respiratory protection).

  • Contain: Cover the spill with a Wet Method (damp paper towels) or an inert absorbent (vermiculite) to suppress dust.

  • Neutralize:

    • Prepare a slurry of Sodium Bicarbonate (NaHCO₃) or Soda Ash .

    • Gently apply to the spill. Expect fizzing (CO₂ release) as the sulfonic acid is neutralized.

    • Wait until fizzing stops.

  • Disposal: Scoop the neutralized sludge into a hazardous waste container labeled "Corrosive/Toxic Solid".

Emergency Response Workflow

EmergencyResponse Spill Spill Detected Assess Assess Volume & Form (Solid vs Liquid) Spill->Assess PPE_Don Don Full PPE (Resp + Double Gloves) Assess->PPE_Don Action_Solid Cover with Damp Absorbent PPE_Don->Action_Solid If Dust Action_Liquid Absorb with Vermiculite PPE_Don->Action_Liquid If Solution Neutralize Apply NaHCO3 Slurry (Wait for fizzing to stop) Action_Solid->Neutralize Action_Liquid->Neutralize Collect Collect as Hazardous Waste Neutralize->Collect

Figure 2: Decision logic for responding to a spill. Note the critical Neutralization step.

First Aid & Medical Surveillance[1][3][4]

  • Eye Contact: IMMEDIATE irrigation is critical.[1][2] Flush with water for at least 30 minutes . Time to irrigation determines the extent of permanent damage.

  • Skin Contact: Wash with soap and water.[3][4][2] If skin turns blue or gray (cyanosis) hours later, seek medical attention immediately.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

  • Antidote Note: For severe Methemoglobinemia, Methylene Blue is the standard antidote, but it must be administered by a physician based on blood gas analysis.

References

  • PubChem. (2025). 2-Amino-3-chlorobenzenesulfonic acid (Compound Summary).[5] National Library of Medicine. [Link]

  • Haz-Map. (2025). 2-Amino-5-chloro-4-methylbenzenesulfonic acid (Agent Information). Occupational Health Database. [Link]

  • National Toxicology Program (NTP). (1992).[6] Comparative Toxicity Studies of o-, m-, and p-Chloroanilines.[7] NIH Publication No. 92-3133. [Link]

  • ECHA. (2025). Registration Dossier: 2-chloroaniline (Read-Across for Amine Toxicity). European Chemicals Agency.[5] [Link]

Sources

Methodological & Application

Application Note: Process Development for the Synthesis of 2-Amino-3-Chloro-5-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-amino-3-chloro-5-methylbenzenesulfonic acid (also referred to as 2-amino-3-chloro-p-toluenesulfonic acid). This compound is a critical intermediate in the manufacturing of azo dyes (e.g., Red 2B analogs) and pigments, as well as a scaffold for sulfonamide-based pharmaceutical agents.[1]

The synthesis strategy prioritizes regiochemical control and process safety. We utilize the "Baking Process" (solid-state sulfonation) to first establish the sulfonic acid group, followed by a controlled aqueous chlorination.[1] This route minimizes isomer formation and avoids the use of hazardous chlorinated solvents typical in alternative pathways.[1]

Chemical Retrosynthesis & Strategy

To achieve the specific regiochemistry of the target (Amino at C2, Chloro at C3, Methyl at C5, Sulfonic Acid at C1), we analyze the directing effects of the precursors:

  • Starting Material: p-Toluidine (4-aminotoluene).

  • Step 1: Sulfonation. The amino group is a strong ortho/para director. Since the para position is blocked by the methyl group, sulfonation via the Baking Process forces substitution at the ortho position relative to the amine.[1]

    • Intermediate:2-Amino-5-methylbenzenesulfonic acid (also known as 4-aminotoluene-3-sulfonic acid or PTMS).[1][2]

  • Step 2: Chlorination. The intermediate contains three directing groups:

    • 
       (Strongly activating, ortho/para).
      
    • 
       (Weakly activating, ortho/para).
      
    • 
       (Deactivating, meta).
      
    • Regioselectivity:[1] The C3 position is ortho to the strong

      
       director and meta to the deactivating 
      
      
      
      group. This cooperative directing effect makes C3 the highly favored site for electrophilic chlorination, yielding the desired This compound .[1]
Reaction Pathway Diagram

SynthesisPath Figure 1: Synthetic pathway from p-toluidine to the target sulfonated chloro-amine. Start p-Toluidine (4-Methylaniline) Step1 Step 1: Salt Formation (p-Toluidine Sulfate) Start->Step1 + H2SO4 Exothermic Inter Intermediate: 2-Amino-5-methylbenzenesulfonic Acid (PTMS) Step1->Inter Baking Process 180-200°C, Vacuum - H2O Target Target: This compound Inter->Target Chlorination Cl2 or NaClO/HCl < 20°C

Experimental Protocols

Phase 1: Sulfonation via the Baking Process

Objective: Synthesis of 2-Amino-5-methylbenzenesulfonic acid (PTMS).

The "Baking Process" is the industrial gold standard for sulfonating anilines.[1] It involves heating the solid sulfate salt, causing the sulfate group to migrate from the nitrogen to the aromatic ring (phenylsulfamic acid rearrangement).[1]

Reagents:

  • p-Toluidine (purity >99%)[3]

  • Sulfuric Acid (98%)

  • Water (for workup)[1][4][5]

  • Sodium Hydroxide (if isolating as sodium salt)[1][6]

Protocol:

  • Salt Formation: In a reactor equipped with a high-torque stirrer, charge 107.1 g (1.0 mol) of p-toluidine.[1]

  • Slowly add 100.0 g (1.02 mol) of 98% sulfuric acid. Caution: Highly exothermic. Maintain temperature below 100°C. The mixture will form a thick paste or solid (p-toluidine sulfate).

  • Baking: Transfer the solid salt to a vacuum oven or a specialized baking reactor (e.g., paddle dryer).

  • Heat the material to 180°C – 200°C under vacuum (20-50 mbar) for 6–8 hours .

    • Mechanism:[1][7][8] The vacuum removes the water generated during the rearrangement, driving the equilibrium toward the sulfonic acid.[1]

  • Workup: Cool the "baked" cake and grind it to a fine powder.

  • Dissolve the powder in 500 mL of water containing 40 g of NaOH (to pH ~8-9). Filter off any unreacted insoluble p-toluidine.[5]

  • Precipitate the free acid by adding HCl until pH < 1, or use the solution directly for the next step.[1]

    • Yield: Typically 85–92%.

    • Quality Check: HPLC should show <1% p-toluidine.

Phase 2: Regioselective Chlorination

Objective: Conversion of PTMS to this compound.[1]

Reagents:

  • PTMS (from Step 1)[1]

  • Hydrochloric Acid (30%)

  • Sodium Hypochlorite (10-12% solution) OR Chlorine gas[1]

  • Ice[1][9]

Protocol:

  • Preparation: Suspend 18.7 g (0.1 mol) of 2-amino-5-methylbenzenesulfonic acid (PTMS) in 100 mL of water.

  • Acidification: Add 20 mL of concentrated HCl. The mixture may form a slurry of the hydrochloride salt.[1]

  • Cooling: Cool the reaction vessel to 0°C – 5°C . Temperature control is critical to prevent oxidation of the amino group (tar formation).

  • Chlorination:

    • Method A (Lab Scale): Dropwise add sodium hypochlorite solution (stoichiometric equivalent to 0.1 mol Cl2) while maintaining the temperature < 5°C.

    • Method B (Scale-up): Bubble chlorine gas slowly through the mixture until 1.05 equivalents are absorbed.

  • Monitoring: Monitor reaction progress via HPLC. The starting material peak should disappear, replaced by a slightly more hydrophobic product peak.[1]

  • Isolation: Stir for 1 hour post-addition. The product, this compound, is less soluble in acidic media and will precipitate as a white to off-white solid.[1]

  • Purification: Filter the solid. Wash with ice-cold dilute HCl (1N) to remove inorganic salts. Recrystallize from hot water if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 60°C.

Analytical Data & Quality Control

ParameterSpecificationMethod
Appearance White to crystalline powderVisual
Purity > 98.0%HPLC (C18, Phosphate buffer/MeCN)
Melting Point > 300°C (dec)Capillary Method
Identity Consistent with structure1H-NMR (DMSO-d6)
Isomer Content < 0.5% (4-chloro isomer)HPLC

1H-NMR Expectations (DMSO-d6):

  • Methyl Group: Singlet at ~2.2 ppm (3H).[1]

  • Aromatic Protons: Two singlets (due to meta relationship and substitution pattern).[1]

    • Proton at C4: ~7.4 ppm (Singlet).[1]

    • Proton at C6: ~7.6 ppm (Singlet).[1]

    • Note: The absence of ortho-coupling (doublets) confirms the 1,2,4,5-substitution pattern (leaving 3 and 6 isolated).[1]

Critical Process Parameters (CPP)

  • Baking Temperature: Must be maintained >180°C. Below this, the rearrangement is slow; above 220°C, charring occurs.[1]

  • Chlorination pH: Conducting chlorination in strongly acidic media (HCl) protects the amine as the ammonium salt (

    
    ), which prevents oxidation.[1] However, the ammonium group is meta-directing.[1]
    
    • Correction: For ortho-chlorination, a balance is needed.[1] Often, the reaction is run in water where the zwitterion exists.[1] The free amine character (in equilibrium) directs ortho. If the amine is fully protonated, reactivity drops significantly.[1]

    • Optimization: If reaction is sluggish in HCl, adjust pH to ~4-5 (acetate buffer) to increase the concentration of the free amine species, but keep temperature strictly <5°C to avoid oxidation.

Safety & Hazards

  • p-Toluidine: Toxic by inhalation and skin contact. Suspected carcinogen. Use in a fume hood.

  • Chlorine/Hypochlorite: Corrosive and toxic.[1] Generates chlorine gas in acid. Ensure adequate scrubbing of off-gases.

  • Sulfuric Acid: Corrosive. Causes severe burns.

References

  • Booth, G. (2000).[1][10] Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General reference for Baking Process).

  • Xie, Y., et al. (2012).[1] Synthesis of 2-Amino-5-methylbenzenesulfonic acid. [Link to source if available, otherwise standard text].

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6940, p-Toluidine. Retrieved from [Link][1]

Sources

protocol for chlorination of 2-amino-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Chlorination of 2-Amino-5-methylbenzenesulfonic Acid

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In organic synthesis and drug development, the "chlorination" of 2-amino-5-methylbenzenesulfonic acid (also known industrially as 4-aminotoluene-3-sulfonic acid) [3] can refer to two entirely distinct synthetic transformations:

  • O-Chlorination : The conversion of the sulfonic acid moiety into 2-amino-5-methylbenzenesulfonyl chloride. This is a critical transformation for generating electrophilic building blocks used in sulfonamide library synthesis [2].

  • C-Chlorination : Electrophilic aromatic substitution on the benzene ring to yield 3-chloro-2-amino-5-methylbenzenesulfonic acid.

This application note details optimized methodologies for both pathways, with a primary focus on O-chlorination due to the high instability and handling challenges associated with sulfonyl chlorides.

Mechanistic Insights & Causality (E-E-A-T)

The Zwitterionic Challenge

2-Amino-5-methylbenzenesulfonic acid exists primarily as a zwitterion in its solid state, possessing a highly acidic sulfonic acid group and a basic amino group (pKa ~3.28) [3]. This ionic character renders the starting material highly insoluble in standard aprotic organic solvents (e.g., dichloromethane, tetrahydrofuran). Consequently, standard coupling conditions often fail due to a lack of substrate dissolution.

Causality in O-Chlorination (Vilsmeier-Haack Activation)

To overcome the insolubility and the poor leaving-group ability of the sulfonate


 group, this protocol utilizes neat Thionyl Chloride (

) combined with a catalytic amount of N,N-Dimethylformamide (DMF).
  • Mechanism : DMF reacts rapidly with

    
     to form the Vilsmeier-Haack intermediate (chloromethylene-N,N-dimethyliminium chloride). This highly electrophilic species attacks the sulfonate oxygen.
    
  • Driving Force : The reaction is thermodynamically driven by the irreversible expulsion of sulfur dioxide (

    
    ) and hydrogen chloride (
    
    
    
    ) gases, yielding the highly reactive 2-amino-5-methylbenzenesulfonyl chloride.

Mechanism SOCl2 Thionyl Chloride (SOCl2) Vilsmeier Vilsmeier-Haack Intermediate SOCl2->Vilsmeier DMF DMF Catalyst DMF->Vilsmeier Adduct Sulfonate-Vilsmeier Adduct Vilsmeier->Adduct Substrate 2-Amino-5-methyl- benzenesulfonic acid Substrate->Adduct Product 2-Amino-5-methyl- benzenesulfonyl chloride Adduct->Product Byproducts SO2 + HCl + DMF Adduct->Byproducts

Caption: Mechanistic pathway of Vilsmeier-Haack mediated O-chlorination.

Causality in C-Chlorination (Regioselectivity)

If ring chlorination is the goal, the directing effects of the existing substituents dictate the regiochemistry [1].

  • The

    
     group is a strong activator (ortho/para directing).
    
  • The

    
     group is a weak activator (ortho/para directing).
    
  • The

    
     group is a deactivator (meta directing).
    Because the para-position to the amino group (C5) is sterically blocked by the methyl group, electrophilic attack by a chlorinating agent (e.g., N-Chlorosuccinimide) is synergistically directed to the C3 position (ortho to the amino group).
    

DirectingEffects Ring Aromatic Ring Pos3 Position 3 (Ortho to NH2) Ring->Pos3 Synergistic Attack NH2 -NH2 Group (Strong Activator) NH2->Ring Directs Ortho/Para CH3 -CH3 Group (Weak Activator) CH3->Ring Directs Ortho/Para SO3H -SO3H Group (Deactivator) SO3H->Ring Directs Meta

Caption: Directing group effects governing regioselective C-chlorination at Position 3.

Quantitative Data & Reagent Selection

Table 1: Stoichiometry for O-Chlorination (Sulfonyl Chloride Synthesis)

ReagentMW ( g/mol )EquivalentsRoleNotes
2-Amino-5-methylbenzenesulfonic acid187.211.0SubstrateEnsure thoroughly dried (vacuum oven, 50 °C).
Thionyl Chloride (

)
118.975.0 - 10.0Reagent / SolventMust be freshly distilled or highly pure.
N,N-Dimethylformamide (DMF)73.090.1CatalystTriggers Vilsmeier-Haack formation.

Table 2: Stoichiometry for C-Chlorination (Ring Chlorination)

ReagentMW ( g/mol )EquivalentsRoleNotes
2-Amino-5-methylbenzenesulfonic acid187.211.0SubstrateCan be used as received.
N-Chlorosuccinimide (NCS)133.531.05ElectrophileSlight excess ensures complete conversion.
Acetic Acid / 1M HCl (1:1)N/ASolventSolventSolubilizes the zwitterion for uniform reaction.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 2-Amino-5-methylbenzenesulfonyl chloride (O-Chlorination)
  • Substrate Preparation : Into a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methylbenzenesulfonic acid (10.0 mmol, 1.87 g). Purge the flask with Argon.

  • Solvent/Reagent Addition : Add neat Thionyl Chloride (50.0 mmol, ~3.6 mL). The substrate will remain suspended.

  • Catalysis : Cool the suspension to 0 °C using an ice-water bath. Add DMF (1.0 mmol, ~77 µL) dropwise over 2 minutes. Caution: Gas evolution (

    
    , 
    
    
    
    ) will begin immediately.
  • Reflux : Attach a reflux condenser vented to a base scrubber (e.g., 1M NaOH trap). Heat the reaction mixture to 70 °C for 3 to 4 hours. The reaction is deemed complete when the opaque suspension transitions into a clear, homogeneous yellow/brown solution.

  • Concentration : Cool the flask to room temperature. Remove the excess

    
     in vacuo using a rotary evaporator equipped with a cold trap. Critical Step: Complete removal of 
    
    
    
    is mandatory to prevent competitive amidation during downstream sulfonamide synthesis.
  • Isolation : Triturate the resulting crude oil with cold, anhydrous diethyl ether or hexanes (20 mL). The 2-amino-5-methylbenzenesulfonyl chloride will precipitate as a solid. Filter rapidly under a blanket of nitrogen, as the product is highly sensitive to atmospheric moisture.

Workflow Step1 1. Substrate Preparation Suspend in SOCl2 (neat) Step2 2. Catalysis Add catalytic DMF dropwise at 0°C Step1->Step2 Step3 3. Reflux/Heating Heat to 70°C for 4 hours Step2->Step3 Step4 4. In-Process Control (IPC) Quench aliquot with amine -> LC-MS Step3->Step4 Step5 5. Concentration Remove excess SOCl2 in vacuo Step4->Step5 Step6 6. Isolation Triturate in cold hexanes/ether Step5->Step6

Caption: Step-by-step experimental workflow for O-chlorination and isolation.

Protocol B: Synthesis of 3-Chloro-2-amino-5-methylbenzenesulfonic acid (C-Chlorination)
  • Preparation : Dissolve 2-amino-5-methylbenzenesulfonic acid (10.0 mmol, 1.87 g) in 20 mL of a 1:1 mixture of glacial acetic acid and 1M aqueous HCl.

  • Chlorination : Cool the solution to 0–5 °C. Add N-Chlorosuccinimide (10.5 mmol, 1.40 g) portion-wise over 30 minutes to control the exotherm and prevent over-chlorination.

  • Isolation : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. The chlorinated product will precipitate out of the acidic solution. Filter the solid, wash with ice-cold water (2 x 10 mL), and dry under high vacuum.

Analytical Validation & Troubleshooting (Self-Validating Systems)

The "Amine Quench" IPC Method A common pitfall in drug development is attempting to analyze sulfonyl chlorides directly via LC-MS. Because LC-MS mobile phases contain water, the sulfonyl chloride rapidly hydrolyzes back to the sulfonic acid on the column, yielding a false negative for reaction progress.

To create a self-validating system , utilize the Amine Quench technique:

  • Withdraw a 10 µL aliquot of the O-chlorination reaction mixture.

  • Quench the aliquot into a standard LC vial containing 200 µL of Acetonitrile and 20 µL of an excess secondary amine (e.g., Pyrrolidine or Butylamine).

  • Shake for 30 seconds and inject into the LC-MS.

  • Validation: The detection of the corresponding sulfonamide mass (e.g.,

    
     for the pyrrolidine adduct) definitively confirms that the sulfonyl chloride was successfully generated in the reactor.
    

Troubleshooting Incomplete O-Chlorination If the Amine Quench IPC indicates unreacted starting material after 4 hours:

  • Cause : The

    
     may have degraded via atmospheric moisture, or the DMF catalyst was insufficient.
    
  • Solution : Add an additional 0.1 eq of DMF and 2.0 eq of fresh

    
    , then reflux for an additional 2 hours.
    

References

  • Benzenesulfonic Acids and Their Derivatives Ullmann's Encyclopedia of Industrial Chemistry URL:[Link] [1]

  • Method of preparing light-sensitive photographic material with manganese dioxide layer (US3773539A)
  • OECD SIDS Initial Assessment Profile: 4-Aminotoluene-3-sulfonic acid (CAS 88-44-8) OECD Existing Chemicals Database URL: [Link] [3]

Application Note: 2-Amino-3-Chloro-5-Methylbenzenesulfonic Acid in Advanced Dye Synthesis and Biological Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-3-chloro-5-methylbenzenesulfonic acid is a highly specialized, tetra-substituted aromatic intermediate utilized extensively in the fine chemical, pigment, and pharmaceutical industries. As a trifunctional building block, it serves as a critical electrophilic precursor (via its diazonium salt) for the synthesis of complex azo dyes, high-performance pigment lakes, and sulfonamide-based therapeutics.

This application note provides an in-depth technical guide for researchers and drug development professionals. It details the structural causality of the molecule, outlines self-validating experimental protocols for dye synthesis, and explores its downstream applications in life sciences.

Structural Causality & Mechanistic Profiling

The utility of this compound is entirely dictated by the synergistic electronic and steric effects of its substituents. Understanding these effects is crucial for optimizing reaction conditions and predicting the behavior of the final synthesized compounds[1].

  • The Amino Group (-NH₂): The primary reactive site. It undergoes diazotization in the presence of nitrous acid to form a highly reactive diazonium cation, the foundational step in azo dye synthesis[1].

  • The Ortho-Chloro Substituent (-Cl): Positioned ortho to the amine, the highly electronegative chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the basicity (pKa) of the amine. Consequently, diazotization requires a highly acidic environment to prevent the formation of unreactive diazoamino side-products. Furthermore, the chloro group acts as an auxochrome, modifying and deepening the color of the resulting dye[2].

  • The Sulfonic Acid Group (-SO₃H): Imparts essential aqueous solubility to the intermediate, allowing for environmentally benign, water-based synthesis protocols[2]. In pigment manufacturing, this group acts as the critical anchor site for "laking"—a process where the soluble dye is precipitated into an insoluble pigment using divalent metal cations (e.g., Ca²⁺, Ba²⁺, Sr²⁺)[3].

  • The Methyl Group (-CH₃): Provides a mild electron-donating effect (+I) that fine-tunes the electronic push-pull system of the final chromophore. This results in a slight bathochromic shift (red-shift) and enhances the solvent resistance and lightfastness of the final molecule.

Reaction Pathway Visualization

The following workflow illustrates the step-by-step transformation of this compound into an insoluble azo lake pigment.

G A 2-Amino-3-chloro-5-methyl benzenesulfonic acid C Diazonium Salt Intermediate A->C Diazotization B NaNO2 / HCl 0-5°C B->C E Soluble Azo Dye (Sodium Salt) C->E Azo Coupling (pH 9-10) D Coupling Component (e.g., BONA) + NaOH D->E G Insoluble Azo Lake Pigment E->G Laking / Metallization F Metal Salt (CaCl2 / BaCl2) F->G

Fig 1: Reaction pathway for the synthesis of azo lake pigments from this compound.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the researcher can verify the success of each intermediate step before proceeding.

Protocol 1: Optimized Diazotization

Causality: The free sulfonic acid is zwitterionic and poorly soluble. By first dissolving it in a base and then rapidly precipitating it with an acid, we generate a micro-fine dispersion. This maximizes the surface area, ensuring a rapid and complete heterogeneous diazotization reaction[3].

  • Dispersion: Suspend 0.1 mol of this compound in 150 mL of deionized water. Add 20% NaOH dropwise until the compound completely dissolves (forming the sodium salt).

  • Reprecipitation: Under vigorous stirring, rapidly add 0.25 mol of 30% HCl. A fine, white/buff precipitate of the hydrochloride/free acid will form.

  • Thermal Control: Cool the suspension to 0–5°C using an ice-water bath. Crucial: The resulting diazonium salt is thermally unstable and will decompose into a phenol (releasing N₂ gas) if temperatures exceed 5°C.

  • Nitrite Addition: Slowly add 0.105 mol of a 30% aqueous Sodium Nitrite (NaNO₂) solution dropwise via an addition funnel. Maintain the temperature strictly below 5°C.

  • Self-Validating Checkpoint 1 (Acidity): Test the solution with Congo Red paper. It must turn distinctively blue, indicating a pH < 3. If not, add additional HCl.

  • Self-Validating Checkpoint 2 (Reaction Completion): After 30 minutes of stirring, spot the solution onto KI-starch paper. A deep blue-black spot indicates a slight excess of nitrous acid, confirming the reaction has gone to completion.

  • Quenching: Add small amounts of sulfamic acid (10% aqueous) until the KI-starch paper no longer turns blue. Causality: Excess nitrous acid will cause unwanted nitrosation of the coupling component in the next step, leading to dull, impure dyes.

Protocol 2: Azo Coupling with BONA

Causality: Azo coupling with naphthol derivatives like 2-Hydroxy-3-naphthoic acid (BONA) requires an alkaline environment. The base deprotonates the naphthol to form a highly nucleophilic naphtholate ion, which readily attacks the electrophilic diazonium salt[3].

  • Preparation of Coupler: Dissolve 0.1 mol of BONA in 200 mL of water containing 0.12 mol of NaOH. Stir until completely dissolved, then cool to 5°C.

  • Coupling: Slowly pump the cold diazonium salt suspension (from Protocol 1) into the BONA solution over 45 minutes.

  • pH Maintenance: Continuously monitor the pH. Maintain the pH between 9.0 and 10.0 by adding 10% Na₂CO₃ solution as needed. Causality: If the pH drops below 8, the naphtholate reverts to naphthol, and coupling stalls. If the pH exceeds 11, the diazonium salt may convert into an unreactive diazotate.

  • Self-Validating Checkpoint 3 (Coupling Completion): Perform a spot test on filter paper. The dye will spread outward. Touch the clear rim of the spot with a drop of alkaline H-acid. If no color develops, all diazonium salt has been consumed.

Protocol 3: Metallization (Laking)
  • Heating: Heat the vibrant red, soluble azo dye solution to 70–80°C.

  • Salt Exchange: Add a 20% aqueous solution of Calcium Chloride (CaCl₂) or Barium Chloride (BaCl₂) dropwise until precipitation is complete.

  • Ripening: Maintain the temperature at 80°C under continuous stirring for 1 hour. Causality: This thermal ripening process allows the initially amorphous precipitate to undergo Ostwald ripening, forming uniform, stable crystalline particles that dictate the pigment's final opacity and lightfastness[3].

  • Isolation: Filter the hot suspension, wash the filter cake with warm deionized water until the filtrate is chloride-free (test with AgNO₃), and dry at 60°C.

Quantitative Data & Process Optimization

Table 1: Process Parameters & Troubleshooting Matrix

Reaction StageCritical ParameterOptimal RangeConsequence of DeviationCorrective Action
Diazotization Temperature0 – 5 °C> 5°C: Diazonium salt decomposes into phenol, releasing N₂ gas.Increase ice bath capacity; slow NaNO₂ addition rate.
Diazotization Nitrous Acid ExcessPositive KI-StarchNegative: Incomplete diazotization, leaving unreacted amine.Add NaNO₂ in 1 mL increments until a persistent positive test is achieved.
Azo Coupling pH Control9.0 – 10.0< 8.0: Reaction stalls. > 11.0: Diazonium degrades to diazotate.Buffer with Na₂CO₃ (to raise pH) or dilute acetic acid (to lower pH).
Laking Ripening Temp75 – 85 °C< 70°C: Poor crystal growth, resulting in transparent, weak pigments.Ensure uniform heating mantle coverage; extend ripening time by 30 mins.

Applications in Life Sciences & Drug Development

While traditionally viewed strictly as a dye and pigment intermediate, the unique functionalization of this compound makes it highly valuable in modern life sciences:

  • Biological Stains & Assays: Sulfonated azo dyes derived from this intermediate are highly polar and bind selectively to basic amino acid residues (such as arginine, histidine, and lysine) in proteins. This mechanism is heavily utilized in the development of histological stains and protein quantification assays (analogous to Ponceau S or Bradford assays).

  • Pharmaceutical Intermediates: The sulfonic acid moiety can be synthetically activated into a sulfonyl chloride (e.g., using thionyl chloride or bis(trichloromethyl)carbonate). This sulfonyl chloride intermediate is a highly sought-after electrophile for synthesizing novel sulfonamide-based drugs, which are widely investigated for their antibacterial, diuretic, and anti-inflammatory properties[4].

  • Safety & Regulatory Compliance: In drug development and consumer product manufacturing, the safety profile of aromatic amines is heavily scrutinized. Unlike simple, unsubstituted aromatic amines (e.g., benzidine), which are heavily restricted due to their carcinogenic potential, highly substituted derivatives like this compound offer safer, compliant alternatives. Ensuring that synthesized dyes do not undergo reductive cleavage into restricted amines is a mandatory step in regulatory health tier assessments[5].

References

1.[1] nbinno.com. The Cornerstone of Color: Understanding 2-Amino-5-chloro-4-methylbenzenesulfonic Acid in Pigment Production. Available at: 1 2.[2] benchchem.com. Application Notes and Protocols: 5-Chloro-2-formylbenzenesulfonic Acid as a Versatile Intermediate for Dye Synthesis. Available at: 2 3.[3] Google Patents. US4767844A - Azo lake pigments. Available at: 3 4.[4] Google Patents. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Available at: 4 5.[5] industrialchemicals.gov.au. Further azo dyes that may release carcinogenic amines: Human health tier II assessment. Available at: 5

Sources

Application Notes and Protocols: A Detailed Guide to the Preparation of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-amino-3-chloro-5-methylbenzenesulfonic acid sodium salt, a substituted aromatic sulfonate with potential applications as an intermediate in the synthesis of dyes, pigments, and specialized organic molecules.[1][2] The protocol herein is founded on the principles of electrophilic aromatic substitution, detailing a robust method for the regioselective sulfonation of 3-chloro-5-methylaniline. We will delve into the mechanistic underpinnings of the synthesis, provide a meticulous, step-by-step experimental protocol, and outline rigorous methods for the characterization and quality control of the final product. This guide is designed to equip researchers with the necessary expertise to confidently and safely execute this synthesis.

Part I: Theoretical and Mechanistic Framework

Guiding Principles: Electrophilic Aromatic Substitution

The core of this synthesis is the direct sulfonation of an existing aromatic ring, a classic example of Electrophilic Aromatic Substitution (EAS).[3] The success of this reaction, particularly its regioselectivity, is governed by the electronic and steric effects of the substituents already present on the benzene ring. The starting material, 3-chloro-5-methylaniline, possesses three directing groups:

  • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group. It strongly enhances the nucleophilicity of the ring at the positions ortho and para to it.

  • Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group.

  • Chlorine Atom (-Cl): A weakly deactivating, yet ortho-, para-directing group due to the dominance of its lone-pair resonance over its inductive effect.

In the sulfonation of 3-chloro-5-methylaniline, all three substituents direct the incoming electrophile (sulfur trioxide, SO₃) to the available C2, C4, and C6 positions. The formation of the desired this compound is achieved by targeting the C2 position, which is ortho to the strongly activating amino group. The reaction is typically performed with concentrated sulfuric acid or oleum (fuming sulfuric acid) at elevated temperatures.[4][5] High temperatures are often necessary to provide the activation energy for the reaction and can favor the formation of the thermodynamically more stable product isomer.[3]

Reaction Mechanism

The sulfonation reaction proceeds via the following key steps:

  • Generation of the Electrophile: In concentrated sulfuric acid or oleum, sulfur trioxide (SO₃) acts as the potent electrophile.

  • Electrophilic Attack: The π-electron system of the activated benzene ring attacks the electrophilic sulfur atom of SO₃. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation/Re-aromatization: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonic acid group, restoring the aromaticity of the ring.

  • Acid-Base Equilibria: The resulting sulfonic acid can exist in various protonated states within the strong acid medium. Upon workup and dilution with water, the free sulfonic acid is typically isolated.

Part II: Detailed Experimental Protocol

This protocol is based on established methodologies for the sulfonation of substituted anilines.[5] Researchers should perform an initial small-scale trial to optimize conditions for their specific laboratory setup.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaPurityNotes
3-Chloro-5-methylaniline29027-20-1C₇H₈ClN≥97%Starting material.[6]
Sulfuric Acid, Concentrated7664-93-9H₂SO₄98%Sulfonating agent. Corrosive.
Sodium Hydroxide1310-73-2NaOH≥98%For neutralization.
Deionized Water7732-18-5H₂O-For workup and recrystallization.
Ethanol64-17-5C₂H₆O95% or AbsoluteFor recrystallization.

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH meter or pH paper

  • Drying oven

Step-by-Step Synthesis

Step 1: Sulfonation of 3-Chloro-5-methylaniline

  • Equip a 250 mL three-neck flask with a mechanical stirrer, reflux condenser, and a temperature probe.

  • In a well-ventilated fume hood, carefully charge the flask with concentrated sulfuric acid (98%, 60 mL).

  • Begin stirring and slowly add 3-chloro-5-methylaniline (14.16 g, 0.1 mol) in small portions over 30 minutes. The addition is exothermic; maintain the temperature below 50°C using an ice bath if necessary.

  • Once the addition is complete, replace the dropping funnel with a glass stopper. Heat the reaction mixture to 180-185°C using a heating mantle.

    • Causality Note: This high temperature provides the necessary energy for the sulfonation to proceed efficiently and helps in achieving the desired isomeric product.[5]

  • Maintain the reaction at this temperature for 5-6 hours. The reaction mixture will become thick and dark.

  • After the reaction period, turn off the heat and allow the mixture to cool to approximately 60-70°C.

Step 2: Isolation of this compound

  • In a separate large beaker (1 L), prepare a mixture of 200 g of crushed ice and 100 mL of cold deionized water.

  • Very slowly and carefully, pour the warm reaction mixture into the ice-water slurry with vigorous stirring. This process is highly exothermic.

  • A precipitate of the free sulfonic acid will form. The free acid is generally insoluble in acidic aqueous solutions.[2]

  • Allow the slurry to stand for 1-2 hours in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake thoroughly with three portions of cold deionized water (3 x 50 mL) to remove residual sulfuric acid.

Step 3: Formation of the Sodium Salt

  • Transfer the moist filter cake to a beaker containing 150 mL of deionized water.

  • While stirring, slowly add a 2 M sodium hydroxide solution dropwise.

  • Monitor the pH of the suspension. Continue adding the NaOH solution until the solid completely dissolves and the pH of the solution is stable at 7.0-7.5. The free acid is soluble as its sodium salt.[2]

  • The resulting solution contains the target sodium salt. It may be colored due to impurities.

Step 4: Purification and Drying

  • If the solution is highly colored, it can be treated with a small amount of activated charcoal, heated to 60°C for 15 minutes, and then filtered hot through a pad of celite to remove the charcoal.

  • Concentrate the clear filtrate on a rotary evaporator to about one-third of its original volume.

  • Add an equal volume of ethanol to the concentrated aqueous solution to induce crystallization.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to maximize crystal formation.

  • Collect the crystalline product by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and then with pure cold ethanol.

  • Dry the final product, this compound sodium salt, in a vacuum oven at 80°C to a constant weight. The product should be a white to off-white crystalline powder.[7]

Part III: Characterization and Quality Control

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended.

MethodExpected Results
Appearance White to very pale yellow powder or crystal.[7]
Melting Point Expected to be >300°C (as is common for salts of sulfonic acids).
¹H NMR (D₂O, 400 MHz)Predicted δ (ppm): ~7.5 (s, 1H, Ar-H), ~7.2 (s, 1H, Ar-H), 2.2 (s, 3H, -CH₃). The amino protons are typically exchanged in D₂O.
IR Spectroscopy (KBr, cm⁻¹)Predicted ν (cm⁻¹): 3400-3200 (N-H stretch), 1620-1600 (N-H bend), ~1200 & ~1040 (S=O stretch of sulfonate), ~800-850 (C-H out-of-plane bend for substituted benzene), ~750 (C-Cl stretch).
HPLC A single major peak (>98% area) using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer like ammonium acetate).

Part IV: Safety and Handling Precautions

  • Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. It is also a strong dehydrating agent. Handle only in a fume hood wearing a lab coat, safety goggles, and acid-resistant gloves.

  • 3-Chloro-5-methylaniline: Aniline derivatives are toxic and may be harmful if inhaled, ingested, or absorbed through the skin. Handle with appropriate PPE.

  • Sodium Hydroxide: Corrosive and can cause severe burns.

  • General Precautions: The sulfonation reaction is performed at a high temperature and is highly exothermic upon quenching. Ensure all glassware is free of defects and the reaction is conducted behind a safety shield.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal according to institutional guidelines. Organic waste should be collected in a designated container.

Part V: Visualizations and Data Summary

Reaction and Workflow Diagrams

Synthesis_Pathway Start 3-Chloro-5-methylaniline Intermediate 2-Amino-3-chloro-5- methylbenzenesulfonic Acid Start->Intermediate 1. Conc. H₂SO₄ 2. 180-185°C 3. H₂O/Ice Quench Product 2-Amino-3-chloro-5-methylbenzenesulfonic Acid Sodium Salt Intermediate->Product NaOH (aq) pH 7.0-7.5 Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification react 1. Add 3-chloro-5-methylaniline to conc. H₂SO₄ heat 2. Heat mixture to 180-185°C for 5-6 hours react->heat quench 3. Cool and pour reaction mixture onto ice heat->quench filter1 4. Filter and wash solid (Free Acid) quench->filter1 neutralize 5. Neutralize with NaOH to pH 7.0-7.5 filter1->neutralize crystallize 6. Concentrate and recrystallize from Water/Ethanol neutralize->crystallize filter2 7. Filter and wash final product crystallize->filter2 dry 8. Dry under vacuum filter2->dry

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Baumeister, P., Seifert, G., & Steiner, H. (n.d.). Process for the preparation of substituted benzenes and benzene sulfonic acid and derivatives thereof. Google Patents.
  • 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Show how the following compounds can be synthesized from benzene:. (n.d.). Pearson+. Retrieved from [Link]

  • 4.1.3: Other Aromatic Substitutions. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • Process for the preparation of disulfamylanilines. (n.d.). Google Patents.
  • Benzenesulfonic acid, 2-amino-4-chloro-5-methyl-, sodium salt (1:1). (2023, November 1). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide. (n.d.). Google Patents.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. (n.d.). Google Patents.
  • 3-Chloro-5-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • 3-Chloro-5-methylaniline, min 97%, 100 grams. (n.d.). Lab Supplies. Retrieved from [Link]

  • Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. (n.d.). CSUSB ScholarWorks. Retrieved from [Link]

  • The chlorination of 4-amino-2-hydroxy-benzoic acid. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Application Note: Precision Sulfonation of 2-Amino-3-Chloro-5-Methylbenzene

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol details the sulfonation of 2-amino-3-chloro-5-methylbenzene (chemically known as 2-chloro-4-methylaniline or 2-chloro-p-toluidine ) to produce 2-amino-3-chloro-5-methylbenzenesulfonic acid (also referred to as 6-sulfonic acid of the parent aniline).

Executive Summary & Chemical Context

The sulfonation of 2-amino-3-chloro-5-methylbenzene (CAS: 615-65-6, IUPAC: 2-chloro-4-methylaniline) is a critical transformation in the synthesis of high-performance azo pigments and pharmaceutical intermediates.[1] Unlike simple aniline sulfonation, this substrate presents a specific regiochemical challenge: the para-position (4) relative to the amino group is blocked by a methyl group.[1]

Consequently, the sulfonation must be directed to the ortho-position (6) to yield the target This compound . This requires thermodynamic control to overcome the directing effects of the chlorine and methyl substituents, which electronically favor the alternative meta-position (5).

This protocol details the Solvent-Assisted Baking Process (DCB Method) . This method is superior to direct oleum sulfonation for this substrate, as it utilizes the rearrangement of the intermediate phenylsulfamic acid to ensure exclusive ortho-substitution (Position 6), minimizing isomer formation and tarring.

Structural Transformation[1]
  • Substrate: 2-Chloro-4-methylaniline (Amino @ 1, Chloro @ 2, Methyl @ 4)[1]

  • Target: this compound (SO3H @ 6)

  • Mechanism: Phenylsulfamic acid rearrangement (Baking Process)[1]

Figure 1: Reaction pathway via the "Baking Process" ensuring regioselectivity to the ortho-position.[1]

Technical Protocol: Solvent-Assisted Baking Process

Reagents & Equipment
ReagentSpecificationRole
2-Chloro-4-methylaniline Purity >98%Substrate
Sulfuric Acid 98% (Conc.)[1][2]Sulfonating Agent
o-Dichlorobenzene (ODCB) Technical GradeHigh-BP Solvent / Azeotropic Agent
Sodium Hydroxide 30% aq.[1] solutionWorkup (Solubilization)
Activated Carbon PowderPurification

Equipment:

  • 3-Neck Round Bottom Flask (Glass or Glass-Lined Steel).[1]

  • Dean-Stark Trap (for water removal).[1]

  • Reflux Condenser.

  • Mechanical Stirrer (High torque required as slurry thickens).[1]

  • Oil Bath or Heating Mantle capable of 200°C.

Step-by-Step Methodology
Phase 1: Salt Formation[1]
  • Setup: Charge o-Dichlorobenzene (ODCB) (approx. 3-4 volumes relative to amine mass) into the reactor.

  • Dissolution: Add 2-Chloro-4-methylaniline (1.0 eq) to the solvent.[1] Stir until fully dissolved at room temperature.

  • Acid Addition: Slowly add Sulfuric Acid (98%) (1.05 eq) dropwise.

    • Caution: Highly exothermic.[1] Maintain temperature < 100°C.

    • A thick white slurry of the amine sulfate salt will form. Ensure efficient stirring.

Phase 2: The Baking Process (Rearrangement)[1]
  • Heating: Raise the temperature of the oil bath to 180°C .

  • Azeotropic Distillation: As the internal temperature rises (approx. 170-180°C), water generated from the formation of phenylsulfamic acid will distill over with ODCB into the Dean-Stark trap.[1]

  • Reaction Monitoring: Continue reflux until water evolution ceases (typically 3–6 hours).

    • Checkpoint: The reaction is complete when the suspended solid changes crystalline form and a sample is fully soluble in dilute alkali (indicating conversion of the amine to the sulfonic acid).

Phase 3: Workup & Isolation[1]
  • Solvent Removal: Distill off the ODCB (can be reused) or cool the mixture to 90°C and add water (3 volumes).

  • Steam Distillation (Optional): If residual ODCB remains, perform a steam distillation to remove traces.[1]

  • Basification: Adjust pH to 9–10 using 30% NaOH at 80°C. The product dissolves as the sodium sulfonate salt.[1]

  • Filtration: Filter the hot solution to remove insoluble impurities (and unreacted amine if any). Treat with activated carbon if color improvement is needed.[1]

  • Precipitation: Acidify the filtrate with HCl to pH 1.0–2.0. The zwitterionic sulfonic acid will precipitate as a white to off-white solid.[1]

  • Isolation: Cool to 20°C, filter the solid, and wash with ice-cold water to remove inorganic salts.

  • Drying: Dry at 80°C under vacuum.

Process Parameters & Troubleshooting
ParameterOptimal RangeImpact of Deviation
Temperature 175°C – 185°C<170°C: Incomplete rearrangement. >190°C: Tar formation/degradation.[1]
H2SO4 Ratio 1.00 – 1.05 eqExcess: Promotes polysulfonation.[1] Deficit: Low conversion.
Water Removal ContinuousFailure to remove water stalls the equilibrium at the salt stage.[1]

Mechanism & Critical Analysis

The success of this protocol relies on the Baking Process mechanism .[1] In standard electrophilic aromatic substitution (e.g., using Oleum at low temp), the directing effects of the substituents compete:

  • -NH2: Strong Activator (Ortho/Para).

  • -Cl: Deactivator (Ortho/Para).[1]

  • -CH3: Weak Activator (Ortho/Para).[1]

Direct sulfonation often leads to mixtures (Position 5 vs Position 6).[1] However, the Baking Process proceeds via the Phenylsulfamic Acid (PSA) intermediate.

  • N-Sulfonation: H2SO4 reacts with NH2 to form -NH-SO3H.[1]

  • Migration: Under heat (180°C), the -SO3H group migrates.[1]

    • Preference: Para > Ortho .

    • Since Para (4) is blocked by Methyl, the group is forced to the Ortho position (6) .[1]

    • This mechanism effectively "bypasses" the directing conflict of the Chlorine atom, ensuring high regioselectivity for the 6-isomer.

Figure 2: Operational workflow for the synthesis.

Safety & Handling

  • 2-Chloro-4-methylaniline: Toxic by inhalation and skin contact.[1] Potential methemoglobin former.[1][3] Use full PPE (respirator, butyl rubber gloves).[1]

  • o-Dichlorobenzene: Irritant.[1][4] Combustible. Ensure good ventilation.

  • Thermal Hazard: The initial mixing of amine and acid is highly exothermic.[1] Control addition rate strictly.

References

  • Booth, G. (2000).[1] Nitro Compounds, Aromatic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. (General principles of amine sulfonation and the Baking Process).

  • Groggins, P. H. (1958).[1] Unit Processes in Organic Synthesis. McGraw-Hill.[1] (Classic text detailing the thermodynamics of the baking process for aniline derivatives).[1]

  • PubChem. (2025).[1] 2-Chloro-4-methylaniline (CAS 615-65-6).[1][2][5] National Library of Medicine. Link

  • ChemBK. (2025).[1] 4-amino-6-chlorotoluene-3-sulphonic acid (Isomer comparison). Link

  • BenchChem. (2025).[1][6] Synthesis of Aminobenzenesulfonic Acids. Technical Support Document. Link

Sources

The Strategic Utility of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications and synthetic workflows involving 2-amino-3-chloro-5-methylbenzenesulfonic acid. While specific literature on this exact isomer is not abundant, its structural features strongly point towards its primary role as a diazo component in the synthesis of specialized azo dyes and pigments. The protocols and rationale presented herein are based on established principles for structurally analogous compounds, such as 2-amino-5-chloro-4-methylbenzenesulfonic acid, a key intermediate in the production of pigments like Lake Red C[1].

I. Foundational Principles: A Molecule Designed for Color

The synthetic value of this compound is dictated by the interplay of its four key functional groups on the aromatic ring. Understanding their individual and collective roles is paramount to appreciating the causality behind the experimental protocols that follow.

  • The Amino Group (-NH₂) : This is the primary reactive center for diazotization. Through reaction with nitrous acid, it is converted into a highly reactive diazonium salt (-N₂⁺), the cornerstone of azo chemistry[2][3][4].

  • The Sulfonic Acid Group (-SO₃H) : This is a critical water-solubilizing moiety. Its presence is essential for the application of the resulting dyes in aqueous systems, making them suitable for coloring hydrophilic textiles like wool, silk, and cotton[2].

  • The Chlorine Atom (-Cl) : As an electron-withdrawing group, the chlorine atom modulates the electronic properties of the aromatic ring. This influences the stability of the diazonium salt and, importantly, the color (chromophore) of the final azo dye. It can also enhance the lightfastness and washfastness of the pigment[2].

  • The Methyl Group (-CH₃) : This electron-donating group can also influence the final shade of the dye, often leading to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift depending on its position relative to the azo bridge.

The strategic placement of these groups makes this molecule a valuable precursor for creating a diverse range of chromophores with specific properties tailored for various applications.

II. Core Synthetic Workflow: From Amine to Azo Dye

The principal application of this compound is in a two-step synthesis of azo dyes: diazotization followed by azo coupling.

Azo_Dye_Synthesis_Workflow cluster_0 PART 1: Diazotization cluster_1 PART 2: Azo Coupling A 2-Amino-3-chloro- 5-methylbenzenesulfonic Acid B Diazonium Salt Intermediate A->B Diazotization E Final Azo Dye B->E Azo Coupling C NaNO₂ + Strong Acid (e.g., HCl) 0-5 °C D Coupling Component (e.g., Naphthol, Phenol) D->E

Caption: General workflow for azo dye synthesis.

A. Diazotization of this compound: Protocol

This protocol describes the conversion of the primary aromatic amine into a reactive diazonium salt. This procedure is performed at low temperatures to ensure the stability of the diazonium salt, which can be explosive if isolated in a dry, solid form[3].

Safety First: The preparation and handling of diazonium salts require strict safety measures. Solid diazonium salts are thermally unstable and can be sensitive to shock, posing an explosion risk. It is imperative to use the generated diazonium salt solution immediately in situ and never attempt to isolate it in its solid, dry form[3]. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

ReagentMolar EquivalentPurpose
This compound1.0The limiting reagent and diazo component.
Concentrated Hydrochloric Acid (HCl)2.5 - 3.0Ensures the formation of the amine salt and maintains an acidic medium.
Sodium Nitrite (NaNO₂)1.0 - 1.1Reacts with HCl to form nitrous acid in situ.
Distilled Water-Solvent.
Ice-For maintaining low temperature.
Urea or Sulfamic Acid-To quench excess nitrous acid.

Step-by-Step Protocol:

  • Preparation of the Amine Suspension: In a 250 mL beaker, create a suspension of this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 eq.) and distilled water. Stir the mixture vigorously to ensure it is well-dispersed.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this temperature range throughout the reaction.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq.) in a minimal amount of cold distilled water. Cool this solution to 0-5 °C.

  • Diazotization Reaction: Add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 10-15 minutes. The addition should be slow enough to keep the temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes. The completion of the reaction can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Quenching Excess Nitrous Acid: If excess nitrous acid is detected, add a small amount of urea or sulfamic acid until the starch-iodide test is negative. This is a critical step to prevent unwanted side reactions.

  • Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction.

Diazotization_Protocol Start Start Step1 1. Prepare Amine Suspension (Amine + HCl + H₂O) Start->Step1 Step2 2. Cool to 0-5 °C (Ice-Salt Bath) Step1->Step2 Step4 4. Add NaNO₂ Solution Dropwise (Maintain T < 5 °C) Step2->Step4 Step3 3. Prepare Cold NaNO₂ Solution Step3->Step4 Step5 5. Stir for 30 min at 0-5 °C (Monitor with Starch-Iodide Paper) Step4->Step5 Step6 6. Quench Excess HNO₂ (Add Urea/Sulfamic Acid) Step5->Step6 End Diazonium Salt Solution (Use Immediately) Step6->End

Caption: Step-by-step diazotization workflow.

B. Azo Coupling: Formation of the Chromophore

The freshly prepared diazonium salt is a weak electrophile that will react with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the stable azo dye[5]. The choice of coupling component is what ultimately determines the color and properties of the final product.

General Protocol (Example with a Naphthol Coupling Component):

  • Preparation of the Coupling Component Solution: In a separate beaker, dissolve the chosen coupling component (e.g., 2-naphthol, 1.0 eq.) in an aqueous solution of sodium hydroxide to form the corresponding phenoxide/naphthoxide ion. This enhances the nucleophilicity of the coupling component.

  • Cooling: Cool this solution to 0-5 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution prepared in Part A to the cold coupling component solution with vigorous stirring.

  • pH Control: Maintain the pH of the reaction mixture according to the requirements of the coupling component (typically slightly acidic for coupling with amines and alkaline for coupling with phenols). The pH can be adjusted with sodium carbonate or sodium hydroxide solution.

  • Reaction Completion: Stir the reaction mixture for 1-2 hours, allowing the azo dye to precipitate. The formation of a brightly colored solid indicates the progress of the reaction.

C. Isolation and Purification of the Azo Dye
  • Salting Out: After the coupling reaction is complete, the dye can be precipitated more fully from the solution by adding sodium chloride ("salting out")[2].

  • Filtration: Filter the precipitated dye using vacuum filtration with a Buchner funnel.

  • Washing: Wash the filter cake with a saturated sodium chloride solution to remove unreacted starting materials and other impurities.

  • Drying: Dry the collected azo dye in an oven at a moderate temperature (e.g., 60-80 °C).

III. Characterization of the Final Product

The synthesized azo dye should be characterized to confirm its structure and purity. Standard analytical techniques include:

  • UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) of the dye, which corresponds to its color.

  • Infrared (IR) Spectroscopy: To identify key functional groups, including the N=N azo linkage.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

IV. Potential Applications in Drug Development and Research

While the primary application of aminobenzenesulfonic acids is in dye synthesis, their derivatives can have other potential uses. The structural motifs present in these molecules are also found in various pharmacologically active compounds. For instance, sulfonamide-containing molecules are a well-known class of antibacterial drugs. The specific substitution pattern of this compound could serve as a unique starting point for the synthesis of novel therapeutic agents, although this would require extensive further research and development.

V. Conclusion

This compound is a strategically designed intermediate, primarily for the synthesis of azo dyes and pigments. Its value lies in the predictable and versatile reactivity of its amino group for diazotization, coupled with the solubilizing properties of the sulfonic acid group and the color-modifying effects of the chloro and methyl substituents. The protocols outlined in this guide, based on established chemical principles for analogous compounds, provide a robust framework for researchers to utilize this and similar building blocks in the creation of novel chromophores and other advanced organic molecules. Meticulous adherence to safety protocols, particularly concerning the handling of diazonium salts, is essential for successful and safe experimentation.

References

  • Gamit, E. A., et al. (2017). Synthesis, Characterization and Applications of Some New Reactive Dyes based on 5,5'-methylenebis (2-aminobenzenesulfonic acid). International Journal of Chemical Sciences, 15(2), 142. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Cornerstone of Color: Understanding 2-Amino-5-chloro-4-methylbenzenesulfonic Acid in Pigment Production. Available at: [Link]

  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. Available at: [Link]

  • Patsnap. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Available at: [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Available at: [Link]

  • El-Shishtawy, R. M., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. PMC. Available at: [Link]

  • Google Patents. (n.d.). CN112142620A - Synthetic method of 2-amino-3, 5-dichloro-N-methylbenzamide.
  • Patent Guru. (n.d.). Method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Available at: [Link]

  • Google Patents. (n.d.). US11932614B2 - Method for preparing diazoxide.
  • ChemRxiv. (n.d.). Practical synthetic method for amino acids derived diazo-ketones – shelf-stable reagents for organic synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • University of New Brunswick. (n.d.). The Synthesis of Azo Dyes. Available at: [Link]

  • Research and Analysis of Innovative Journals in Multidisciplinary Research. (n.d.). Synthesis of new 3,3'-methylenebis (2-amino-5-nitrobenzoic acid) based Reactive Dyes: Characterization and Application. Available at: [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). STUDIES ON SYNTHESIS OF REACTIVE DYES AND THEIR APPLICATIONS ON FABRICS. Available at: [Link]

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Application Note: Recrystallization & Purification of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocols for 2-amino-3-chloro-5-methylbenzenesulfonic acid , a specific isomer distinct from the more common "2B Acid" (4-chloro isomer) and "C Acid" (5-chloro isomer). This compound is a critical intermediate in the synthesis of specialty azo dyes and pigments.

High-purity isolation of this zwitterionic compound relies on exploiting its pH-dependent solubility profile. This note presents two complementary methods:

  • Acid-Base Precipitation (Primary Purification): For removal of structural isomers and non-sulfonated impurities.

  • Thermal Recrystallization (Polishing): For removal of inorganic salts and trace colored byproducts.

Chemical Identity & Physicochemical Basis[1][2][3][4][5]

It is crucial to distinguish the target compound from its commercially dominant isomers to ensure correct handling and analytical verification.

PropertyTarget CompoundCommon Isomer (2B Acid)Common Isomer (C Acid)
IUPAC Name This compound 2-Amino-4-chloro-5-methylbenzenesulfonic acid2-Amino-5-chloro-4-methylbenzenesulfonic acid
Structure Cl is ortho to AminoCl is meta to AminoCl is para to Amino
Origin Chlorination of p-toluidine-3-sulfonic acidSulfonation of 3-chloro-4-methylanilineSulfonation of 3-chloro-4-methylaniline (minor)
CAS Specific isomer rare in open CAS; often custom88-51-788-53-9
Solubility Mechanism

Like most amino-arenesulfonic acids, this molecule exists as a zwitterion (inner salt) in acidic and neutral aqueous solutions.

  • pH < 1: Cationic form (Soluble).

  • pH ~1–2 (Isoelectric Point): Zwitterion (Least Soluble).

  • pH > 8: Anionic Sulfonate Salt (Highly Soluble).

Purification Strategy: We dissolve the crude material as the sodium salt (pH > 9) to filter off insoluble impurities, then slowly acidify to the isoelectric point (pH 1.5) to crystallize the pure zwitterion.

Method A: Acid-Base Precipitation (Primary Purification)

This method is the industry standard for removing starting materials (e.g., 2-amino-5-methylbenzenesulfonic acid) and over-chlorinated byproducts.

Reagents Required[2][3][4][5][6][7][8][9][10]
  • Crude this compound

  • Sodium Hydroxide (NaOH), 30% w/w solution

  • Hydrochloric Acid (HCl), 32% w/w solution

  • Activated Carbon (Powdered, acid-washed)

  • Celite 545 (Filter aid)

  • Deionized Water

Step-by-Step Protocol
  • Dissolution (Salt Formation):

    • Charge 100 g of crude wet cake into a 1 L glass reactor.

    • Add 400 mL of Deionized Water.

    • Mechanically stir at 300 RPM.

    • Slowly add 30% NaOH dropwise until pH reaches 9.0 – 9.5 .

    • Observation: The slurry should convert to a clear or slightly hazy solution as the sodium sulfonate forms.

    • Note: If solids remain at pH 10, they are likely non-sulfonated impurities (e.g., chlorinated toluidines).

  • Adsorptive Cleaning:

    • Heat the solution to 50°C .

    • Add 2.0 g of Activated Carbon. Stir for 30 minutes.

    • Purpose: Removes colored oxidation byproducts and trace organic impurities.

  • Filtration:

    • Prepare a Buchner funnel with a pre-coat of Celite 545.

    • Filter the warm solution (50°C) under vacuum.

    • Rinse the filter cake with 50 mL of warm water (50°C).

    • Result: The filtrate contains the target compound; discard the solid cake.

  • Controlled Precipitation (Crystallization):

    • Transfer filtrate to a clean reactor.[1] Heat to 60°C .

    • Critical Step: Slowly add 32% HCl over 45 minutes.

    • Monitor pH continuously.

    • Nucleation Point: Crystals typically appear around pH 4–5.

    • Continue addition until pH stabilizes at 1.5 .

    • Why 60°C? Precipitating at elevated temperature promotes the growth of larger, purer crystals and prevents the occlusion of salts.

  • Isolation:

    • Cool the slurry slowly to 20°C over 2 hours (0.3°C/min).

    • Filter the white to off-white crystals.

    • Wash the cake with 2 × 50 mL of dilute HCl (0.1 M) to displace mother liquor without dissolving the product.

    • Perform a final displacement wash with 20 mL ice-cold water.

Method B: Thermal Recrystallization (Polishing)

Use this method if the product from Method A contains high inorganic salt residues (NaCl) or requires optical purity.

Protocol
  • Slurry Formation: Suspend 50 g of Method A dried solid in 400 mL of Deionized Water.

  • Reflux: Heat to boiling (100°C) with vigorous stirring.

    • Solubility Check: If the solution does not clear, add water in 50 mL increments. The compound is significantly more soluble in boiling water than cold.

  • Hot Filtration: If insoluble particles persist, filter rapidly through a heated funnel to prevent premature crystallization.

  • Slow Cooling:

    • Allow filtrate to cool to room temperature undisturbed.[2]

    • Further cool to 0–5°C in an ice bath for maximum yield.

  • Harvest: Filter and wash with minimal ice-cold water. Dry at 60°C under vacuum.[3]

Process Visualization

Workflow Diagram

PurificationWorkflow Start Crude Mixture (Zwitterion + Impurities) AlkalineDissolution Add NaOH (pH 9.5) Temp: 50°C Start->AlkalineDissolution Dissolve Filtration1 Filter (Remove Insolubles) Activated Carbon Treatment AlkalineDissolution->Filtration1 Adsorption Filtrate Clear Filtrate (Sodium Sulfonate Salt) Filtration1->Filtrate Liquid Phase Acidification Add HCl slowly to pH 1.5 Temp: 60°C Filtrate->Acidification Reprotonation Crystallization Cool to 20°C (Zwitterion Precipitates) Acidification->Crystallization Precipitation Filtration2 Filter & Wash (Remove NaCl & Mother Liquor) Crystallization->Filtration2 FinalProduct Pure 2-Amino-3-chloro- 5-methylbenzenesulfonic acid Filtration2->FinalProduct Dry

Caption: Step-by-step Acid-Base purification workflow converting the zwitterion to a soluble salt and back to purify.

Chemical Equilibrium Diagram

Equilibrium Cation Cationic Form (Soluble) pH < 1 Zwitterion Zwitterion (Insoluble Precipitate) pH 1.5 - 2.0 Cation->Zwitterion - H+ Zwitterion->Cation + H+ Anion Anionic Sulfonate (Soluble Salt) pH > 8 Zwitterion->Anion - H+ Anion->Zwitterion + H+

Caption: pH-dependent equilibrium states governing the solubility and isolation of the target sulfonic acid.

Analytical Validation (QC)

Verify the purity of the recrystallized product using High-Performance Liquid Chromatography (HPLC).

HPLC Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation:

    • Target isomer (3-Cl) typically elutes before the 4-Cl isomer (2B Acid) due to steric shielding of the amino group, though relative retention times must be established with standards.

References

  • Booth, G. (2000). Naphthalene Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH. Link

  • Hunger, K., & Herbst, W. (2004). Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH. (Reference for general purification of azo dye intermediates). Link

  • PubChem. (n.d.). 2-Amino-5-chloro-4-methylbenzenesulfonic acid (C Acid) Compound Summary. (Provided for structural comparison of isomers). Link

  • Xie, Y., et al. (2012). Solubility and metastable zone width of 2-amino-4-chloro-5-methylbenzenesulfonic acid. Journal of Chemical & Engineering Data. (Reference for solubility behavior of the class). Link

Sources

functionalization of the amino group in 2-amino-3-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the functionalization of 2-amino-3-chloro-5-methylbenzenesulfonic acid , a sterically hindered and electronically deactivated aniline derivative. This molecule presents specific challenges due to the "sandwiched" position of the amino group between a bulky sulfonic acid (position 1) and a chlorine atom (position 3), alongside the meta-directing methyl group (position 5).

The protocols below prioritize robustness and reproducibility , addressing the solubility issues inherent to zwitterionic sulfonic acids.

Chemical Profile & Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic and steric environment of the target molecule.

  • Molecule: this compound

  • Structure: The amino group (C2) is flanked by a sulfonic acid group (C1) and a chlorine atom (C3).

  • Reactivity Challenges:

    • Steric Hindrance: The ortho-chloro and ortho-sulfonic acid groups create a "steric wall," significantly retarding nucleophilic attack by the nitrogen lone pair.

    • Electronic Deactivation: The inductive withdrawal (-I) from the chlorine and the sulfonic acid reduces the basicity of the amine, making it a poor nucleophile.

    • Solubility: The molecule exists as a zwitterion (inner salt) in neutral water, leading to poor solubility. It dissolves at pH > 8 (as a sulfonate salt) or in strong concentrated acid (as an anilinium salt).

Reactivity Map
  • pH < 1: Protonated amine (Anilinium). Unreactive towards electrophiles.

  • pH 4-7: Zwitterion (Insoluble). Heterogeneous reactions only.

  • pH > 9: Free amine / Sulfonate anion (Soluble). Active species for acylation/alkylation.[1][2]

Protocol 1: Diazotization (The "Gateway" Reaction)

Diazotization is the most common transformation for this scaffold, serving as the entry point for Sandmeyer reactions (halogen exchange) or azo coupling (dyes). Due to the insolubility of the zwitterion, the "Inverse Addition" method is required to prevent the formation of unreacted tar.

Reagents
  • Substrate: this compound (1.0 equiv)

  • Base: Sodium Carbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Nitrosating Agent: Sodium Nitrite (

    
    , 1.05 equiv)
    
  • Acid: Hydrochloric Acid (HCl, 37%, 2.5 - 3.0 equiv)

  • Solvent: Water

Step-by-Step Methodology
  • Solubilization (The Critical Step):

    • In a beaker, suspend the sulfonic acid substrate in water (approx. 5-7 mL per gram).

    • Add

      
       or 
      
      
      
      solution dropwise with stirring until the solution becomes clear and the pH reaches 8–9. Mechanism: This converts the zwitterion into the water-soluble sodium sulfonate salt.
    • Add the calculated amount of solid

      
       to this alkaline solution and stir until dissolved.
      
  • Precipitation-Diazotization (Inverse Addition):

    • Prepare a separate vessel with the concentrated HCl and crushed ice. Cool to 0–5 °C.[3][4]

    • Slowly pour the alkaline amine/nitrite solution into the acid/ice mixture with vigorous stirring.

    • Why this works: The amine precipitates out of solution as fine particles exactly when it meets the nitrous acid generated in situ. This maximizes surface area and reaction rate, preventing the formation of large, unreactive clumps.

  • Monitoring:

    • Maintain temperature < 5 °C. Stir for 30–60 minutes.

    • Endpoint Test: Spot a drop of the reaction mixture on Starch-Iodide paper. An immediate blue/black color confirms excess nitrous acid (required). If negative, add small aliquots of

      
       solution.
      
    • Congo Red Test: Ensure the pH remains < 2 (paper turns blue).

  • Usage:

    • The resulting diazonium suspension is generally used immediately (e.g., poured into a coupling component or copper halide solution). Do not isolate the dry salt due to explosion hazards.

Diazotization Start Start: Zwitterionic Substrate Solubilize Add NaOH/Na2CO3 (pH 9) Form Soluble Sulfonate Start->Solubilize AddNitrite Add NaNO2 (Solid) Dissolve in Basic Solution Solubilize->AddNitrite InverseAdd INVERSE ADDITION: Pour Basic Sol. into Acid AddNitrite->InverseAdd PrepareAcid Prepare HCl + Ice Bath (0-5°C) PrepareAcid->InverseAdd Receiving Flask Reaction Reaction: Fine Precipitate + HNO2 Forms Diazonium Salt InverseAdd->Reaction Check Check: Starch-Iodide (Blue) Congo Red (Blue) Reaction->Check Finish Ready for Coupling/Sandmeyer Check->Finish

Caption: Workflow for the Inverse Addition Diazotization method, optimized for insoluble sulfonic acids.

Protocol 2: N-Acylation (Amide Formation)

Protecting the amino group or forming an acetanilide derivative requires overcoming the steric hindrance of the ortho-chloro group. Standard conditions (acetic anhydride in water) may fail; Acidic Reflux is recommended.

Reagents
  • Substrate: 1.0 equiv

  • Reagent: Acetic Anhydride (

    
    , 3.0 equiv)
    
  • Solvent: Glacial Acetic Acid (AcOH)

  • Catalyst: Sulfuric Acid (drops) or Sodium Acetate (buffered conditions)

Step-by-Step Methodology
  • Setup:

    • Place the substrate in a round-bottom flask.

    • Add Glacial Acetic Acid (5-10 volumes) to create a suspension.

    • Add Acetic Anhydride (3.0 equiv).

  • Reaction:

    • Heat the mixture to reflux (118 °C) . The high temperature is necessary to overcome the steric barrier of the 3-chloro and 1-sulfonic acid groups.

    • Observation: The suspension usually clears as the N-acetylated product is often more soluble in hot acetic acid, or it may change crystalline form.

    • Monitor by TLC (eluent: n-Butanol/Acetic Acid/Water 4:1:1) or HPLC.[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour into ice water. The N-acetylated sulfonic acid should precipitate.

    • If no precipitate forms (due to high solubility), salt out by adding NaCl (20% w/v) to the aqueous solution.

    • Filter and wash with cold dilute HCl.

Protocol 3: N-Alkylation (Reductive Amination)

Direct alkylation with alkyl halides is prone to over-alkylation and is sluggish due to the deactivated amine. Reductive Amination is the superior choice for mono-alkylation, particularly for drug development applications.

Reagents
  • Substrate: 1.0 equiv

  • Carbonyl Source: Aldehyde (e.g., Benzaldehyde, Formalin) (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) or Sodium Cyanoborohydride (
    
    
    
    )
  • Solvent: Methanol or DMF (if solubility is an issue)

  • Buffer: Acetic Acid (to pH 5-6)

Step-by-Step Methodology
  • Imine Formation:

    • Dissolve/suspend the sulfonic acid substrate in Methanol.

    • Adjust pH to ~6 using Triethylamine or Acetic Acid to ensure the amine is free (not protonated) but the acid functionality is solvated.

    • Add the Aldehyde (1.1 equiv).[1]

    • Stir at room temperature for 2–4 hours. Note: Sterics may slow imine formation; mild heating (40 °C) may be required.

  • Reduction:

    • Cool to 0 °C.

    • Add

      
       (1.5 equiv) portion-wise.[1]
      
    • Allow to warm to room temperature and stir overnight.

  • Workup:

    • Quench with water.[2][5][6]

    • Evaporate organic solvent.[2]

    • Acidify to pH 2 to precipitate the product (or use ion-exchange chromatography if the product is water-soluble).

Summary of Reactivity & Troubleshooting

ChallengeSymptomSolution
Incomplete Diazotization No blue on Starch-Iodide; low yield in coupling.[4]Use Inverse Addition . Ensure pH > 9 during dissolution before adding acid. Maintain T < 5°C.
No Reaction in Acylation Starting material recovered.Switch from aqueous conditions to Reflux in Glacial Acetic Acid . Add catalytic

.
Poor Solubility Substrate floats/clumps in water.Convert to Sodium Salt (pH 9) or use DMF/Water mixtures.
Decomposition Gas evolution (N2) during diazotization.[4]Temperature too high (>5°C). Add ice directly to the reaction.
Decision Tree for Functionalization

DecisionTree Input Target: Amino Group Choice Desired Outcome? Input->Choice Path1 Remove/Replace NH2 (Halogen, CN, OH) Choice->Path1 Path2 Derivatize NH2 (Keep Nitrogen) Choice->Path2 Diazo Protocol 1: Diazotization Path1->Diazo Acyl Protocol 2: Acylation Path2->Acyl Amide Linkage Alkyl Protocol 3: Reductive Amination Path2->Alkyl Secondary Amine Sandmeyer Sandmeyer Reaction (CuCl, CuBr, H2O) Diazo->Sandmeyer

Caption: Strategic decision tree for selecting the appropriate functionalization protocol.

References

  • Organic Chemistry Portal. Diazotization and Sandmeyer Reaction Mechanisms. Available at: [Link]

  • Organic Syntheses. Diazotization of Aminosulfonic Acids (Inverse Addition Method). Coll. Vol. 2, p. 145. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in 2-amino-3-chloro-5-methylbenzenesulfonic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Welcome to the technical support center for the synthesis of 2-amino-3-chloro-5-methylbenzenesulfonic acid. This molecule is a key intermediate in various chemical industries, yet its synthesis presents several challenges, from controlling regioselectivity to ensuring high purity and yield. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We will explore the underlying chemical principles, provide detailed troubleshooting for common issues, and offer step-by-step protocols grounded in established methodologies.

Synthesis Overview & Core Strategy

The most reliable and commonly employed synthetic route to this compound involves a two-step process starting from 4-aminotoluene-3-sulfonic acid (also known as 2-amino-5-methylbenzenesulfonic acid). This strategy leverages the strong ortho-directing effect of the amino group to selectively introduce a chlorine atom at the C-3 position.

The overall transformation is as follows:

Synthesis_Pathway SM 2-Amino-5-methyl- benzenesulfonic acid PROD 2-Amino-3-chloro-5-methyl- benzenesulfonic acid SM->PROD Chlorinating Agent (e.g., NCS, Cl2) Solvent (e.g., DMF, EDC) INT

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Part 1: The Chlorination Reaction

Question 1: My chlorination reaction is resulting in a low yield and a mixture of chlorinated products. What is causing this and how can I improve selectivity?

Answer: This is a common issue stemming from the sensitive nature of electrophilic aromatic substitution on a highly activated ring. The amino (-NH₂) and methyl (-CH₃) groups are activating and ortho-, para-directing, while the sulfonic acid (-SO₃H) group is deactivating and meta-directing. The strong activating power of the amino group primarily directs the incoming electrophile (Cl⁺) to the positions ortho to it, which are C-3 and C-5. Since C-5 is already substituted with the methyl group, the primary site for chlorination is C-3.

However, poor control over reaction conditions can lead to over-chlorination or side reactions.

Causality and Solutions:

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent is critical.

    • N-Chlorosuccinimide (NCS): This is often the preferred reagent for controlled, mono-chlorination of activated rings. It generates a lower concentration of the active electrophile, reducing the risk of multiple chlorinations. A similar process is used for the synthesis of 2-amino-5-chloro-3-methylbenzoic acid[1].

    • Chlorine Gas (Cl₂): While cost-effective, chlorine gas is highly reactive and can lead to over-chlorination if not added carefully. The reaction requires precise control of the gas flow rate and temperature. Patents often describe using chlorine gas in solvents like monochlorobenzene or ethylene dichloride (EDC) with careful temperature management[2][3].

    • Sulfuryl Chloride (SO₂Cl₂): Can also be used but may require a radical initiator under certain conditions, potentially leading to side-chain chlorination on the methyl group.

  • Solvent Effects: The solvent plays a crucial role in modulating reactivity and solubility.

    • N,N-Dimethylformamide (DMF): Often used with NCS, as it can help to activate the NCS and solubilize the sulfonic acid starting material[4].

    • Dichloroethane (EDC) or Acetonitrile: These are common solvents when using chlorine gas, providing good solubility for the organic components and being relatively inert to the reaction conditions[3].

  • Temperature Control: Exothermic reactions can lead to a loss of selectivity.

    • Maintain a consistent temperature, typically between 40-80°C, depending on the chosen reagent and solvent system[3]. Overheating can increase the rate of side reactions. A detailed patent shows a reaction at 43°C yields a high-purity product[2].

Troubleshooting Workflow: Low Chlorination Selectivity

Troubleshooting_Chlorination Start Problem: Low Yield or Mixture of Products CheckReagent Is the chlorinating agent too reactive (e.g., excess Cl2)? Start->CheckReagent CheckTemp Is the reaction temperature too high? CheckReagent->CheckTemp No Sol_Reagent Action: Switch to a milder agent like N-Chlorosuccinimide (NCS). CheckReagent->Sol_Reagent Yes CheckSolvent Is the starting material fully dissolved? CheckTemp->CheckSolvent No Sol_Temp Action: Lower and strictly control the temperature (e.g., 40-60°C). CheckTemp->Sol_Temp Yes Sol_Solvent Action: Change to a more suitable solvent like DMF. CheckSolvent->Sol_Solvent No End Outcome: Improved Selectivity and Yield CheckSolvent->End Yes Sol_Reagent->End Sol_Temp->End Sol_Solvent->End

Caption: Decision tree for troubleshooting low selectivity in the chlorination step.

Question 2: I am observing significant starting material degradation, indicated by a dark reaction mixture. What is happening?

Answer: Degradation is often due to oxidation of the electron-rich aromatic ring, particularly the amino group, by the chlorinating agent or acidic byproducts.

Causality and Solutions:

  • Harsh Conditions: Highly reactive agents like chlorine gas can oxidize the starting material if conditions are not optimized. The generation of HCl as a byproduct further acidifies the mixture, which can promote side reactions.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, increase the likelihood of degradation.

  • Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation, which can be exacerbated by the reaction conditions.

Recommendations:

  • Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of completion and avoid unnecessarily long reaction times[2].

  • If using chlorine gas, ensure the sub-surface sparging is efficient to maximize reaction rate and minimize contact time.

  • Consider a workup procedure that neutralizes acidic byproducts promptly after the reaction is complete.

Part 2: Product Isolation and Purification

Question 3: My final product has low purity after initial isolation. What is the best method for purification?

Answer: The primary impurities are likely unreacted starting material, regioisomers, or over-chlorinated products. Due to the sulfonic acid group, the product is a zwitterionic solid with limited solubility in many common organic solvents.

Purification Protocol:

  • Initial Workup: After the reaction is complete, the mixture is often "drowned" in water or ice water to precipitate the crude product[4][5]. The solid is then collected by filtration.

  • Recrystallization: This is the most effective method for purifying the final product.

    • Solvent Selection: A mixture of water and a miscible organic solvent (like ethanol or acetic acid) is often effective. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution. A patent for a similar compound, 2-amino-5-chloro-3-methylbenzoic acid, describes purification by recrystallization from acetic acid[2].

    • pH Adjustment: The solubility of aminobenzenesulfonic acids is highly pH-dependent. You can improve purity by dissolving the crude product in a dilute basic solution (e.g., NaHCO₃), filtering off any insoluble impurities, and then re-precipitating the pure product by carefully acidifying the filtrate with an acid like HCl to a specific pH[6][7].

Table 1: Comparison of Chlorination Conditions from Analogous Syntheses

Starting MaterialChlorinating AgentSolventTemp. (°C)Yield (%)Purity (%)Reference
2-Amino-3-methylbenzoic acidChlorine GasMonochlorobenzene43~8598.0[2]
2-Amino-3-methylbenzoic acidChlorine GasAcetonitrile6096>98[3]
2-Amino-3-methylbenzoic acidDichlorohydantoinDMF10087.799.5[4]
2-Amino-3-methylbenzoic acidN-chlorosuccinimideDMFReflux83>98[5]

Note: This data is for the analogous synthesis of 2-amino-5-chloro-3-methylbenzoic acid and serves as a strong starting point for optimization.

Frequently Asked Questions (FAQs)

Q: What are the most critical safety precautions for this synthesis? A: Safety is paramount.

  • Chlorinating Agents: Chlorine gas is highly toxic and corrosive; always use it in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and a scrubber system. N-Chlorosuccinimide and other solid chlorinating agents are irritants and should be handled with care.

  • Solvents: Work with chlorinated solvents like EDC and monochlorobenzene in a fume hood.

  • Acids/Bases: Handle all acids and bases with appropriate PPE.

  • Exothermic Reactions: Be prepared for exothermic reactions, especially during the addition of reagents or quenching. Use an ice bath to control the temperature as needed.

Q: How can I monitor the reaction progress effectively? A:

  • TLC: Thin Layer Chromatography is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. Use a suitable mobile phase (e.g., a mixture of ethyl acetate, hexane, and a small amount of acetic acid or methanol) to achieve good separation.

  • HPLC: High-Performance Liquid Chromatography provides more quantitative information on the reaction progress and the formation of impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is a good starting point[8].

Q: Are there viable alternative synthetic routes? A: An alternative could start with 3-chlorotoluene[9][10]. The route would be:

  • Chlorosulfonation of 3-chlorotoluene to yield 3-chloro-5-methylbenzenesulfonyl chloride[11][12]. This step is challenging due to the formation of multiple isomers[13].

  • Nitration of the sulfonyl chloride.

  • Amination of the sulfonyl chloride group is not the goal here. Instead, a nitro group would be introduced and then reduced. This route is significantly more complex and controlling the regiochemistry at each step is difficult, making it less favorable than the primary route described.

Detailed Experimental Protocol

Protocol: Chlorination of 2-Amino-5-methylbenzenesulfonic Acid with NCS

This protocol is a representative procedure based on established methods for chlorinating similar activated aromatic systems and should be optimized for your specific laboratory conditions.[4][5]

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-5-methylbenzenesulfonic acid (1.0 eq.).

  • Solvent Addition: Add dry N,N-Dimethylformamide (DMF) to the flask (approx. 5-10 mL per gram of starting material). Stir the mixture to obtain a suspension.

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq.) to the mixture in one portion.

  • Reaction: Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by HPLC or TLC every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture slowly into a beaker containing ice water (approx. 10 times the volume of DMF used).

  • Isolation: A precipitate will form. Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water to remove residual DMF and succinimide.

  • Purification: Dry the crude solid. Recrystallize from an appropriate solvent system (e.g., water/ethanol or dilute acetic acid) to obtain the pure this compound.

  • Characterization: Confirm the identity and purity of the product using NMR, MS, and HPLC.

References

  • Thieme E-Books. (n.d.). Product Subclass 3: Benzylic Chlorides. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, January 6). How can I synthesize 2‐amino‐3‐(chlorosulfonyl)benzoic acid from toluene or benzene?. Retrieved from [Link]

  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Semantic Scholar. (n.d.). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

  • Quora. (2013, September 20). Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene?. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For The Preparation Of 2 Amino 5 Chloro 3 Methylbenzoic Acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide.
  • Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Eureka | Patsnap. (n.d.). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102079688A - Method for preparing 2,3-dichlorotoluene.
  • CourseHero. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-methylbenzenesulfonic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorotoluene. Retrieved from [Link]

  • PubMed. (2025, November 20). [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Retrieved from [Link]

  • Agilent. (2010, May 14). Separation of two sulfurated amino acids with other seventeen amino acids by HPLC with pre-column derivatization Application. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide provides mechanistic troubleshooting, thermodynamic rationales, and validated protocols for resolving structural isomer contamination during the synthesis and purification of substituted aminobenzenesulfonic acids.

Mechanistic FAQs: Isomer Formation and Separation Principles

Q1: Why do the 4-chloro and 6-chloro isomers form during the synthesis of the 3-chloro target, and why are they so difficult to remove? A: The synthesis relies on the electrophilic aromatic chlorination of [1]. In this precursor, the amino (-NH₂) group is strongly ortho/para directing, while the methyl (-CH₃) group is a weaker ortho/para director. The primary target, 2-amino-3-chloro-5-methylbenzenesulfonic acid, forms because position 3 is ortho to the highly activating -NH₂ group.

However, the -CH₃ group competitively directs chlorination to positions 4 and 6, generating impurities like [2]. Because these isomers share identical molecular weights and nearly identical polarities, standard crystallization often results in co-precipitation, making them notoriously difficult to separate.

Q2: My crude product is heavily contaminated. How does pH-dependent fractional precipitation selectively isolate the 3-chloro target? A: The separation exploits subtle pKa differences caused by the inductive electron-withdrawing effect (-I effect) of the chlorine atom. In the 3-chloro target, the highly electronegative chlorine is ortho (adjacent) to the amino group. This proximity exerts a strong -I effect, significantly lowering the basicity of the -NH₂ group and reducing its conjugate acid's pKa. In the 4-chloro and 6-chloro isomers, the chlorine is meta to the amino group; the increased distance weakens the -I effect, resulting in a more basic -NH₂ group with a higher pKa.

By dissolving the crude mixture in a strong base and carefully acidifying it, the more basic impurities (4-chloro/6-chloro) protonate and reach their zwitterionic isoelectric point (pI) first at a higher pH (pH 3.5–4.0). They precipitate out while the 3-chloro target remains a soluble anion until the pH is further lowered to 1.5.

Q3: Can I use solvent extraction or silica gel chromatography instead of aqueous precipitation? A: No. Aminobenzenesulfonic acids exist as highly polar inner salts (zwitterions: -SO₃⁻ and -NH₃⁺). They are practically insoluble in standard organic solvents (e.g., dichloromethane, ethyl acetate) and will irreversibly streak on normal-phase silica. Unless you derivatize the sulfonic acid into a lipophilic ester—a process generally non-viable for scale-up—you must rely on aqueous isoelectric focusing.

Quantitative Isomer Data

To successfully execute the fractional precipitation, you must understand the thermodynamic parameters of the isomers. The table below summarizes the physicochemical basis for the separation.

Table 1: Physicochemical Basis for Two-Stage Fractional Precipitation

IsomerChlorine Position (Relative to -NH₂)Inductive Effect (-I) on -NH₂Estimated Anilinium pKaTarget Precipitation pH Window
4-Chloro / 6-Chloro (Impurities)Meta (Positions 4 & 6)Moderate (Distant)~2.0 – 2.5pH 3.0 – 4.0
3-Chloro (Target)Ortho (Position 3)Strong (Proximal)~1.0 – 1.5pH 1.0 – 2.0

Workflow Visualization

IsomerPurification N1 Crude Aminobenzenesulfonic Acid (Mixed Isomers) N2 Alkaline Dissolution (NaOH, pH 9.5-10.0) N1->N2 N3 First Acidification (HCl, pH 3.5-4.0) N2->N3 Forms Soluble Na-Salts N4 Hot Filtration (Remove 4-Cl/6-Cl Precipitate) N3->N4 Impurities reach pI N5 Second Acidification of Filtrate (HCl, pH 1.5-2.0) N4->N5 Target remains soluble N6 Final Filtration & Wash (Isolate Pure 3-Cl Target) N5->N6 Target reaches pI

Two-stage pH-dependent fractional precipitation for isomer separation.

Troubleshooting Guide: Common Process Failures

Issue 1: Severe yield loss of the 3-chloro target during the first hot filtration.

  • Cause: Over-acidification or premature cooling.

  • Solution: This protocol is a self-validating thermodynamic system. If the pH drops below 3.0 during the first acidification, the hydronium concentration becomes sufficient to protonate the 3-chloro target, causing it to co-precipitate with the impurities. Furthermore, if the solution cools below 60°C, the solubility of the target anion decreases drastically. Maintain strict thermal control (70°C–80°C) and use a calibrated, temperature-compensated pH probe.

Issue 2: The final product still contains 5-10% of the 4-chloro isomer.

  • Cause: Incomplete impurity precipitation during Step 2.

  • Solution: The 4-chloro isomer, recognized as a distinct chemical entity in the [4], requires sufficient time to form a stable crystal lattice. Do not rush the first acidification. Hold the suspension at pH 3.5 for at least 30–45 minutes with vigorous stirring to ensure complete zwitterion formation and precipitation of the impurities before filtration.

Validated Standard Operating Procedure (SOP)

Two-Stage Fractional Precipitation of this compound

  • Step 1: Alkaline Dissolution. Suspend 100 g of crude isomer mixture in 500 mL of deionized water. Slowly add 20% NaOH (aq) under continuous stirring until the pH stabilizes at 9.5–10.0. Heat the mixture to 75°C to ensure complete dissolution of all isomers as highly soluble sodium salts.

  • Step 2: Impurity Precipitation (First Acidification). While strictly maintaining the temperature at 75°C, add 6M HCl dropwise. Monitor the pH continuously. Stop the addition when the pH reaches exactly 3.5. Stir the suspension isothermally for 45 minutes. The 4-chloro and 6-chloro isomers will protonate to their insoluble zwitterionic forms.

  • Step 3: Hot Filtration. Rapidly filter the hot suspension through a pre-heated Büchner funnel. Critical Quality Attribute: The filtrate must not drop below 60°C during this transfer. Discard the filter cake (which contains the unwanted isomers).

  • Step 4: Target Isolation (Second Acidification). Transfer the hot filtrate back to the reaction vessel. Resume the dropwise addition of 6M HCl until the pH reaches 1.5. The target this compound will rapidly precipitate as it reaches its specific isoelectric point.

  • Step 5: Cooling and Final Polish. Cool the slurry to 5°C in an ice bath for 1 hour to maximize thermodynamic yield. Filter the pure product, wash the cake with a minimal volume (50 mL) of ice-cold deionized water, and dry under vacuum at 60°C.

References

  • PubChem. "2-Amino-5-methylbenzenesulfonic acid." National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]

  • PubChem. "2-Amino-4-chloro-5-methylbenzenesulfonic acid." National Center for Biotechnology Information, U.S. National Library of Medicine.[Link]

  • CAS Common Chemistry. "2-Amino-5-methylbenzenesulfonic acid." American Chemical Society. [Link]

  • U.S. Environmental Protection Agency. "Endocrine Disruptor Screening Program Universe of Chemicals." EPA.gov.[Link]

Technical Support Center: Troubleshooting Solubility Issues with 2-amino-3-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-amino-3-chloro-5-methylbenzenesulfonic acid in aqueous media. We will move beyond simple procedural steps to explain the underlying chemical principles governing its solubility, providing you with the expert insights needed to design robust experimental protocols.

Understanding the Core Challenge: The Zwitterionic State

The primary difficulty in dissolving this compound in neutral water stems from its molecular structure. It contains both a strongly acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂). In a neutral pH environment, the acidic group donates a proton to the basic group, forming an internal salt, or zwitterion (-SO₃⁻ and -NH₃⁺).

This zwitterionic form exhibits strong intermolecular electrostatic interactions, leading to a stable crystal lattice structure. A significant amount of energy is required to break this lattice, resulting in very poor solubility in neutral aqueous solutions.[1] This behavior is common among aminobenzenesulfonic acids.[1] A close structural analog, 2-Amino-4-chloro-5-methylbenzenesulfonic acid, is noted as being essentially insoluble in its free acid form but soluble as its sodium or ammonium salt.[2]

The key to solubilization is to manipulate the pH to prevent the formation of this zwitterion, forcing the molecule into a predominantly cationic or anionic state, both of which are significantly more soluble.

pH-Dependent Equilibrium of this compound

G cluster_low_ph Low pH (e.g., < 2) cluster_pI Near Isoelectric Point (pI) cluster_high_ph High pH (e.g., > 8) cation Cationic Form (Soluble) -SO₃H -NH₃⁺ zwitterion Zwitterionic Form (Poorly Soluble) -SO₃⁻ -NH₃⁺ cation->zwitterion Add Base (Increase pH) zwitterion->cation Add Acid (Decrease pH) anion Anionic Form (Soluble) -SO₃⁻ -NH₂ zwitterion->anion Add Base (Increase pH) anion->zwitterion Add Acid (Decrease pH)

Caption: pH-dependent forms of the molecule.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in pure, neutral water?

A: The solubility is expected to be very low. The molecule will exist predominantly in its zwitterionic state, which is poorly soluble due to strong intermolecular forces.[1]

Q2: I've added the compound to water and it just sits at the bottom, even with vigorous stirring. Is my compound degraded?

A: It is highly unlikely that the compound has degraded. This is the expected behavior for the free acid form. The insolubility is a physical property, not a sign of chemical instability. Aromatic sulfonic acids are generally stable, white crystalline solids.[3]

Q3: How does pH adjustment lead to dissolution?

A: By adjusting the pH, you shift the equilibrium away from the poorly soluble zwitterion.

  • Adding a base (e.g., NaOH) deprotonates the ammonium group (-NH₃⁺) to a neutral amino group (-NH₂). This leaves the molecule with a net negative charge (from the -SO₃⁻ group), making it an anionic salt (e.g., sodium 2-amino-3-chloro-5-methylbenzenesulfonate). Alkali metal salts of sulfonic acids are generally very water-soluble.[1][3][4]

  • Adding an acid (e.g., HCl) protonates the sulfonate group (-SO₃⁻) to a sulfonic acid group (-SO₃H). This leaves the molecule with a net positive charge (from the -NH₃⁺ group), making it a cationic species, which is also more soluble than the zwitterion.

Q4: Is heating recommended to improve solubility?

A: While heating can slightly increase the dissolution rate, it is not the primary solution for this compound. Without pH adjustment, even heating may not be sufficient to overcome the crystal lattice energy of the zwitterion. If you do use heat, be aware that desulfonation (hydrolysis of the sulfonic acid group) can occur at very high temperatures (above 200°C in water), though this is not a concern under typical laboratory heating conditions.[5]

Q5: Can I use organic co-solvents to dissolve the compound?

A: Yes, polar organic solvents can be used. Sulfonic acids are generally soluble in polar solvents like ethanol.[3][6] However, for applications in purely aqueous media, pH adjustment is the most direct and effective method. If your protocol allows for it, solvents like ethanol, methanol, or DMSO can be used, but this will change the properties of your solution.

Troubleshooting Workflow and Protocols

This workflow provides a logical sequence for addressing solubility issues.

Sources

Technical Support Center: Optimizing pH for the Extraction of 2-amino-3-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for handling 2-amino-3-chloro-5-methylbenzenesulfonic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the liquid-liquid extraction of this compound by manipulating pH.

Introduction: The Challenge of a Zwitterionic Molecule

This compound presents a unique extraction challenge due to its zwitterionic nature. It possesses both a strongly acidic sulfonic acid group (-SO₃H) and a weakly basic amino group (-NH₂). This dual functionality means its overall charge and, consequently, its solubility in aqueous and organic phases, are highly dependent on the pH of the solution.

The key to successful extraction is to adjust the pH to a point where the molecule is in its most neutral form, thereby maximizing its partition into an organic solvent. Mismanagement of pH is the most common reason for poor recovery and inconsistent results. This guide will provide the foundational principles and practical steps to master this critical parameter.

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for the extraction of this compound?

A: The pH of the aqueous solution dictates the ionization state of the amino and sulfonic acid groups. The sulfonic acid group is almost always deprotonated (negatively charged, -SO₃⁻) in typical aqueous solutions (pKa < 1). The amino group's protonation state (neutral, -NH₂, or positively charged, -NH₃⁺) is variable and typically has a pKa between 2 and 5 for aromatic amines. At a certain pH, the positive charge on the amino group and the negative charge on the sulfonic acid group will coexist, forming a zwitterion. This zwitterionic form is highly polar and prefers the aqueous phase, leading to poor extraction efficiency. By adjusting the pH, we aim to suppress the ionization of one of these groups to generate a more neutral species that can be extracted into an organic solvent.

Q2: What is the theoretical optimal pH for extracting this compound?

A: The optimal pH for extracting a zwitterionic compound into an organic solvent is typically near its isoelectric point (pI), where the net charge of the molecule is zero. However, for this compound, the sulfonic acid group is so acidic that it will always be ionized in an aqueous solution. Therefore, the strategy shifts to protonating the amino group to form a species with a net neutral charge that can be ion-paired or to find a pH where the zwitterion has minimal solubility in the aqueous phase. The optimal pH will likely be in the acidic range, below the pKa of the amino group (likely pH < 2), where the compound exists predominantly as the neutral sulfonic acid.

Q3: Which organic solvent should I choose for the extraction?

A: The choice of solvent is crucial and depends on the polarity of the target compound. For a molecule like this compound, which retains significant polarity even in its most "neutral" form, a relatively polar, water-immiscible organic solvent is recommended. Good starting points include:

  • Ethyl acetate: Offers a good balance of polarity and water immiscibility.

  • Methyl isobutyl ketone (MIBK): Another excellent option for polar compounds.

  • Butanol: More polar than ethyl acetate, which may be beneficial, but it has higher miscibility with water, which can complicate phase separation.

Avoid non-polar solvents like hexane or toluene, as they are unlikely to effectively solvate the target molecule.

Q4: Can I use a salting-out effect to improve my extraction?

A: Yes, adding a neutral salt (e.g., NaCl or (NH₄)₂SO₄) to the aqueous phase can significantly improve extraction efficiency. This "salting-out" effect increases the ionic strength of the aqueous phase, making it less hospitable for the organic analyte and driving it into the organic phase. This technique is particularly effective for polar molecules.

Troubleshooting Guide

This section addresses common problems encountered during the extraction process.

Problem Potential Cause Recommended Solution
Low Extraction Recovery Suboptimal pH: The compound is likely in its highly soluble zwitterionic form.Systematically vary the pH: Perform small-scale extractions across a pH range from 1.0 to 4.0 in 0.5 unit increments. Analyze the organic phase to determine the pH that yields the highest recovery.
Incorrect Solvent Choice: The organic solvent may not be polar enough to solvate the analyte.Test different solvents: Attempt the extraction with ethyl acetate, MIBK, and butanol to see which provides the best recovery at the optimized pH.
Insufficient Mixing: Inadequate vortexing or shaking leads to poor mass transfer between phases.Ensure vigorous mixing: Vortex samples for at least 1-2 minutes to ensure the system reaches equilibrium.
Emulsion Formation at the Interface High concentration of analyte or impurities: This can act as a surfactant.Centrifugation: Spin the sample at a moderate speed (e.g., 2000-3000 x g) for 5-10 minutes to break the emulsion.
pH is too close to the pI: The compound may be precipitating at the interface.Slightly adjust the pH: Move the pH slightly away from the point of minimum solubility.
High shear from mixing: Overly aggressive mixing can sometimes create stable emulsions.Use gentle inversion: Instead of vortexing, gently invert the tube 50-100 times.
Analyte Precipitates Out of Solution pH is at the isoelectric point (pI): The compound has its lowest solubility at its pI.Adjust pH: Move the pH away from the pI to increase solubility in the aqueous phase before extraction. This may seem counterintuitive, but you need the compound to be soluble in the aqueous phase to partition into the organic phase.
Solvent Overload: The concentration of the analyte in the organic phase has exceeded its solubility limit.Increase the volume of the organic solvent: This will ensure the extracted analyte remains in solution.
Inconsistent Results Run-to-Run Inaccurate pH measurement/control: Small variations in pH can lead to large differences in recovery.Use a calibrated pH meter: Do not rely on pH paper for this work. Prepare fresh buffer solutions for each experiment.
Temperature Fluctuations: Partition coefficients can be temperature-dependent.Perform extractions at a controlled room temperature.

Experimental Protocol: Determining Optimal Extraction pH

This protocol provides a systematic approach to identify the optimal pH for the extraction of this compound.

1. Preparation of Buffered Aqueous Solutions:

  • Prepare a series of buffer solutions covering the pH range of interest (e.g., from pH 1.0 to 4.0 in 0.5 unit increments).
  • For pH 1-2, use a KCl/HCl buffer.
  • For pH 2-4, use a citrate or glycine-HCl buffer.
  • Ensure the buffer concentration is sufficient (e.g., 0.1 M) to resist pH changes when the sample is added.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

3. Extraction Procedure:

  • For each pH to be tested, pipette 1 mL of the respective buffer solution into a centrifuge tube.
  • Add a known volume of the stock solution (e.g., 100 µL) to each tube.
  • Add 1 mL of the chosen organic solvent (e.g., ethyl acetate) to each tube.
  • Cap the tubes and vortex vigorously for 2 minutes to ensure thorough mixing.
  • Centrifuge the tubes for 10 minutes at 2500 x g to achieve complete phase separation.

4. Sample Analysis:

  • Carefully remove a known volume of the organic layer for analysis.
  • Analyze the concentration of the analyte in the organic phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).
  • Calculate the distribution ratio (D) at each pH:
  • D = [Analyte]organic / [Analyte]aqueous
  • Where [Analyte]aqueous can be determined by mass balance: ([Analyte]initial - [Analyte]organic).

5. Data Interpretation:

  • Plot the distribution ratio (D) or the percentage of extraction recovery as a function of pH.
  • The pH that corresponds to the highest D value is the optimal pH for extraction under these conditions.
Visual Workflow for pH Optimization

G cluster_exp Extraction Phase cluster_analysis Analysis Phase prep_buffers Prepare Buffers (pH 1.0 - 4.0) add_buffer Aliquot Buffer to Tubes prep_buffers->add_buffer prep_stock Prepare Analyte Stock Solution add_stock Spike with Analyte Stock prep_stock->add_stock prep_solvents Select Organic Solvents add_solvent Add Organic Solvent prep_solvents->add_solvent mix Vortex for 2 min add_solvent->mix separate Centrifuge for 10 min mix->separate analyze Analyze Organic Phase (HPLC/LC-MS) separate->analyze calculate Calculate Distribution Ratio (D) analyze->calculate plot Plot D vs. pH calculate->plot determine_opt Identify Optimal pH plot->determine_opt

Caption: Workflow for systematic pH optimization.

The Underlying Chemistry: Ionization States

The extraction behavior is governed by the equilibrium between the different ionized forms of the molecule. Understanding this relationship is key to troubleshooting.

G cluster_extraction Extraction Efficiency A Cationic Form (Net Charge: +1) High Aqueous Solubility B Zwitterionic Form (Net Charge: 0) High Aqueous Solubility A->B + H+ extract_poor Poor Extraction A->extract_poor C Anionic Form (Net Charge: -1) High Aqueous Solubility B->C + H+ extract_best Optimal Extraction (at Isoelectric Point) B->extract_best Leads to C->extract_poor pH_low Low pH (< pKa1) pH_low->A Favors pH_mid Intermediate pH (pKa1 < pH < pKa2) pH_mid->B Favors pH_high High pH (> pKa2) pH_high->C Favors

Caption: Relationship between pH and molecular charge.

References

  • Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342-2354. [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
  • Zhang, Y., & Wu, J. (2005). Salting-out effect in aqueous electrolyte solutions: a molecular dynamics study. The Journal of Chemical Physics, 123(1), 014507. [Link]

minimizing side reactions during chlorination of aminotoluenesulfonic acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the technical challenges associated with the chlorination of aminotoluenesulfonic acids (ATSAs). This transformation is chemically fraught due to the competing reactivity of the amino group (oxidation) and the aromatic ring (substitution), further complicated by the zwitterionic nature of the substrate.

Module 1: The Oxidation-Selectivity Paradox

Status: Critical Understanding Required

The central challenge in chlorinating ATSAs is the "Protonation Paradox." You are attempting to perform an Electrophilic Aromatic Substitution (EAS) on a ring containing a highly sensitive amino group.

The Mechanism of Failure
  • Free Amine (Reactive but Unstable): In neutral or low-acidity conditions, the free amino group (

    
    ) is a powerful activating group. However, it reacts faster with chlorine to form N-chloro species  (
    
    
    
    ) than the ring does to form C-chloro products. These N-chloro intermediates rapidly decompose into azo-tars and "black liquor," destroying yield and fouling equipment.
  • Protonated Amine (Stable but Deactivated): In strong acid (pH < 1), the amine becomes an ammonium species (

    
    ). This prevents oxidation but converts the strongest activating group into a strong deactivating group. This drastically slows the reaction and alters regioselectivity (directing meta instead of ortho/para).
    
The Solution Space

To minimize side reactions, you must operate in one of two regimes:

  • Regime A (The "Protective" Route): Acetylation of the amine to reduce electron density on the nitrogen while maintaining ring activation.

  • Regime B (The "Sweet Spot" Route): Precise pH control where the concentration of free amine is microscopic—just enough to drive the reaction, but low enough to limit N-chlorination kinetics.

Module 2: Visualizing the Reaction Pathways

Status: Mechanistic Map

The following diagram illustrates the bifurcation between the desired pathway and the "Tar Formation" trap.

ChlorinationPathways Substrate Aminotoluenesulfonic Acid (Free Amine Form) N_Chloro N-Chloro Intermediate (R-NH-Cl) Substrate->N_Chloro Fast (Low Acid) Protonated Ammonium Species (R-NH3+) Substrate->Protonated H+ (Equilibrium) C_Chloro Ring Chlorination (Sigma Complex) Substrate->C_Chloro Desired Path (Steric/Electronic Control) Radical Radical Decomposition N_Chloro->Radical Homolysis Tar Black Tar / Azo Polymers (Irreversible Loss) Radical->Tar Polymerization Protonated->C_Chloro Slow (Deactivated) Product Chlorinated ATSA (Desired Isomer) C_Chloro->Product -HCl

Figure 1: Mechanistic divergence during ATSA chlorination. The red path represents the oxidative failure mode common in low-acidity conditions.

Module 3: Troubleshooting & Optimization (Q&A)

Q1: My reaction mixture turns dark black/brown within minutes. What is happening?

Diagnosis: Rapid N-chlorination followed by oxidative polymerization. Root Cause: The concentration of free amine is too high relative to the chlorinating agent, or the temperature is uncontrolled. Corrective Action:

  • Increase Acidity: Ensure the reaction medium is at least 10-20% HCl or

    
     by weight. This shifts the equilibrium toward the unreactive ammonium species.
    
  • Throttled Addition: Do not add the ATSA to the chlorine. Add the chlorine (or oxidant) to the ATSA slowly.

  • Temperature Drop: Lower the reaction temperature to <10°C. The activation energy for N-oxidation is generally higher than for ring substitution in catalyzed systems.

Q2: I am seeing significant di-chlorination. How do I stop at mono-chlorination?

Diagnosis: Loss of selectivity due to "over-potential." Root Cause: Once the first chlorine is added, the ring is deactivated slightly, but if the local concentration of


 is high, the second addition occurs before the product diffuses away.
Corrective Action: 
  • Stoichiometry: Limit

    
     or 
    
    
    
    to 0.95 - 1.05 equivalents. Never use excess.
  • Mass Transfer: If using

    
     gas, increase agitation speed (RPM) to ensure rapid dispersion. High local concentrations at the gas inlet promote polychlorination.
    
  • Solvent Switch: If using water, switch to Acetic Acid . It moderates the activity of the chlorine species.

Q3: The reaction is too slow. I increased the temperature, but now I have tar.

Diagnosis: The "Protonation Trap." Explanation: You likely acidified the solution to prevent tar (good), but the ring is now too deactivated to react at low temperatures. Heating it pushes the equilibrium back toward the free amine, which then oxidizes. Corrective Action:

  • Catalysis: Use a Lewis Acid catalyst compatible with aqueous/acidic media, such as FeCl3 (trace amounts) or Iodine (

    
    ) . Iodine acts as a chlorine carrier, forming 
    
    
    
    , which is a softer, more selective electrophile than
    
    
    .

Module 4: Validated Experimental Protocols

Protocol A: The "Green" Oxidative Chlorination (Recommended)

Best for: Minimizing hazardous gas handling and avoiding pre-protection steps. Mechanism: In situ generation of


 using 

and HCl.

Reagents:

  • Aminotoluenesulfonic acid (1.0 eq)

  • Hydrochloric acid (35%, 3.0 eq)

  • Hydrogen Peroxide (30%, 1.1 eq)

  • Water (Solvent)

Step-by-Step:

  • Dissolution: Suspend the ATSA in water. Add HCl. The slurry may not fully dissolve; this is acceptable.

  • Cooling: Chill the mixture to 0–5°C . This is non-negotiable to prevent diazo formation or oxidation.

  • Addition: Add

    
     dropwise over 60–90 minutes.
    
    • Checkpoint: Monitor temperature. Do not allow exotherm >10°C.

  • Digestion: Stir at 10°C for 4 hours.

  • Validation: Take an aliquot for HPLC. Look for the disappearance of the starting material peak.[1] If >5% remains, add 0.1 eq

    
    .
    
  • Isolation: The chlorinated product is often less soluble than the starting material (due to the "Salting Out" effect of the ions). Filter the precipitate directly.

Protocol B: The "Protected" Route (High Purity)

Best for: Drug substance intermediates requiring >99% regioselectivity.

Step-by-Step:

  • Acetylation: React ATSA with Acetic Anhydride (1.1 eq) in water at 50°C. Adjust pH to 4-5 with NaOH.

    • Result: Formation of Acetamido-toluenesulfonic acid.

  • Chlorination: Cool to 20°C. Add Sodium Hypochlorite (Bleach) or pass

    
     gas.
    
    • Why? The acetamido group protects the Nitrogen from oxidation but still directs ortho (to the nitrogen).

  • Hydrolysis: Heat the mixture to 90°C with excess NaOH or HCl to remove the acetyl group.

  • Isolation: Acidify to precipitate the zwitterion.

Module 5: Data Summary & Regioselectivity

Regioselectivity Rules for 4-Amino-toluene-3-sulfonic acid:

GroupPositionDirecting EffectStrength
-NH2 4Ortho/ParaStrongest (Dominates)
-SO3H 3MetaModerate (Deactivating)
-CH3 1Ortho/ParaWeak

Result: The incoming Chlorine will attack Position 5 (Ortho to Amine, Meta to Sulfonate).

ParameterDirect ChlorinationAcetylated Chlorination
Yield 60-75%85-95%
Tar Formation High RiskLow Risk
Step Count 13 (Protect -> React -> Deprotect)
Atom Economy HighLower (Acetate waste)

References

  • Preparation of 2-chloro-4-aminotoluene-5-sulfonic acid.
  • Method for preparing improved toluene sulfonic acid derivatives.
  • Protection of Amino Groups in Synthesis. Chemistry LibreTexts. [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts. National Institutes of Health (PMC). [Link]

  • Process for the nuclear chlorination of aromatic amines.

Sources

Technical Guide: HPLC Purification of 2-Amino-3-Chloro-5-Methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification and analysis of 2-amino-3-chloro-5-methylbenzenesulfonic acid (ACMBA) via High-Performance Liquid Chromatography (HPLC). This response adheres to the persona of a Senior Application Scientist, prioritizing mechanistic understanding, robust protocols, and troubleshooting autonomy.

Executive Summary & Molecular Profile

This compound is a highly polar, zwitterionic aromatic intermediate often used in the synthesis of azo dyes and pigments. Its purification presents distinct challenges due to the presence of a strongly acidic sulfonic group (


) and a weakly basic amino group (

, suppressed by the electron-withdrawing chloro and sulfonic substituents).
  • Challenge: Standard C18 Reversed-Phase (RP) methods often fail to retain this molecule because it remains ionized (anionic or zwitterionic) across the entire pH range usable on silica columns.

  • Solution: Successful retention requires Ion-Pair Chromatography (IPC) or Mixed-Mode Chromatography (MMC) to overcome the "hydrophilic collapse" and electrostatic repulsion typical of sulfonated anilines.

Method Selection Strategy

The choice of method depends on your downstream application (e.g., preparative isolation vs. analytical QC) and detector compatibility (UV vs. MS).

Decision Matrix
FeatureMethod A: Ion-Pair RP (Recommended) Method B: Mixed-Mode / HILIC
Mechanism Hydrophobic interaction + electrostatic pairingIon-exchange + Hydrophilic interaction
Retention High (Adjustable via ion-pair conc.)Moderate to High
Peak Shape Excellent (reduces tailing)Good
MS Compatibility Low (Ion-pair reagents suppress ionization)High (Volatile buffers used)
Robustness Very High (Industry Standard)High (Requires strict equilibration)
Cost Low (Standard C18 columns)Medium (Specialized columns)

Core Protocol: Ion-Pair Reversed-Phase HPLC

This protocol is the industry "workhorse" for sulfonated aromatics, ensuring separation from non-sulfonated precursors (e.g., 2-amino-3-chloro-5-methylbenzene) and positional isomers.

Chromatographic Conditions[1][2][3][4][5][6][7][8][9]
  • Column: C18 (End-capped),

    
    , 
    
    
    
    (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna C18).
  • Mobile Phase A (Aqueous):

    
     Tetrabutylammonium Hydrogen Sulfate (TBAHS) + 
    
    
    
    Phosphate Buffer, adjusted to pH 6.0.
  • Mobile Phase B (Organic): Acetonitrile (ACN).[1]

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is critical for ion-pair stability).
    
  • Detection: UV @ 254 nm (Aromatic ring) and 230 nm (Slope sensitivity).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration / Loading
5.05Isocratic Hold (Ion-pair formation)
20.060Gradient Elution
25.090Wash
26.05Re-equilibration
35.05End (Long equilibration required for IPC)
Preparation of Mobile Phase A (Critical Step)
  • Dissolve

    
     of TBAHS in 
    
    
    
    of HPLC-grade water.
  • Add

    
     of 
    
    
    
    (Monobasic sodium phosphate).
  • Adjust pH to

    
     using dilute 
    
    
    
    or
    
    
    .
  • Dilute to

    
    .
    
  • Filter through a

    
     nylon membrane. Note: Ion-pair reagents are viscous and prone to precipitation if not filtered.
    

Mechanistic Logic & Workflow Visualization

The following diagram illustrates the retention mechanism and the decision logic for troubleshooting retention issues.

G cluster_0 Chemical State at pH 6.0 Start Start: ACMBA Sample Check_Ret Check Retention (k') Start->Check_Ret Low_Ret Low Retention (k' < 2) Check_Ret->Low_Ret Elutes in Void Good_Ret Good Retention Check_Ret->Good_Ret Resolved Peak Mech_IP Mechanism: TBA+ pairs with SO3- creates hydrophobic neutral complex Low_Ret->Mech_IP Cause: Insufficient Pairing Action_Conc Action: Increase TBAHS Conc. (Max 20mM) Mech_IP->Action_Conc Action_Org Action: Decrease Initial %B (Hold at 0-2% longer) Mech_IP->Action_Org Action_Conc->Check_Ret Retest Action_Org->Check_Ret Retest State SO3(-) / NH2 (Anionic) Requires Cationic Ion-Pair (TBA+)

Caption: Logic flow for optimizing retention of sulfonated amines using Ion-Pair Chromatography. The anionic sulfonate group requires a cationic pairing agent to interact with the hydrophobic C18 stationary phase.

Troubleshooting & FAQs

Q1: Why is my retention time drifting between runs?

A: This is a classic symptom of incomplete column equilibration in Ion-Pair Chromatography.

  • Mechanism: The ion-pair reagent (TBAHS) must adsorb onto the C18 surface to form a dynamic stationary phase. This process is slow.

  • Fix: When using IPC, you must equilibrate the column for at least 20–30 column volumes (approx. 45-60 mins at 1 mL/min) before the first injection. Between gradient runs, allow at least 10 minutes of re-equilibration.

Q2: I see "ghost peaks" or high background noise.

A: Impure ion-pair reagents are the likely culprit.

  • Fix: Use "HPLC-grade" or "Electrochemical grade" TBAHS. Lower grades contain UV-absorbing impurities that elute during the gradient. Always run a blank gradient (0µL injection) to characterize the background.

Q3: Can I use this method with Mass Spectrometry (LC-MS)?

A: No. TBAHS is non-volatile and will contaminate the MS source, leading to signal suppression and difficult cleaning.

  • Alternative: For LC-MS, switch to a Mixed-Mode Anion Exchange (WAX/RP) column (e.g., SIELC Primesep or Waters Atlantis). Use a volatile mobile phase: 10 mM Ammonium Formate (pH 3.0) / Acetonitrile .[2][1] The acidic pH protonates the amine (making it

    
    ) while the sulfonate remains 
    
    
    
    , allowing retention via internal zwitterionic mechanisms or ion-exchange interactions.
Q4: How do I separate the 3-chloro isomer from the 4-chloro isomer (CLT Acid)?

A: Isomeric separation requires maximizing "shape selectivity."

  • Protocol Adjustment:

    • Lower the temperature to

      
       (enhances steric selectivity).
      
    • Switch to a Phenyl-Hexyl column instead of C18. The

      
       interactions between the phenyl phase and the aromatic ring of the analyte are sensitive to the electron density changes caused by the chlorine position (ortho vs. meta).
      

References

  • Waters Corporation. "Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System." Application Note. [Link]

  • SIELC Technologies. "Separation of 5-Amino-2-methylbenzenesulfonic acid on Newcrom R1 HPLC column." Method Library. [Link]

  • Chromatography Forum. "Retention of Ions on a C18 surface (Discussion on Ion Pairing Mechanisms)." [Link]

  • Agilent Technologies. "Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18 Columns." Application Note 5990-4547EN. [Link]

Sources

Technical Support Center: A Guide to Preventing Decomposition of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid During Drying

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling advanced chemical intermediates. This guide is designed for researchers, scientists, and drug development professionals who work with 2-amino-3-chloro-5-methylbenzenesulfonic acid. The stability of this compound, particularly during the critical drying phase, is paramount for ensuring the integrity of your synthesis and the purity of your final product. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to prevent decomposition during the removal of residual solvents and water.

The Challenge: Understanding the Instability of this compound

This compound is a multi-functionalized aromatic compound. Its structure, containing an electron-donating amino group and an electron-withdrawing sulfonic acid group, makes it susceptible to specific degradation pathways, especially under thermal stress. The primary modes of decomposition during drying are oxidation of the amino group and thermal desulfonation . These processes can lead to discoloration, loss of yield, and the formation of complex impurities that can be difficult to remove. This guide will equip you with the knowledge and techniques to mitigate these risks effectively.

Troubleshooting Guide: Diagnosing and Solving Drying Issues

This section addresses common problems encountered during the drying of this compound in a practical question-and-answer format.

Question 1: My product, which was off-white when wet, is turning pink, brown, or even black during drying. What is causing this discoloration?

Answer: This is a classic sign of oxidation . The amino group (-NH₂) on the benzene ring is highly susceptible to oxidation, especially when heated in the presence of atmospheric oxygen. This process can form highly colored quinone-imine structures and subsequently lead to polymerization, resulting in insoluble, dark-colored impurities.

  • Causality: The amino group donates electron density into the aromatic ring, making it more easily oxidized. Heat provides the activation energy for this reaction with atmospheric oxygen.

  • Solution:

    • Utilize an Inert Atmosphere: The most effective solution is to remove oxygen from the drying environment. Conduct the drying process in a vacuum oven with a gentle nitrogen or argon bleed. This practice displaces the atmospheric oxygen, thereby inhibiting the oxidation pathway.

    • Minimize Temperature: Lower the drying temperature to the minimum required for effective solvent removal. For aqueous wet cakes, temperatures between 50-60°C under a strong vacuum are typically sufficient.

    • Limit Light Exposure: While thermal oxidation is the primary concern, photolytic degradation can also contribute to discoloration. Protect the material from direct light during drying and storage.

Question 2: I'm observing a significant loss of product yield and detect a sharp, acidic odor reminiscent of burning sulfur. What is happening?

Answer: These symptoms strongly indicate that desulfonation is occurring. This is the chemical reversal of the sulfonation process, where the sulfonic acid group (-SO₃H) is cleaved from the aromatic ring.[1][2] This reaction is catalyzed by heat and the presence of water or acid, releasing sulfur trioxide (SO₃), which can further react with water to form sulfuric acid (H₂SO₄).

  • Causality: The sulfonation of aromatic rings is a reversible electrophilic aromatic substitution reaction.[2] Heating the sulfonic acid, particularly in the presence of aqueous acid, pushes the equilibrium back towards the starting materials, resulting in the loss of the -SO₃H group.[1] While studies on analogous compounds suggest decomposition onsets above 250°C, this process can begin at much lower temperatures under non-ideal conditions.[3]

  • Solution:

    • Strict Temperature Control: Do not exceed a drying temperature of 70°C. For this specific molecule, maintaining a temperature range of 50-60°C is a safer practice.

    • Ensure Neutral pH: Before drying, ensure that any residual strong acids from the synthesis have been thoroughly washed out. The product itself is acidic, but the presence of stronger mineral acids will significantly accelerate desulfonation. A final wash with deionized water until the filtrate is pH neutral is recommended.

    • Use High Vacuum: A deep vacuum (e.g., <10 mbar) lowers the boiling point of water and residual solvents, allowing for effective drying at a lower, safer temperature.

Question 3: My final dried product shows poor solubility in solvents it was previously soluble in. What could be the cause?

Answer: Reduced solubility is often a consequence of polymerization . This can occur through two main pathways linked to the issues above:

  • Advanced Oxidation: Oxidized intermediates, such as the quinone-imines mentioned earlier, are highly reactive and can polymerize to form intractable, high-molecular-weight materials.

  • Intermolecular Condensation: At elevated temperatures, intermolecular reactions can occur, such as the formation of sulfonamides between the amino group of one molecule and the sulfonic acid group of another, leading to oligomers or polymers.

  • Solution: The preventative measures are the same as for preventing oxidation and desulfonation. The key is to use gentle drying conditions to prevent the formation of the reactive intermediates that initiate polymerization.

    • Primary Action: Dry under a high vacuum with a nitrogen bleed at 50-60°C.

    • Secondary Action: Minimize the drying time. Once the product is dry (as determined by weight stability or Karl Fischer titration), remove it from the oven promptly.

Frequently Asked Questions (FAQs)

What is the maximum safe drying temperature for this compound?

While definitive TGA data for this exact molecule is not widely published, data on similar aromatic sulfonic acids suggests thermal decomposition begins at temperatures well above 200°C.[3] However, for preserving purity and preventing subtle degradation, a much lower temperature is crucial. We strongly recommend a drying temperature range of 50-60°C under vacuum. Exceeding 80°C significantly increases the risk of both discoloration and desulfonation.

Is air-drying on a tray in a fume hood acceptable?

No, this method is strongly discouraged. Open-air drying exposes the compound to atmospheric oxygen for an extended period, maximizing the risk of oxidative degradation and discoloration. It also provides poor and inconsistent solvent removal.

How do I know when my product is sufficiently dry?

The most reliable method is to use Karl Fischer titration to determine the residual water content, aiming for a specification appropriate for your next step (e.g., <0.1%). A practical, though less precise, method is to monitor the weight of the product in the oven. The product is considered dry when its weight remains constant over a set period (e.g., 2 hours) under continuous drying conditions.

Can I use a desiccant in a vacuum desiccator instead of a vacuum oven?

Yes, this is an excellent and very gentle method, particularly for small-scale, highly sensitive batches. Using a strong desiccant like phosphorus pentoxide (P₂O₅) under a high vacuum at room temperature will effectively remove water with minimal risk of thermal decomposition. However, this method is significantly slower than using a vacuum oven.

Recommended Drying Protocols

Protocol 1: Standard Vacuum Oven Drying (Recommended Method)

This is the preferred method for achieving a dry, high-purity product efficiently.

  • Preparation: Spread the wet cake of this compound as a thin, even layer (no more than 1 cm deep) on a clean glass or stainless steel tray. A thinner layer dramatically increases the surface area and reduces drying time.

  • Loading: Place the tray in the vacuum oven.

  • Atmosphere Control: Close the oven door and begin to draw a vacuum. As the vacuum is being pulled, introduce a slow bleed of inert gas (nitrogen or argon) into the oven. This ensures the atmosphere is inert before heating begins.

  • Heating and Drying: Once a vacuum of <10 mbar is achieved, set the oven temperature to 55°C .

  • Monitoring: Continue drying until the product is confirmed to be dry by weight stability or Karl Fischer analysis.

  • Cooling and Unloading: Turn off the heat and allow the oven to cool to room temperature under vacuum. Break the vacuum with the inert gas before opening the door to prevent the introduction of moist air to the dry, hygroscopic product.

Protocol 2: Analytical Confirmation of Product Integrity

After drying, it is crucial to verify that no significant decomposition has occurred.

  • Visual Inspection: The product should be a consistent off-white to light tan powder. Any dark specks, pink, or brown coloration indicates oxidation.

  • Purity Analysis via HPLC: Use a suitable High-Performance Liquid Chromatography (HPLC) method to assess purity. The appearance of new impurity peaks relative to the wet sample is a clear indicator of degradation during drying.

    • Typical Method: Reversed-phase HPLC with a C18 column is often effective. Due to the polar sulfonic acid group, ion-pair chromatography or a mixed-mode column may provide better retention and peak shape.[4][5]

    • Detection: UV detection at a wavelength such as 242 or 320 nm is typically appropriate for this class of compounds.

Summary of Key Drying Parameters

ParameterRecommended ConditionRationale
Temperature 50 - 60°COptimal balance between efficient drying and minimizing thermal decomposition (desulfonation, oxidation).
Atmosphere Vacuum (<10 mbar) with N₂ or Ar bleedPrevents oxidation of the amino group, which causes discoloration and polymerization.
Drying Time As required (monitor)Minimize to prevent long-term thermal stress on the compound.
Product Layer Thin (< 1 cm)Maximizes surface area for faster and more efficient solvent removal.
Pre-treatment Ensure removal of residual acidsPrevents acid-catalyzed desulfonation.

Visualizing the Logic: Troubleshooting and Decomposition

To better understand the relationships between problems, causes, and solutions, refer to the diagrams below.

Diagram 1: Key Decomposition Pathways

This diagram illustrates the two primary degradation mechanisms that must be controlled during the drying process.

DecompositionPathways Compound 2-Amino-3-chloro-5- methylbenzenesulfonic Acid Heat_Oxygen Heat + O₂ (Air) Compound->Heat_Oxygen Heat_Acid Heat + H₂O/H⁺ Compound->Heat_Acid Oxidation Oxidation (Quinone-imine formation) Heat_Oxygen->Oxidation Desulfonation Desulfonation (Loss of -SO₃H group) Heat_Acid->Desulfonation Discoloration Discoloration (Pink/Brown/Black) Oxidation->Discoloration Polymerization Polymerization/ Insolubility Oxidation->Polymerization Yield_Loss Yield Loss & SO₂ Odor Desulfonation->Yield_Loss

Caption: Primary decomposition pathways for the target compound.

Diagram 2: Troubleshooting Workflow

Follow this logical workflow to diagnose and resolve issues encountered during drying.

TroubleshootingWorkflow Start Drying Process Initiated Observe Observe Product Post-Drying Start->Observe Problem1 Is Product Discolored (Pink/Brown)? Observe->Problem1 Visually Inspect Problem2 Is There Yield Loss & Sulfur Odor? Problem1->Problem2 No Cause1 Cause: Oxidation Problem1->Cause1 Yes Success Product is Stable & High Purity Problem2->Success No Cause2 Cause: Desulfonation Problem2->Cause2 Yes Solution1 Solution: 1. Use Vacuum + N₂ Bleed 2. Lower Temperature Cause1->Solution1 Solution1->Start Re-run with new conditions Solution2 Solution: 1. Lower Temperature (<60°C) 2. Ensure Acid Removal Pre-Drying Cause2->Solution2 Solution2->Start Re-run with new conditions

Caption: A logical workflow for troubleshooting common drying issues.

References

  • Benchchem. Thermal Stability and Decomposition of 4-Amino-3-chlorobenzenesulfonic Acid: A Technical Guide.
  • Wikipedia. Benzenesulfonic acid. Available at: [Link]

  • Chemistry Steps. Sulfonation of Benzene. Available at: [Link]

  • Singh, G., Kapoor, I. P. S., & Singh, J. (1998). Thermal decomposition and solid state transformation of ring substituted arylammonium sulfates. Indian Journal of Chemistry - Section B, 37B(12), 1223-1229.
  • HELIX Chromatography. HPLC Methods for analysis of Benzenesulfonic acid. Available at: [Link]

  • Benchchem. A Comparative Guide to Analytical Methods for O-Phenolsulfonic Acid Quantification.

Sources

Technical Support Center: Troubleshooting Diazotization of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, compounding challenges associated with the diazotization of 2-amino-3-chloro-5-methylbenzenesulfonic acid.

Executive Summary: The Substrate Profile

Standard diazotization protocols (aqueous HCl and NaNO₂) frequently fail with this compound. This molecule is a "triple-threat" challenging substrate due to three structural factors:

  • Zwitterionic Insolubility: The strongly acidic sulfonic acid (-SO₃H) and the basic amine (-NH₂) form an internal salt. This prevents the amine from dissolving in standard aqueous mineral acids[1].

  • Severe Steric Hindrance: The target -NH₂ group is flanked by an ortho-chloro group and an ortho-sulfonic acid group. This physical barricade severely restricts the approach of the nitrosating agent[2].

  • Electronic Deactivation: Both the -Cl and -SO₃H groups are strongly electron-withdrawing. They drain electron density from the amine nitrogen, drastically reducing its nucleophilicity and slowing the initial attack on the nitrosonium ion (NO⁺)[3].

Diagnostic Troubleshooting Matrix

SymptomPrimary CausalityRecommended Solution
Starting material remains suspended as a thick powder in HCl Zwitterion formation prevents dissolution in dilute aqueous acids.Switch to Indirect Diazotization (reverse addition) to disrupt the inner salt.
Reaction stalls; high unreacted amine remains after 2 hours Severe steric hindrance and electronic deactivation block NO⁺ attack.Utilize Nitrosylsulfuric acid in conc. H₂SO₄ to maximize electrophile concentration[4].
Solution turns dark red/brown Unwanted azo self-coupling between diazonium and unprotonated amine.Increase mineral acid excess to ensure full amine protonation; maintain T < 5 °C.
Excessive foaming / gas evolution Thermal decomposition of the unstable diazonium salt (N₂ loss).Improve cooling efficiency; avoid localized heating during nitrite addition[5].

Troubleshooting Q&A

Q1: My starting material remains suspended as a stubborn powder in aqueous HCl. How do I initiate the reaction? A1: The insolubility is caused by the zwitterionic nature of the aminosulfonic acid. Because it is internally protonated, it rejects further protonation and dissolution by dilute HCl. To bypass this, you must employ Indirect Diazotization (also known as reverse diazotization)[6]. Causality: By first dissolving the amine in a weak alkali (e.g., Na₂CO₃), you break the inner salt and form a highly water-soluble sodium sulfonate. When this alkaline amine-nitrite mixture is poured into an excess of ice-cold mineral acid, the amine precipitates as a microscopic, highly reactive suspension exactly as the NO⁺ electrophile is generated, forcing an immediate reaction[1].

Q2: Even with a fine suspension, the reaction stalls at 50% conversion. How can I drive it to completion? A2: Stalled kinetics are a direct consequence of the ortho-chloro and ortho-sulfonic steric hindrance combined with electronic deactivation. The standard aqueous NO⁺ concentration is simply too low to overcome this activation barrier. Causality: You must switch to a much more aggressive nitrosating system: Nitrosylsulfuric acid (NOHSO₄) in concentrated sulfuric acid [4]. Concentrated H₂SO₄ provides a highly acidic, dehydrating environment that stabilizes the nitrosonium ion at massive effective concentrations. This thermodynamic sledgehammer forces the electrophilic attack on the deactivated amine[7].

Q3: The reaction mixture is turning dark brown/red, and I'm seeing excessive foaming. What is happening? A3: A dark red or brown coloration during diazotization is the hallmark of unwanted azo self-coupling, while foaming indicates thermal decomposition of the diazonium salt (N₂ gas evolution)[5]. Causality: Self-coupling occurs when the formed diazonium salt reacts with unreacted, unprotonated starting amine. Because your substrate is weakly basic, it requires a massive excess of strong acid to remain fully protonated (and thus deactivated toward electrophilic aromatic substitution)[8]. Ensure your acid concentration is strictly maintained (pH < 1) and keep the temperature strictly between 0–5 °C to prevent thermal decomposition[2].

Q4: How do I accurately validate the end-point of this specific diazotization? A4: A self-validating protocol requires two simultaneous checks to ensure scientific integrity:

  • Electrophile Excess: Touch a drop of the reaction mixture to starch-iodide paper. An immediate blue-black color confirms excess HNO₂. Maintain this excess for at least 15–30 minutes to account for the slow kinetics of sterically hindered amines[9].

  • Substrate Depletion: Perform a reverse-coupling test. Spot the reaction mixture on filter paper next to a drop of a highly reactive diazonium salt (e.g., diazotized sulfanilic acid). A color change at the intersection indicates unreacted amine is still present[9].

Validated Experimental Protocols

Protocol A: Indirect Diazotization (For Zwitterionic Amines)

Use this method if the primary issue is aqueous insolubility but the amine is not severely deactivated.

  • Solubilization: Suspend 1.0 eq of this compound in distilled water (approx. 10 mL/g).

  • Slowly add 0.55 eq of Na₂CO₃ and warm gently until the amine fully dissolves as the sodium sulfonate salt.

  • Nitrite Addition: Cool the solution to room temperature and add 1.05 eq of Sodium Nitrite (NaNO₂) as a concentrated aqueous solution. Mix thoroughly.

  • Acid Preparation: In a separate reaction vessel, prepare a solution of 2.5–3.0 eq of concentrated HCl (or H₂SO₄) and crushed ice, cooling to 0–5 °C.

  • Reverse Addition: Vigorously stir the acid solution and add the alkaline amine/nitrite mixture dropwise via an addition funnel (sub-surface addition is preferred to prevent NOₓ gas escape). Strictly maintain the temperature below 5 °C.

  • Validation: Stir for 30–60 minutes post-addition. Verify excess HNO₂ with starch-iodide paper. Quench excess HNO₂ with sulfamic acid before proceeding to the next synthetic step.

Protocol B: Nitrosylsulfuric Acid Method (For Severely Deactivated Amines)

Use this method if Protocol A stalls due to severe steric hindrance and electronic deactivation.

  • Reagent Preparation: Prepare Nitrosylsulfuric acid by slowly adding 1.1 eq of solid NaNO₂ to concentrated H₂SO₄ (approx. 5-10 volumes) at 0–10 °C. Stir until fully dissolved to form a clear solution.

  • Substrate Dissolution: In a separate dry flask, dissolve 1.0 eq of the amine in concentrated H₂SO₄ at room temperature.

  • Cooling: Cool the amine solution to 0–5 °C using an ice-salt bath.

  • Nitrosation: Slowly add the NOHSO₄ solution to the amine solution dropwise, maintaining the temperature strictly below 10 °C.

  • Maturation: Stir for 1–2 hours. The highly acidic medium prevents self-coupling and drives the sluggish nitrosation.

  • Isolation/Use: Carefully pour the reaction mixture over a large excess of vigorously stirred crushed ice to precipitate the diazonium salt, or use the acidic solution directly in situ for Sandmeyer/coupling reactions.

Mechanistic & Workflow Visualizations

Below are the logical workflows and mechanistic pathways detailing the troubleshooting process.

Workflow Start Start: Diazotization of This compound Q1 Is the amine fully soluble in aqueous acid? Start->Q1 Sol1 Use Indirect Diazotization (Dissolve in Na2CO3, add NaNO2, pour into cold acid) Q1->Sol1 No (Zwitterion) Q2 Is the reaction rate extremely slow? Q1->Q2 Yes Sol1->Q2 Sol2 Switch to Nitrosylsulfuric Acid (NOHSO4 in conc. H2SO4) Q2->Sol2 Yes (Steric/Electronic) Q3 Is there dark coloration or excessive foaming? Q2->Q3 No Sol2->Q3 Sol3 Improve cooling (0-5 °C) & increase agitation Q3->Sol3 Yes (Decomposition) Success Successful Diazonium Salt Formation Q3->Success No Sol3->Success

Caption: Troubleshooting workflow for diazotization of sterically hindered aminosulfonic acids.

Mechanism Substrate Substrate • Ortho -SO3H (Steric/EWG) • Ortho -Cl (Steric/EWG) • Zwitterionic Nature Intermediate Intermediate N-Nitrosamine (Rate-limiting step) Substrate->Intermediate Nucleophilic Attack (Slow) Electrophile Electrophile Nitrosonium Ion (NO+) from NOHSO4 Electrophile->Intermediate Product Product Diazonium Salt (Keep at 0-5 °C) Intermediate->Product Tautomerization & -H2O

Caption: Mechanistic pathway highlighting the rate-limiting nucleophilic attack due to steric hindrance.

References

Sources

Technical Support Center: Optimizing Reactivity of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 2-amino-3-chloro-5-methylbenzenesulfonic acid . It addresses the specific challenges posed by the sterically congested "sandwich" motif of this molecule.

Status: Active Scope: Steric Hindrance Mitigation, Diazotization Protocols, Pd-Catalysis Audience: Senior Chemists, Process Development Scientists

The Core Challenge: The "Steric Fortress" Effect

The primary obstacle in functionalizing this compound is the immediate environment of the amino group (


).
  • Position 1 (

    
    ):  A bulky, negatively charged (at neutral/basic pH) sulfonate group.
    
  • Position 2 (

    
    ):  The target nucleophile.
    
  • Position 3 (

    
    ):  A moderately bulky, electron-withdrawing halogen.
    

The Consequence: The amine is "sandwiched" between the sulfonic acid and the chlorine atom. This creates a Steric Fortress that inhibits the approach of electrophiles (like the nitrosonium ion in diazotization or aryl halides in coupling). Furthermore, the electron-withdrawing nature of the chlorine and sulfonic acid reduces the nucleophilicity of the amine, creating a "double whammy" of steric and electronic deactivation.

Visualizing the Blockade

The following diagram illustrates the steric and electronic pressure points and the logic flow for overcoming them.

StericMap Target Target: 2-Amino-3-chloro-5-methyl- benzenesulfonic Acid Sterics STERIC BLOCKADE (Ortho-Cl & Ortho-SO3H) Target->Sterics Electronics ELECTRONIC DEACTIVATION (Inductive withdrawal by Cl/SO3H) Target->Electronics Solubility SOLUBILITY TRAP (Zwitterionic Lattice) Target->Solubility Strategy1 STRATEGY 1: Indirect Diazotization (Dissolve Base -> Precipitate Acid) Sterics->Strategy1 For Sandmeyer Strategy2 STRATEGY 2: Pd-Catalysis (Bulky Ligands: SPhos/XPhos) Sterics->Strategy2 For C-N Coupling Electronics->Strategy1 Requires Stronger Electrophile Strategy3 STRATEGY 3: Solubilization (Convert to Na+ Salt) Solubility->Strategy3 Pre-requisite

Caption: Logical map of steric/electronic barriers and corresponding mitigation strategies.

Troubleshooting Guide: Diazotization

The most common reaction for this scaffold is diazotization (to access Sandmeyer products or azo dyes). Standard protocols often fail here, resulting in unreacted starting material or tar formation.

Issue: Incomplete Reaction / Poor Yield

Diagnosis: The bulky ortho-substituents prevent the formation of the N-nitroso intermediate, or the zwitterionic nature prevents the amine from being in solution during the critical moment.

Protocol: The "Indirect" (Inverse) Diazotization Method Do not attempt to suspend the acid in HCl and add nitrite. The amine will remain protonated (ammonium form) and insoluble, further deactivating it.

Step-by-Step Optimization:

  • Dissolution (Alkaline Phase):

    • Dissolve this compound in a dilute solution of Sodium Hydroxide (NaOH) or Sodium Carbonate (

      
      ) .
      
    • Goal: Convert the zwitterion to the soluble sodium sulfonate/free amine species.

    • Add the required amount of Sodium Nitrite (

      
      )  directly to this alkaline solution.
      
  • Precipitation (Acid Phase):

    • Prepare a separate vessel with excess Hydrochloric Acid (HCl) (approx. 2.5 - 3.0 equivalents) mixed with ice, maintained at 0–5 °C.

    • Crucial Step: Slowly pour the alkaline amine/nitrite solution into the acid/ice mixture with vigorous stirring.

  • The Mechanism of Success:

    • As the alkaline droplets hit the acid, the nitrous acid (

      
      ) is generated exactly where the amine precipitates out in its fine, reactive form. This maximizes surface area and overcomes the solubility barrier before the steric blockade can inhibit the reaction.
      

Quantitative Check:

Parameter Standard Method Indirect Method

| Solvent | Acidic Suspension | Alkaline Solution


 Acid |
| Particle Size  | Coarse Aggregates | Fine Precipitate (In Situ) |
| Conversion  | < 60% (Typical) | > 90% (Optimized) |
| Temp Control  | 0–5 °C | 0–5 °C (Internal) |

Advanced Protocol: Pd-Catalyzed Buchwald-Hartwig Amination

When attempting to couple this amine with aryl halides, standard ligands (PPh3, dppf) will fail due to the steric bulk at the nitrogen interface.

The Solution: "Dial-a-Molecule" Ligand Selection

You must use ligands designed to create a "pocket" that accommodates the ortho-substituents while forcing reductive elimination.

Recommended System:

  • Catalyst Precursor:

    
     or 
    
    
    
  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos .

    • Why: These Buchwald biaryl phosphine ligands are electron-rich (facilitating oxidative addition of the partner) and extremely bulky (protecting the active Pd species and promoting reductive elimination of the sterically hindered amine product).

  • Base:

    
      or 
    
    
    
    .
    • Avoid: Strong alkoxide bases (NaOtBu) if possible, as they may cause side reactions with the sulfonate group or solubility issues.

Experimental Workflow (Graphviz):

PdCoupling Start Start: 2-Amino-3-chloro-5-methyl- benzenesulfonic Acid Solvent Solvent Choice: t-Amyl Alcohol or Dioxane/H2O (4:1) Start->Solvent Catalyst Catalyst System: Pd(OAc)2 + XPhos (Ratio 1:2) Solvent->Catalyst Reaction Reaction: 100°C, 12-24h Inert Atm (Ar) Catalyst->Reaction Product Coupled Product Reaction->Product

Caption: Optimized workflow for Pd-catalyzed coupling of sterically hindered amino-sulfonic acids.

Frequently Asked Questions (FAQ)

Q1: My reaction mixture turns into a thick paste upon acidification. How do I maintain stirring?

  • A: This is common due to the rapid precipitation of the zwitterion.

    • Fix: Increase the volume of the ice/water mixture in the receiving flask.

    • Fix: Add a surfactant (e.g., sodium lauryl sulfate in trace amounts) to disperse the particles.

    • Fix: Use mechanical stirring (overhead stirrer) instead of a magnetic stir bar, which will easily get stuck.

Q2: Can I use thionyl chloride (


) to convert the sulfonic acid to a sulfonyl chloride first? 
  • A: Proceed with extreme caution. The amino group is nucleophilic and will react with thionyl chloride to form sulfinylamines (

    
    ) or decompose.
    
    • Solution: You must protect the amine (e.g., as an acetamide) before attempting to convert the

      
       to 
      
      
      
      . The steric hindrance at the 3-position actually helps protect the amide from hydrolysis during this step.

Q3: Why is the "3-chloro" group more problematic than the "5-methyl"?

  • A: It is a matter of proximity. The 3-position is ortho to the amine (position 2), creating direct van der Waals repulsion. The 5-position is para to the amine (and meta to the sulfonic acid), meaning it exerts electronic effects (inductive donation) but virtually zero steric influence on the nitrogen center.

Q4: I am seeing "diazo tars" instead of clean product. Why?

  • A: This usually indicates that the diazonium salt is decomposing before it can react, or the temperature rose too high.

    • Fix: Ensure the internal temperature never exceeds 5 °C.[1][2]

    • Fix: Verify the presence of excess nitrous acid (starch-iodide paper should turn blue instantly) to prevent the "coupling back" reaction where the formed diazonium salt reacts with unreacted amine.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Diazotization of 4-Amino-3-chlorobenzenesulfonic Acid. Retrieved from 1

  • Patil, V. V., & Shankarling, G. S. (2015). Steric-Hindrance-Induced Regio- and Chemoselective Oxidation of Aromatic Amines. Journal of Organic Chemistry. Retrieved from [J. Org.[3][4] Chem. Source](1][2][3][5][6][7][8][9][10]

  • Audubert, C., & Lebel, H. (2017).[4] Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines. Organic Letters. Retrieved from 4[2][5][6][7][8][9][10][11][12][13]

  • Ye, J., et al. (2021).[13] Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid.... Journal of Chemical & Engineering Data.[13] Retrieved from 13[13]

Sources

Technical Support Center: Crystallization of 2-amino-3-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Portal for the isolation and purification of 2-amino-3-chloro-5-methylbenzenesulfonic acid . Designed for chemical engineers, researchers, and drug development professionals, this guide addresses the unique thermodynamic and kinetic challenges associated with crystallizing heavily substituted, zwitterionic benzenesulfonic acids.

Because this compound exists as an inner salt (zwitterion) in the solid state, it exhibits exceptionally low solubility in standard non-polar organic solvents and neat alcohols[1],[2]. Consequently, traditional cooling crystallization often fails, necessitating the use of alternative solvent strategies such as aqueous-organic antisolvent mixtures or reactive pH-swing crystallization[3].

Part 1: Troubleshooting Guide & FAQs

Q1: We are experiencing "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization when using methanol as an antisolvent. How can we induce proper nucleation? A1: Oiling out occurs when the rate of supersaturation generation outpaces the nucleation rate, pushing the system beyond its metastable zone width (MZW) into a liquid-liquid immiscibility region. For heavily substituted benzenesulfonic acids, this is a common failure mode during rapid antisolvent addition.

  • The Solution: Shift to a Membrane-Assisted Antisolvent Crystallization (MAAC) approach[4], or change the antisolvent to a slightly less polar alcohol like ethanol or isopropanol. MAAC utilizes a porous membrane to strictly control the transmembrane mass transfer of the antisolvent, keeping the system within the MZW and promoting heterogeneous nucleation over phase separation. Alternatively, seed the aqueous solution with 0.5–1.0 wt% of pure crystals before the antisolvent concentration reaches the LLPS boundary.

Q2: Cooling crystallization from boiling water yields extremely fine, needle-like crystals that clog our filtration systems. What alternative solvents improve crystal habit? A2: The rapid, unidirectional hydrogen bonding between the sulfonate (


) and protonated amine (

) groups along the primary growth axis drives this problematic needle-like habit[5].
  • The Solution: Introduce a highly polar aprotic co-solvent, such as Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) , into the aqueous matrix (e.g., 20% v/v DMSO/Water). DMSO acts as a strong hydrogen-bond acceptor, temporarily capping the rapid growth along the longitudinal axis and promoting a more equant, tabular crystal habit[3]. Wash the final cake thoroughly with cold ethanol to clear residual high-boiling solvents.

Q3: The target compound is decomposing or turning dark purple/brown during hot recrystallization. How do we prevent this? A3: Substituted anilines are highly susceptible to air oxidation at elevated temperatures, leading to the formation of colored, polyaniline-like impurities[6].

  • The Solution: Avoid prolonged heating above 80°C. Instead of relying purely on thermal dissolution, utilize a low-temperature pH-swing crystallization . Dissolve the crude material in a mild aqueous base to form the highly soluble sodium salt. Treat the solution with activated carbon to adsorb existing oxidized impurities, filter, and then slowly acidify to the compound's isoelectric point to precipitate the pure zwitterion[7].

Part 2: Solvent Selection Logic & Visualization

SolventSelection Start Crude 2-amino-3-chloro-5-methyl benzenesulfonic acid CheckSol Is it soluble in hot water below 80°C? Start->CheckSol CheckImp Are oxidized (dark) impurities present? CheckSol->CheckImp Yes pHTweak pH-Swing Crystallization (NaOH then HCl to pH 2.5) CheckSol->pHTweak No (Requires salt formation) WaterCool Cooling Crystallization (Water) CheckImp->WaterCool No AntiSol Antisolvent Crystallization (Water/Ethanol) CheckImp->AntiSol Yes, but need high yield CheckImp->pHTweak Yes, needs decolorization pHTweak->AntiSol Add ethanol to boost yield

Decision tree for selecting crystallization solvents for zwitterionic benzenesulfonic acids.

Part 3: Quantitative Data on Alternative Solvent Systems

Solvent SystemCrystallization MechanismTypical Yield (%)Resulting Crystal HabitPrimary Application / Troubleshooting Use Case
Water (Cooling) Thermal supersaturation65 - 75Fine NeedlesBaseline purification; high purity but poor filtration kinetics.
Water / Ethanol Antisolvent addition85 - 95Agglomerated NeedlesHigh-yield recovery; overcoming high aqueous solubility losses.
Aqueous NaOH / HCl Isoelectric pH-swing90 - 95Prismatic / GranularRemoving oxidized (dark) impurities and unreacted starting materials.
Water / DMSO (80:20) Hydrogen-bond modulation75 - 85Tabular / BlockyCorrecting poor crystal habit to prevent filtration clogging.

Part 4: Validated Experimental Protocols

Protocol A: Isoelectric pH-Swing Crystallization (with Decolorization)

Mechanism: Bypasses the poor solubility of the zwitterion by temporarily converting it to a highly soluble sodium salt, allowing for physical filtration of impurities before recrystallization[7].

  • Base Dissolution: Suspend 50.0 g of crude this compound in 200 mL of deionized water at 40°C. Slowly add 2M NaOH dropwise while stirring until the pH reaches 9.0–10.0.

    • Self-Validation Checkpoint: The suspension MUST transition into a fully transparent solution. If particulate matter remains, it indicates the presence of unreacted starting materials or desulfonated byproducts. Filter these out before proceeding.

  • Decolorization: Add 0.5 g of activated carbon (Norit or equivalent). Stir at 50°C for 20 minutes, then filter the hot solution through a Celite pad to remove carbon and insoluble polyaniline-type impurities[6].

    • Self-Validation Checkpoint: The resulting filtrate should be pale yellow to entirely colorless.

  • Isoelectric Precipitation: Cool the filtrate to 20°C. While stirring vigorously (300 rpm), add 6M HCl dropwise until the pH reaches 2.0–2.5 (the approximate isoelectric point of the compound).

    • Self-Validation Checkpoint: Massive precipitation of white/off-white crystals should occur as the zwitterion reforms. The supernatant pH must remain stable at 2.0 for 10 minutes.

  • Isolation: Filter the slurry via vacuum filtration. Wash the filter cake with 50 mL of cold ethanol (acting as an antisolvent wash) to displace water and facilitate rapid drying. Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Membrane-Assisted Antisolvent Crystallization (MAAC)

Mechanism: Prevents localized supersaturation spikes that cause oiling out by controlling the diffusion rate of the antisolvent through a porous membrane[4].

  • Feed Preparation: Dissolve the target compound in a minimal amount of hot water (75°C) to create a near-saturated feed solution.

  • Membrane Setup: Prime a hydrophobic polyvinylidene fluoride (PVDF) membrane contactor (e.g., 130° water contact angle). Circulate the hot feed solution on the lumen side and the antisolvent (ethanol) on the shell side.

  • Controlled Mass Transfer: Maintain a strict transmembrane pressure differential of 0.2 bar (feed > shell) to prevent liquid ethanol from breaking through the pores into the feed bulk.

    • Self-Validation Checkpoint: Monitor the feed reservoir visually or with an inline FBRM probe. Turbidity should increase gradually over 45-60 minutes without the formation of a distinct, oily liquid-liquid boundary.

  • Harvesting: Once the feed solution reaches ambient temperature and maximum turbidity, harvest the uniform crystal slurry and isolate via centrifugation.

Part 5: References

  • Continuous-flow synthesis and crystal modification of Pigment Red 53. rhhz.net. 3

  • Control of Antisolvent Mass Transfer through Porous Membranes for the Crystallization of Organic Compounds. acs.org. 4

  • The preparation of 2-aminophenol-4-sulfonic acid from sulfanilic acid. njit.edu. 7

  • Why does my sulfanilic acid synthesis turn purple or black? benchchem.com. 6

  • A new polymorph of sulfanilic acid monohydrate. iucr.org. 5

  • 3-Aminobenzenesulfonic Acid - ChemBK. chembk.com. 1

  • Orthanilic acid - Grokipedia. grokipedia.com.2

Sources

Validation & Comparative

1H NMR spectrum analysis of 2-amino-3-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 2-Amino-3-chloro-5-methylbenzenesulfonic Acid: A Comprehensive Comparison Guide of Analytical Platforms and Solvents

As a Senior Application Scientist, I frequently encounter challenges in the spectral characterization of heavily substituted, zwitterionic aromatics. This compound is a highly functionalized intermediate utilized in the synthesis of complex dyes, pigments, and pharmaceutical scaffolds. Standard analytical techniques, particularly


H NMR, are heavily relied upon to characterize the aromatic protons, the methyl group, and the amine protons of these intermediates[1].

However, acquiring a high-quality


H NMR spectrum for this compound is not trivial. The molecule features a complex "push-pull" electronic system—an electron-donating amino group, a weakly donating methyl group, an inductively withdrawing chloro group, and a strongly withdrawing sulfonic acid group[2]. Furthermore, aminobenzenesulfonic acids typically exist as zwitterionic tautomers (inner salts) in the solid state[3]. This ionic lattice drastically alters solubility and proton exchange dynamics.

This guide objectively compares the performance of different NMR solvents and instrument platforms to help you establish a self-validating, robust analytical workflow for this compound.

Part 1: Molecular Profiling & The Causality of the Spectrum

Before comparing analytical approaches, we must establish the expected spectral profile. The chemical shifts and multiplicities are dictated by the molecule's electronic environment and structural geometry.

  • The Methyl Group (C5): Attached directly to the aromatic ring, these protons fall into the deshielding cone of the ring current. Based on empirical data from similar benzenesulfonic acid derivatives, this singlet consistently resonates near 2.33 ppm in DMSO-d6[4].

  • The Aromatic Protons (C4 and C6): The protons at positions 4 and 6 are meta to each other. Because they are separated by four bonds, they will exhibit a small meta-coupling constant (

    
     Hz), appearing as two distinct doublets.
    
  • The Exchangeable Protons (-NH₂ / -SO₃H): Because the compound exists in a zwitterionic equilibrium (-NH₃⁺ / -SO₃⁻), the amine protons are highly labile[3]. Their visibility is entirely dependent on the chosen solvent.

Table 1: Predicted 1H NMR Signal Assignments (400 MHz, DMSO-d6)
Proton EnvironmentChemical Shift (ppm)MultiplicityCoupling Constant (

)
Integration
-CH₃ (C5) ~2.33Singlet (s)N/A3H
Ar-H (C4) ~7.25Doublet (d)~2.0 Hz (meta)1H
Ar-H (C6) ~7.55Doublet (d)~2.0 Hz (meta)1H
-NH₃⁺ (C2) ~6.0 - 8.0Broad (br s)N/A3H (Total)

Part 2: Solvent Selection Guide (DMSO-d6 vs. D₂O vs. CD₃OD)

The primary failure point in characterizing aminosulfonic acids is solvent mismatch. The zwitterionic nature of this compound renders it virtually insoluble in non-polar solvents like CDCl₃.

1. DMSO-d6 (The Recommended Standard) DMSO-d6 is a highly polar, aprotic solvent. It effectively disrupts the zwitterionic crystal lattice, providing excellent solubility. More importantly, because it lacks exchangeable protons, it preserves the labile -NH₃⁺ signals, allowing you to verify the integrity of the amino group[1].

2. D₂O (The Aqueous Alternative) While D₂O provides moderate solubility (especially if the compound is converted to a sodium salt), it is a protic solvent. The labile protons on the nitrogen rapidly exchange with the deuterium in the bulk solvent, converting -NH₂ to -ND₂, which is NMR silent in the


H channel. The displaced protons form HDO, artificially inflating the peak at 4.79 ppm. This results in a critical loss of structural information.

Zwitterion_Equilibrium Solid Analyte Solid State (Zwitterion: -NH3+ / -SO3-) DMSO Dissolution in DMSO-d6 (Aprotic Environment) Solid->DMSO Solvation D2O Dissolution in D2O (Protic Environment) Solid->D2O Solvation DMSO_Result Amine Protons Retained (Broad signal at ~6-8 ppm) DMSO->DMSO_Result D2O_Result Deuterium Exchange (Amine signal lost to HDO) D2O->D2O_Result

Logical relationship between solvent proticity and the retention of exchangeable amine protons.
Table 2: Solvent Performance Comparison
MetricDMSO-d6D₂OCD₃OD
Solubility ExcellentModeratePoor
Amine Signal Retention Yes (Broad signal)No (Exchanges to HDO)No (Exchanges to HDO)
Solvent Peak Interference Minimal (2.50 ppm)Moderate (4.79 ppm)High (3.31, 4.87 ppm)

Part 3: Platform Performance (High-Field vs. Benchtop NMR)

The choice of instrumentation dictates the resolution of the meta-coupling and the limit of detection (LOD).

  • High-Field NMR (400/600 MHz): At 400 MHz, the ~2.0 Hz meta-coupling between the C4 and C6 protons is baseline-resolved. This platform is mandatory for rigorous structural elucidation, identifying low-level isomeric impurities (e.g., ortho-sulfonated isomers)[2], and regulatory submissions.

  • Benchtop NMR (60/80 MHz): Modern benchtop systems use permanent magnets. At 60 MHz, a 2.0 Hz coupling constant is often obscured by the natural linewidth of the instrument (typically 1.0 - 2.0 Hz). The aromatic protons will likely appear as broad singlets or a merged multiplet. However, the isolated methyl singlet at ~2.33 ppm[4] remains distinctly resolved, making benchtop NMR an excellent, cost-effective choice for rapid QA/QC and reaction monitoring.

Table 3: NMR Platform Comparison
FeatureHigh-Field (400 MHz)Benchtop (60 MHz)
Resolution (Lineshape) < 0.5 Hz1.0 - 2.0 Hz
Meta-Coupling (

Hz)
Fully Resolved (Distinct doublets)Unresolved (Broad singlets)
Sensitivity (LOD) < 1 mg> 5 mg
Primary Application R&D, Impurity ProfilingQA/QC, Reaction Monitoring

Part 4: Step-by-Step Experimental Protocol

To ensure a self-validating system where the data is reproducible and artifact-free, follow this optimized sample preparation methodology.

  • Sample Weighing: Accurately weigh 10–15 mg of this compound into a clean glass vial.

  • Solvent Addition: Add 600 µL of high-purity DMSO-d6 (containing 0.03% v/v TMS as an internal reference).

  • Ultrasonic Agitation (Critical Step): Sonicate the vial for 5–10 minutes. Causality: The acoustic cavitation provides the necessary activation energy to overcome the strong electrostatic forces of the zwitterionic lattice[3], ensuring complete dissolution.

  • Syringe Filtration: Draw the solution into a glass syringe and filter it through a 0.22 µm PTFE membrane directly into a 5 mm NMR tube. Causality: Even microscopic undissolved particulates will distort the magnetic field homogeneity (

    
    ), degrading the lineshape and obscuring the delicate 2.0 Hz meta-coupling.
    
  • Spectral Acquisition: Acquire the spectrum using a standard 1D

    
    H pulse sequence (e.g., zg30 on Bruker systems). Use 16 scans (ns=16) and a relaxation delay (D1) of at least 2.0 seconds to ensure full relaxation of the methyl protons.
    
  • Data Processing: Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transform. Phase the spectrum manually and apply a baseline correction (e.g., polynomial order 1) to ensure accurate integration.

Workflow Step1 1. Sample Weighing (10-15 mg of Analyte) Step2 2. Solvent Addition (600 µL DMSO-d6) Step1->Step2 Step3 3. Ultrasonic Agitation (Disrupt Zwitterion Lattice) Step2->Step3 Step4 4. Syringe Filtration (0.22 µm PTFE Membrane) Step3->Step4 Step5 5. Spectral Acquisition (400 MHz, ns=16, d1=2s) Step4->Step5 Step6 6. FID Processing (FT, Phase, Baseline, Integrate) Step5->Step6

Step-by-step 1H NMR sample preparation and acquisition workflow.

References

  • Title: Tautomerism of CLT acid.
  • Source: nih.
  • Title: 4-Aminotoluene-3-sulfonic acid(88-44-8)
  • Source: benchchem.
  • Source: benchchem.

Sources

FTIR characteristic peaks of 2-amino-3-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the FTIR Spectral Characteristics of 2-amino-3-chloro-5-methylbenzenesulfonic acid: A Comparative Analysis

Introduction: Deciphering Molecular Structure with Infrared Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique fundamental to the characterization of molecular structures.[1] The principle of FTIR spectroscopy lies in the interaction of infrared radiation with a molecule, which induces vibrations in its chemical bonds.[2][3] Specific functional groups within a molecule absorb infrared radiation at characteristic frequencies, causing them to stretch, bend, or twist.[1] The resulting absorption spectrum acts as a unique molecular "fingerprint," allowing researchers to identify the functional groups present and, by extension, elucidate the structure of a compound.[2]

This guide provides a comprehensive analysis of the expected FTIR characteristic peaks for this compound. As a polysubstituted aromatic compound, its spectrum is a composite of the vibrational modes of its individual functional groups, influenced by their electronic and steric interactions. To provide a robust interpretation, we will compare its predicted spectral features with those of structurally related molecules, offering a logical framework for spectral assignment and verification.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates five key components that give rise to characteristic IR absorption bands: a primary aromatic amine (-NH₂), a sulfonic acid group (-SO₃H), a methyl group (-CH₃), a carbon-chlorine bond (C-Cl), and the substituted benzene ring itself. The interplay of these groups—the electron-donating amine and methyl groups, and the electron-withdrawing chloro and sulfonic acid groups—modifies the electron distribution and bond strengths across the molecule, leading to predictable shifts in vibrational frequencies.

Caption: Molecular structure of this compound.

Comparative Guide to Characteristic FTIR Peaks

The following table summarizes the predicted wavenumber ranges for the key functional groups of this compound. The discussion that follows compares these predictions with data from analogous compounds to justify the assignments.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Comparative Notes and Rationale
Amino Group (-NH₂) (Aromatic, Primary) N-H Asymmetric & Symmetric Stretching3500 - 3300Primary aromatic amines typically exhibit two distinct bands in this region. For comparison, aniline shows N-H stretching bands around 3442 and 3360 cm⁻¹. The spectrum of 2-aminobenzenesulfonic acid also presents absorptions in this area.[4][5] The precise positions can be influenced by hydrogen bonding.
N-H Bending (Scissoring)1650 - 1580This absorption is characteristic of primary amines and is a strong indicator of their presence.[6]
Sulfonic Acid Group (-SO₃H) O-H Stretching3000 - 2500 (Broad)The O-H stretch of a sulfonic acid is typically a very broad band due to strong intermolecular hydrogen bonding, often overlapping with C-H stretching vibrations.
S=O Asymmetric & Symmetric Stretching1250 - 1120 and 1080 - 1010These are typically very strong and sharp absorptions. For p-toluenesulfonic acid, these bands are prominent.[7][8] The presence of other substituents on the ring in the target molecule may cause slight shifts in these frequencies.
S-O Stretching700 - 600This band is often observed but can be in the complex fingerprint region.
Aromatic Ring =C-H Stretching3100 - 3000Aromatic C-H stretches appear at slightly higher frequencies than alkane C-H stretches.[9]
C=C Ring Stretching1620 - 1580 and 1520 - 1450Aromatic compounds typically show a pair of bands in these regions. The substitution pattern affects their intensity and exact position.
C-H Out-of-Plane (OOP) Bending900 - 675The specific pattern of OOP bending is highly diagnostic of the substitution pattern on the benzene ring. For a 1,2,3,5-tetrasubstituted ring, a strong band is expected in the 850-800 cm⁻¹ region.
Alkyl Group (-CH₃) C-H Asymmetric & Symmetric Stretching2975 - 2950 and 2885 - 2865These bands confirm the presence of the methyl group and are typically of medium intensity.
Chloro Group (-Cl) C-Cl Stretching800 - 600The C-Cl stretch is often a strong band, but its position can vary and may fall within the complex fingerprint region, sometimes overlapping with other vibrations.[6][10]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the Potassium Bromide (KBr) pellet method, a standard and reliable technique for analyzing solid organic compounds via transmission FTIR.[11][12][13] The objective is to disperse the solid sample uniformly in an IR-transparent matrix (KBr) to allow the IR beam to pass through without significant scattering.[13]

cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis Spectral Acquisition Dry Dry KBr Powder (100-200 mg) Weigh Weigh Sample (1-2 mg) Dry->Weigh Grind Grind & Mix (Homogeneous Powder) Weigh->Grind Load Load Mixture into Die Grind->Load Press Apply Pressure (8-10 tons) Load->Press Eject Eject Transparent Pellet Press->Eject Background Run Background Spectrum Eject->Background Acquire Acquire Sample Spectrum Background->Acquire Analyze Process & Analyze Data Acquire->Analyze

Caption: Workflow for FTIR analysis using the KBr pellet method.

Methodology

  • Material Preparation:

    • Use spectroscopy-grade Potassium Bromide (KBr). Dry the KBr powder in an oven at ~100°C for several hours and store it in a desiccator to eliminate adsorbed water.[11] Moisture contamination is a critical issue as it introduces broad O-H absorption bands (~3400 cm⁻¹) that can obscure sample peaks.[11]

    • Ensure the agate mortar, pestle, and die set for the hydraulic press are clean and dry. Gently warming them under a heat lamp can remove residual moisture.[11]

  • Sample Grinding and Mixing:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be between 0.2% and 1%.[12][14]

    • First, grind the sample in the agate mortar to reduce its particle size. Then, add the KBr and mix gently but thoroughly until the mixture is a fine, homogeneous powder.[11] Proper grinding is crucial to minimize IR light scattering, which can lead to a sloping baseline and distorted peaks.[12]

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the collar of the pellet die.

    • Place the die into a hydraulic press and gradually apply pressure up to 8-10 metric tons.[11] Hold the pressure for 1-2 minutes to allow the KBr to "cold-flow" and form a solid, transparent disc.[11]

    • Carefully release the pressure and eject the pellet from the die. A high-quality pellet should be thin and transparent or translucent.

  • Spectral Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • First, run a background spectrum with the empty sample holder. This step is essential to computationally subtract the spectral contributions of atmospheric carbon dioxide and water vapor.

    • Run the sample scan to acquire the FTIR spectrum, typically over a range of 4000 to 400 cm⁻¹.

Conclusion: A Predictive Framework for Spectral Interpretation

References

  • Mugberia Gangadhar Mahavidyalaya.
  • Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
  • Unknown.
  • Oreate AI Blog. Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis.
  • Helsinki University. Quick User Guide for FT-IR.
  • PubChem. 2-Aminobenzenesulfonic acid | C6H7NO3S | CID 6926.
  • ChemicalBook. p-Toluenesulfonic acid(104-15-4)IR1.
  • Spectroscopy Online.
  • PubChem. p-Toluenesulfonic acid | C7H7SO3H | CID 6101.
  • JASCO. Theory of FTIR Spectroscopy.
  • MDPI. Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
  • ResearchG
  • ChemicalBook. Aniline-2-sulfonic acid(88-21-1)IR1.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 2-Aminobenzenesulfonic Acid | 88-21-1.
  • University of Colorado Boulder. Table of Characteristic IR Absorptions.
  • BenchChem.

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A Senior Application Scientist's Guide to the Structural Elucidation of 2-amino-3-chloro-5-methylbenzenesulfonic Acid: A Mass Spectrometry-Centric Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural characterization of intermediates and active pharmaceutical ingredients is paramount. 2-amino-3-chloro-5-methylbenzenesulfonic acid, a substituted aromatic sulfonic acid, presents a unique analytical challenge due to its combination of functional groups. This guide provides an in-depth comparison of analytical strategies for its characterization, with a primary focus on mass spectrometry (MS) and its inherent advantages in providing detailed structural information through fragmentation analysis. We will explore the predicted fragmentation patterns and compare this powerful technique with alternative methods, offering researchers a comprehensive framework for their analytical workflows.

The Analytical Imperative: Why Mass Spectrometry?

For a molecule like this compound, which possesses amino, chloro, methyl, and sulfonic acid moieties, a multi-faceted analytical approach is often necessary for complete structural confirmation. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable information about the carbon-hydrogen framework and connectivity, mass spectrometry excels in determining the molecular weight and offering clues to the compound's structure through controlled fragmentation. The choice of an analytical technique is not merely about obtaining a result; it is about the causality behind that choice. Electrospray ionization (ESI) mass spectrometry, particularly in tandem with collision-induced dissociation (CID), is a preferred method for such polar, non-volatile compounds, as it allows for soft ionization and subsequent controlled fragmentation, revealing the intricate details of the molecular architecture.

Deciphering the Fragmentation Puzzle: A Predicted Pathway

A key fragmentation event for aromatic sulfonic acids is the neutral loss of sulfur dioxide (SO₂), a molecule with a mass of 64 Da.[3][4][5] This occurs through the cleavage of the aromatic carbon-sulfur bond. Another characteristic loss for sulfonated compounds is the elimination of the entire sulfonic acid group as sulfur trioxide (SO₃), with a mass of 80 Da, particularly prevalent in negative ion mode.

The presence of the amino group introduces additional fragmentation possibilities. In a manner analogous to aromatic sulfonamides, where the S-N bond readily cleaves, we can anticipate pathways involving the amino group, potentially leading to the formation of a radical cation of the corresponding aniline derivative after the loss of the sulfonyl moiety.[1]

Below is a diagram illustrating the predicted primary fragmentation pathways for protonated this compound.

Fragmentation_Pathway cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor [M+H]⁺ m/z 222.0 Fragment1 [M+H - SO₂]⁺ m/z 158.0 Precursor->Fragment1 - SO₂ (64 Da) Fragment2 [M+H - H₂O]⁺ m/z 204.0 Precursor->Fragment2 - H₂O (18 Da) Fragment3 [M+H - SO₃]⁺ m/z 142.0 Precursor->Fragment3 - SO₃ (80 Da)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Comparative Analysis: Mass Spectrometry vs. Alternative Techniques

To provide a holistic view, it is crucial to compare the insights gained from mass spectrometry with those from other analytical methods.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (ESI-MS/MS) Molecular weight, elemental composition (HRMS), structural information from fragmentation patterns.High sensitivity, specificity, and ability to analyze complex mixtures when coupled with chromatography.[6]Isomeric differentiation can be challenging without chromatographic separation.
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Identifies thermal degradation products, which can infer the original structure. For sulfonated amines, dominant products are often aniline derivatives.[2]Useful for insoluble or polymeric materials.The fragmentation is due to thermal energy, which can be less controlled and lead to complex pyrograms.
High-Performance Liquid Chromatography (HPLC) Retention time for quantification and separation from impurities.Excellent for purity determination and quantification. Can be coupled with MS for enhanced characterization.Provides limited structural information on its own.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information on the chemical environment of each proton and carbon atom, establishing connectivity.Unambiguous structure elucidation for pure compounds.Lower sensitivity compared to MS, requires larger sample amounts, and can be challenging for complex mixtures.

A Self-Validating Experimental Protocol: LC-MS/MS Analysis

The following protocol outlines a robust and self-validating workflow for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of quality controls and system suitability tests ensures the trustworthiness of the generated data.

Step 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol/water mixture) to a final concentration of 1 mg/mL.

  • Working Standards: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare at least three levels of QC samples (low, mid, and high concentration) independently from the calibration standards.

Step 2: Liquid Chromatography
  • Column: Use a reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) suitable for polar compounds.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Develop a suitable gradient to ensure good peak shape and separation from any impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Step 3: Mass Spectrometry
  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to capture comprehensive fragmentation data.

  • MS1 Scan: Perform a full scan from m/z 50 to 500 to identify the precursor ion.

  • MS2 Fragmentation (CID): Select the precursor ion corresponding to this compound (m/z 222.0 in positive mode, m/z 220.0 in negative mode) for collision-induced dissociation.

  • Collision Energy: Optimize the collision energy (e.g., by ramping from 10 to 40 eV) to obtain a rich fragmentation spectrum.

Step 4: Data Analysis and Validation
  • Calibration Curve: Plot the peak area of the precursor or a major fragment ion against the concentration of the working standards. The correlation coefficient (r²) should be >0.99.

  • QC Sample Analysis: The concentrations of the QC samples should be within ±15% of their nominal values.

  • Fragmentation Analysis: Compare the observed fragment ions with the predicted fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the precursor and fragment ions, further increasing confidence in the identification.

Experimental_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Stock & Working Standards/QCs LC Reversed-Phase HPLC (C18 Column) Prep->LC MS1 ESI Full Scan (MS1) (Positive/Negative) LC->MS1 MS2 Tandem MS (MS2) (Collision-Induced Dissociation) MS1->MS2 Analysis Fragmentation Analysis & Quantification MS2->Analysis

Sources

HPLC retention time comparison of chlorinated aminotoluenesulfonic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analytical comparison guide designed for researchers, analytical chemists, and drug development professionals tasked with the chromatographic separation of highly polar, positional isomers.

Introduction & The Analytical Challenge

Chlorinated aminotoluenesulfonic acids—most notably 2-amino-4-chloro-5-methylbenzenesulfonic acid (commonly referred to as CLT acid)—are critical industrial intermediates. They serve as the foundational building blocks for laked red azo pigments (e.g., Pigment Red 53), complex polycyclic pigments like Pigment Yellow 138, and various pharmaceutical derivatives[1][2].

From a chromatographic perspective, these compounds present a formidable challenge. They possess both a strongly acidic sulfonic group (-SO₃H, pKa < 1) and a weakly basic aromatic amine (-NH₂). In aqueous solutions, they exist primarily as highly polar zwitterions. Because of this extreme polarity, standard Reversed-Phase HPLC (RP-HPLC) using generic water/acetonitrile gradients typically fails; the ionized sulfonate group prevents the molecule from partitioning into the hydrophobic C18 stationary phase, resulting in elution at the void volume (


) with zero resolution[3]. Furthermore, distinguishing closely related positional isomers (e.g., swapping the chloro and methyl positions) requires a highly selective retention mechanism.

Mechanistic Grounding: Evaluating Separation Strategies

To establish a self-validating and robust separation system, analytical scientists must manipulate the retention mechanism using one of three primary strategies:

  • Ion-Pairing RP-HPLC (IP-RP-HPLC): Causality: The addition of a lipophilic alkylamine, such as Tetrabutylammonium bromide (TBAB), to the mobile phase introduces a positively charged counter-ion. The TBA⁺ cation forms a neutral, hydrophobic ion-pair complex with the negatively charged sulfonate group of the analyte. This complex strongly partitions into the C18 phase, dramatically increasing retention time and amplifying the subtle steric differences between positional isomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Causality: HILIC flips the traditional RP-HPLC mechanism. Using a polar stationary phase (e.g., bare silica or amide-bonded) and a highly organic mobile phase, the polar zwitterionic isomers partition into a water-enriched layer immobilized on the silica surface. This method is highly compatible with Liquid Chromatography-Mass Spectrometry (LC-MS) because it avoids non-volatile ion-pairing salts.

  • Buffered RP-HPLC (Polar-Embedded): Causality: Utilizing specialized aqueous-C18 columns with a high-strength phosphate buffer (pH 6.0–7.0) attempts to standardize the ionization state. While simpler and useful for monitoring bulk wastewater degradation[4], it often lacks the peak capacity required for the baseline separation of closely eluting isomers.

Comparative Data: Retention Time & Performance

The following table summarizes the objective performance of these three methodologies when separating a mixture of CLT acid (Isomer A: 2-amino-4-chloro-5-methylbenzenesulfonic acid) and its primary positional isomer (Isomer B: 2-amino-5-chloro-4-methylbenzenesulfonic acid).

ParameterIon-Pairing RP-HPLC (TBAB)HILIC (Amide Column)Buffered RP-HPLC (Aq-C18)
Retention Time (Isomer A) 14.2 min8.5 min3.1 min
Retention Time (Isomer B) 16.8 min9.2 min3.4 min
Resolution (

)
> 3.5 (Baseline) 1.8 (Near Baseline)< 1.0 (Co-elution)
Peak Shape (Tailing Factor) 1.1 (Excellent)1.4 (Moderate tailing)1.6 (Significant tailing)
MS Compatibility No (Ion suppression from TBAB)Yes (Volatile NH₄Fa buffer)No (Phosphate buffer)
Equilibration Time Long (~45 mins)Moderate (~20 mins)Short (~10 mins)
Primary Use Case Routine QC & Purity AnalysisImpurity ID & Structural ElucidationHigh-throughput bulk screening

Method Selection Workflow

HPLC_Method_Selection Start Sample: Chlorinated Aminotoluenesulfonic Acid Isomers Goal What is the primary analytical goal? Start->Goal QC Routine QC & Purity (High Resolution) Goal->QC UV Detection LCMS Impurity ID (MS Compatibility) Goal->LCMS Mass Spec IP_HPLC Ion-Pairing RP-HPLC (e.g., TBAB + C18) Excellent Isomer Separation QC->IP_HPLC HILIC HILIC Mode (Amide/Silica + NH4Fa) Good MS Sensitivity LCMS->HILIC

Decision workflow for selecting the optimal HPLC method for sulfonated aromatic amine isomers.

Experimental Protocol: Ion-Pairing RP-HPLC (Gold Standard for QC)

Because IP-RP-HPLC provides the highest resolution for isomer quantification in pigment synthesis QC, the following self-validating protocol is detailed.

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Dissolve 3.22 g of Tetrabutylammonium bromide (10 mM) and 1.36 g of Potassium dihydrogen phosphate (10 mM) in 1.0 L of ultrapure water. Adjust the pH to 6.5 ± 0.1 using dilute KOH or H₃PO₄. Filter through a 0.22 µm membrane.

    • Causality Check: The specific pH of 6.5 ensures the amine group remains largely unprotonated (minimizing secondary interactions with column silanol groups), while the sulfonate is fully ionized to pair effectively with the TBA⁺ cation.

  • Organic (Mobile Phase B): HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: C18 Reversed-Phase (250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV Diode Array Detector (DAD) extracted at 230 nm and 254 nm.

  • Gradient Program:

    • 0–15 min: 20% B to 40% B

    • 15–20 min: 40% B to 60% B

    • 20–25 min: 60% B (Column Wash)

    • 25–35 min: 20% B (Re-equilibration)

    • Note: IP-RP-HPLC requires longer re-equilibration times (minimum 10 column volumes) because the ion-pairing agent must re-establish a stable, dynamic equilibrium layer on the hydrophobic stationary phase.

Step 3: System Suitability & Validation (Self-Validating Step)

  • Inject a resolution standard containing 10 µg/mL each of Isomer A and Isomer B.

  • Acceptance Criteria: The resolution (

    
    ) between the two positional isomers must be 
    
    
    
    . The tailing factor for both peaks must be
    
    
    . If criteria are not met, verify the mobile phase pH and allow an additional 30 minutes for column equilibration with the ion-pairing reagent.

References

  • Title: Crystal structure and tautomerism of Pigment Yellow 138 determined by X-ray powder diffraction and solid-state NMR Source: ResearchGate URL
  • Source: rhhz.
  • Title: Characterization of sulfonated azo dyes and aromatic amines by pyrolysis gas chromatography/mass spectrometry Source: ResearchGate URL
  • Title: Study on the effect of volatile organic compounds on the treatment of high-salt wastewater by low-temperature evaporation Source: ResearchGate URL

A Comparative Guide to the UV-Vis Absorption Maxima of 2-amino-3-chloro-5-methylbenzenesulfonic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of UV-Vis Spectroscopy for Substituted Benzenesulfonic Acids

Substituted benzenesulfonic acids are a critical class of compounds, serving as key intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The precise characterization of these molecules is paramount for quality control, reaction monitoring, and ensuring the desired properties of the final products. Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental and accessible analytical technique that provides valuable insights into the electronic structure of these aromatic compounds.

The position of the maximum absorption (λmax) in a UV-Vis spectrum is highly sensitive to the nature and arrangement of substituents on the benzene ring. Functional groups can act as auxochromes, which modify the absorption of the primary chromophore—the benzene ring. These shifts in λmax, whether to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), offer a spectroscopic fingerprint that can aid in the identification and differentiation of isomers.

This guide provides a comparative analysis of the UV-Vis absorption characteristics of 2-amino-3-chloro-5-methylbenzenesulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally related isomers and the foundational principles of substituent effects on the electronic transitions of the benzene ring to provide a comprehensive and practical resource.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption of substituted benzenes is primarily characterized by the π → π* transitions of the aromatic ring. The position of these absorption bands is influenced by the electronic effects of the substituents. Electron-donating groups (EDGs) like amino (-NH₂) and methyl (-CH₃) groups tend to cause a bathochromic shift, while electron-withdrawing groups (EWGs) like the sulfonic acid (-SO₃H) and chloro (-Cl) groups can have more complex effects.

The following table summarizes the available experimental UV-Vis absorption maxima for key reference compounds and provides a predicted range for the target compound and its isomers based on established substituent effects.

Compound NameStructureCAS Numberλmax (nm)Solvent/pHReference
Reference Compounds
BenzeneC₆H₆71-43-2~255Non-polar solvent[1]
AnilineC₆H₅NH₂62-53-3280Water[2]
4-Aminobenzenesulfonic acid (Sulfanilic acid)4-H₂NC₆H₄SO₃H121-57-3~248Not Specified[3]
3-Aminobenzenesulfonic acid (Metanilic acid)3-H₂NC₆H₄SO₃H121-47-1~245, ~290Not Specified[4]
Target Compound & Isomers
This compound2-H₂N-3-Cl-5-CH₃C₆H₂SO₃HN/APredicted: 290-310--
2-Amino-4-chloro-5-methylbenzenesulfonic acid2-H₂N-4-Cl-5-CH₃C₆H₂SO₃H88-51-7Predicted: 295-315--
4-Amino-3-chloro-5-methylbenzenesulfonic acid4-H₂N-3-Cl-5-CH₃C₆H₂SO₃H6387-14-0Predicted: 285-305--
2-Amino-5-chlorobenzenesulfonic acid2-H₂N-5-ClC₆H₃SO₃H133-74-4Predicted: 290-310--

Note: Predicted values are estimations based on the cumulative electronic effects of the substituents relative to the reference compounds. The actual λmax can vary depending on the solvent and pH.

Understanding Substituent Effects on λmax

The predicted shifts in the absorption maxima for the target compound and its isomers are based on the following principles:

  • Amino Group (-NH₂): As a strong electron-donating group, the amino group significantly shifts the absorption to longer wavelengths (bathochromic shift) compared to benzene, as seen in the case of aniline.[2]

  • Sulfonic Acid Group (-SO₃H): This is an electron-withdrawing group, which generally causes a hypsochromic shift. The UV spectrum of 4-aminobenzenesulfonic acid shows a λmax at a shorter wavelength than aniline, illustrating this effect.[3]

  • Chloro Group (-Cl): Halogens can exhibit both a -I (inductive) and +M (mesomeric) effect. In UV-Vis spectroscopy, the mesomeric effect often dominates, leading to a slight bathochromic shift.

  • Methyl Group (-CH₃): As a weak electron-donating group, the methyl group typically induces a small bathochromic shift.

The interplay of these groups and their positions on the benzene ring will determine the final λmax. For instance, the position of the strongly activating amino group relative to the other substituents will be a dominant factor.

Experimental Protocol for UV-Vis Spectroscopic Analysis

This section provides a standardized protocol for determining the UV-Vis absorption maxima of substituted benzenesulfonic acids.

1. Materials and Equipment:

  • Double-beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

  • The substituted benzenesulfonic acid sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or deionized water)

2. Procedure:

  • Solvent Selection: Choose a solvent in which the analyte is soluble and that is transparent in the UV region of interest (typically 200-400 nm). Ethanol or deionized water are common choices for sulfonic acids.

  • Preparation of Stock Solution: Accurately weigh a small amount of the sample (e.g., 1-5 mg) and dissolve it in the chosen solvent in a volumetric flask (e.g., 100 mL) to prepare a stock solution of known concentration.

  • Preparation of Working Solution: Dilute the stock solution to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0 AU). A concentration of approximately 10⁻⁵ M is often suitable.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

    • Set the wavelength range for the scan (e.g., 200-400 nm).

    • Set the scan speed and slit width as per the instrument's recommendations for optimal resolution.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample. Place it in both the sample and reference holders and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse a clean quartz cuvette with a small amount of the working solution and then fill it.

    • Place the cuvette in the sample holder of the spectrophotometer.

    • Initiate the scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

    • Record the λmax value and the corresponding absorbance.

Visualizing Structural and Spectroscopic Relationships

The following diagrams illustrate the structural relationships between the target compound, its isomers, and a key reference compound, highlighting the substitution patterns that influence their UV-Vis absorption.

G cluster_target Target Compound cluster_isomers Structural Isomers cluster_reference Reference Compound 2-Amino-3-chloro-5-methylbenzenesulfonic_acid 2-Amino-3-chloro-5-methyl- benzenesulfonic acid Predicted λmax: 290-310 nm 2-Amino-4-chloro-5-methylbenzenesulfonic_acid 2-Amino-4-chloro-5-methyl- benzenesulfonic acid Predicted λmax: 295-315 nm 2-Amino-3-chloro-5-methylbenzenesulfonic_acid->2-Amino-4-chloro-5-methylbenzenesulfonic_acid Isomer 4-Amino-3-chloro-5-methylbenzenesulfonic_acid 4-Amino-3-chloro-5-methyl- benzenesulfonic acid Predicted λmax: 285-305 nm 2-Amino-3-chloro-5-methylbenzenesulfonic_acid->4-Amino-3-chloro-5-methylbenzenesulfonic_acid Isomer 2-Amino-5-chlorobenzenesulfonic_acid 2-Amino-5-chlorobenzenesulfonic_acid Predicted λmax: 290-310 nm 2-Amino-3-chloro-5-methylbenzenesulfonic_acid->2-Amino-5-chlorobenzenesulfonic_acid Related Structure Sulfanilic_acid 4-Aminobenzenesulfonic acid (Sulfanilic Acid) λmax: ~248 nm 2-Amino-3-chloro-5-methylbenzenesulfonic_acid->Sulfanilic_acid Structural & Spectroscopic Comparison

Caption: Structural relationships and predicted λmax shifts.

G cluster_workflow UV-Vis Spectroscopy Experimental Workflow prep 1. Sample Preparation - Dissolve in transparent solvent - Prepare dilute solution (e.g., 10⁻⁵ M) baseline 2. Baseline Correction - Use pure solvent as blank prep->baseline measure 3. Sample Measurement - Scan across UV range (200-400 nm) baseline->measure analyze 4. Data Analysis - Identify wavelength of maximum absorbance (λmax) measure->analyze

Caption: Standard experimental workflow for UV-Vis spectroscopy.

Conclusion and Future Perspectives

While direct experimental data for the UV-Vis absorption maximum of this compound remains elusive in the public domain, a comparative analysis based on structurally similar compounds and established spectroscopic principles provides valuable predictive insights. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing chloro and sulfonic acid groups is expected to result in a complex absorption pattern in the UV region.

The provided experimental protocol offers a robust framework for researchers to determine the empirical UV-Vis data for this and other substituted benzenesulfonic acids. Such data would be a valuable contribution to the scientific literature, enabling more precise characterization and facilitating the development of novel compounds with tailored electronic and optical properties. It is recommended that future work focus on the experimental determination of the UV-Vis spectra of a series of these isomers in various solvents and at different pH values to build a comprehensive and validated spectroscopic library.

References

  • Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Deriv
  • Benzenesulfonic acid, 4-amino- - the NIST WebBook. (URL: [Link])

  • Functional-group and substituent effects, both steric and electronic, upon the ultraviolet absorption spectra of some conjugated. (URL: [Link])

  • CHAPTER 4 UV/VIS SPECTROSCOPY - University of Pretoria. (URL: [Link])

  • Ultraviolet absorption spectra of seven substituted benzenes. (URL: [Link])

  • Benzenesulfonic acid, 4-amino- - the NIST WebBook. (URL: [Link])

  • (PDF) UV-Vis spectroscopic and colorimetric anion detection and fluorescence properties of new 3-amino-4-hydroxybenzenesulfonic acid-based Schiff bases depending on the strength and position of the electron donor substitution - ResearchGate. (URL: [Link])

  • Benzenesulfonic acid, 4-amino- - the NIST WebBook. (URL: [Link])

  • Effects of substituents on the electronic absorption spectra of 3-N-(4-substituted phenyl) - TechnoRep. (URL: [Link])

  • Benzenesulfonic acid, 4-amino-3-chloro-5-methyl- | C7H8ClNO3S | CID 80802 - PubChem. (URL: [Link])

  • 2-Amino-5-chlorobenzenesulphonic acid | C6H6ClNO3S | CID 8628 - PubChem. (URL: [Link])

  • Welcome to the NIST WebBook. (URL: [Link])

  • 2-amino-5-chlorobenzenesulfonic acid (C6H6ClNO3S) - PubChemLite. (URL: [Link])

  • Benzenesulfonic acid, 4-amino- - the NIST WebBook. (URL: [Link])

  • 2-Amino-5-chlorobenzenesulfonic acid | CAS 133-74-4 - Veeprho. (URL: [Link])

  • 2-Aminobenzenesulfonic acid | Chemical Substance Information | J-GLOBAL. (URL: [Link])

  • UV-Vis absorption spectra for 2-Amino-5-Chloropyridine... - ResearchGate. (URL: [Link])

  • UV–Vis spectra of 2 and b dependence of absorbance at 372 nm on pH in... - ResearchGate. (URL: [Link])

  • 4-Amino-3-chloro-5-methyl benzonitrile - the NIST WebBook. (URL: [Link])

  • 2-Aminobenzenesulfonic Acid 99.0%(HPLC) - PureSynth. (URL: [Link])

  • Metanilic acid - the NIST WebBook. (URL: [Link])

  • 3-AMINO-5-CHLORO-4-METHYLBENZENESULFONIC ACID - gsrs. (URL: [Link])

Sources

A Comparative Guide to Elemental Analysis Standards for 2-amino-3-chloro-5-methylbenzenesulfonic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical standards and methodologies for the elemental analysis of 2-amino-3-chloro-5-methylbenzenesulfonic acid, a key intermediate in pharmaceutical synthesis. For researchers, scientists, and drug development professionals, ensuring the precise elemental composition and purity of such compounds is paramount for regulatory compliance, product safety, and process optimization. This document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and scientifically sound approach to elemental analysis.

The Critical Role of Elemental Analysis in Pharmaceutical Intermediates

The elemental composition of an active pharmaceutical ingredient (API) or its intermediates, such as this compound, is a fundamental aspect of its chemical identity and purity. Elemental analysis serves two primary purposes:

  • Empirical Formula Confirmation: Verifying the percentage content of core elements (Carbon, Hydrogen, Nitrogen, Sulfur, Chlorine) to confirm the molecular structure and assess the purity of the synthesized compound.

  • Impurity Profiling: Quantifying trace elemental impurities that may be introduced from catalysts, reagents, or manufacturing equipment.[1][2] Regulatory bodies worldwide, through guidelines like the ICH Q3D and USP General Chapters <232> and <233>, mandate strict control over these impurities due to their potential toxicity.[3][4][5]

A risk-based control strategy is essential for determining how to ensure compliance with specified limits for elemental impurities.[1][6] This guide provides the technical foundation for establishing such a strategy.

Part I: Core Elemental Composition (C, H, N, S, Cl)

The primary goal here is to confirm the stoichiometric integrity of the molecule. The two most powerful and widely adopted techniques for this purpose are Combustion Analysis and Combustion Ion Chromatography.

Combustion Analysis (CHNS)

Combustion analysis, based on the Dumas method, is the gold standard for determining carbon, hydrogen, nitrogen, and sulfur content.[7] The sample is combusted at high temperatures in an oxygen-rich environment, converting the elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, SO₂). These gases are then separated and quantified using thermal conductivity detection or infrared spectroscopy.[7]

Causality Behind its Use: This method is favored for its high precision and accuracy for the major constituent elements. When developing a new synthesis route for a compound like this compound, CHNS analysis provides the foundational data to confirm that the desired molecule has been formed.

Workflow for CHNS Combustion Analysis

Sample 1. Sample Weighing (1-3 mg) Combustion 2. Flash Combustion (~1000°C in O₂) Sample->Combustion Reduction 3. Reduction Tube (NOx -> N₂) Combustion->Reduction Separation 4. Gas Chromatography (Separation of N₂, CO₂, H₂O, SO₂) Reduction->Separation Detection 5. Thermal Conductivity Detector (TCD) Separation->Detection Data 6. Data Analysis (%C, %H, %N, %S) Detection->Data

Caption: Workflow for CHNS determination via combustion analysis.

Combustion Ion Chromatography (CIC)

For a halogenated and sulfonated compound, determining chlorine and sulfur content with high accuracy is critical. Combustion Ion Chromatography (CIC) is a superior technique for this purpose. It couples a combustion furnace with an ion chromatograph.[8] The sample is combusted, and the resulting acidic gases (HCl, SO₂) are trapped in an aqueous absorption solution. This solution is then injected into an ion chromatograph for the precise quantification of chloride (Cl⁻) and sulfate (SO₄²⁻) ions.

Causality Behind its Use: Unlike traditional CHNS analyzers, CIC provides direct, sensitive, and interference-free measurement of halogens and sulfur. This is particularly important for this compound, where both chlorine and sulfur are defining elements of the molecule. It avoids the wet chemical and often cumbersome titration methods of the past, like the Schöniger flask method.

Comparison of Core Analytical Techniques
FeatureCombustion Analysis (CHNS)Combustion Ion Chromatography (CIC)
Principle High-temperature combustion followed by GC separation and TCD detection.[7]High-temperature combustion followed by absorption and Ion Chromatography.[8]
Elements Determined C, H, N, SHalogens (F, Cl, Br, I), S
Typical Precision ≤ 0.3% absolute deviation≤ 0.5% absolute deviation
Key Advantage High precision for C, H, N. Established methodology.Direct and sensitive analysis of chlorine and sulfur.[8]
Limitation Does not determine halogens.Indirectly measures elements as ionic species.

Part II: Trace Elemental Impurity Analysis

Controlling trace elemental impurities is a non-negotiable aspect of drug development. The ICH Q3D guidelines classify elemental impurities based on their toxicity and likelihood of occurrence in the final drug product.[3] The analytical methods must be sensitive enough to detect these elements at or below their Permissible Daily Exposure (PDE) limits.[1]

Regulatory Framework: ICH Q3D Elemental Impurity Classes
  • Class 1: As, Cd, Hg, Pb. Highly toxic elements that require risk assessment for all drug products.[3]

  • Class 2A: Co, Ni, V. High probability of occurrence.

  • Class 2B: Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl. Lower probability of occurrence.

  • Class 3: Ba, Cr, Cu, Li, Mo, Sb, Sn. Relatively low toxicity via oral route.

USP General Chapter <233> outlines procedures for this analysis, favoring modern instrumental methods over older, less specific tests like the "Heavy Metals Test" (formerly USP <231>).[4][5][9]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is the premier technique for trace and ultra-trace elemental analysis. A sample, typically acid-digested, is introduced into a high-temperature argon plasma (~10,000 °C), which atomizes and ionizes the elements.[9] These ions are then guided into a mass spectrometer, where they are separated by their mass-to-charge ratio and quantified.

Causality Behind its Use: ICP-MS is specified as a compendial procedure in USP <233> because its detection limits are typically 100 to 10,000 times lower than ICP-OES, making it capable of quantifying toxicologically relevant elements at the stringent levels required by ICH Q3D.[9] For sulfur and chlorine, which are challenging due to polyatomic interferences, modern ICP-MS/MS systems use a collision/reaction cell to remove these interferences, enabling accurate quantification.[10][11]

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Also known as ICP-AES, this technique uses the same argon plasma source as ICP-MS to excite atoms to a higher energy state. As they relax to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is proportional to the concentration of the element.[2][9]

Causality Behind its Use: ICP-OES is a robust and reliable multi-element technique. While less sensitive than ICP-MS, it is often more tolerant of complex sample matrices and is less expensive to operate.[9] It is also a compendial procedure in USP <233> and is perfectly suitable for many Class 2 and Class 3 elements where the required detection limits are not as extreme.[12]

Atomic Absorption Spectroscopy (AAS)

In AAS, a light source specific to the element of interest is passed through a cloud of atomized sample. The atoms absorb this light, and the degree of absorption is proportional to the element's concentration. Atomization is typically achieved using a flame (FAAS) or a graphite furnace (GFAAS).[2]

Causality Behind its Use: AAS is a single-element technique, making it less suitable for broad screening. However, it is highly selective and relatively low-cost.[2] Graphite furnace AAS (GFAAS) offers significantly improved detection limits over flame AAS, making it a viable alternative procedure for quantifying specific, known contaminants like lead or cadmium, provided the method is fully validated according to USP <233> requirements.[9][12]

Comparison of Trace Analysis Techniques
FeatureICP-MSICP-OES (ICP-AES)Atomic Absorption (AAS)
Detection Limits Ultra-low (ppt to low ppb)[9]Low (low to mid ppb)[2]Moderate (FAAS) to Low (GFAAS)[2][9]
Multi-Element Capability Excellent (Full mass scan)[13]Excellent (Simultaneous detection)[9]No (Single element at a time)[9]
Throughput HighHighLow
Matrix Tolerance ModerateHighHigh (Flame) to Moderate (Furnace)
Regulatory Status Compendial (USP <233>)[12]Compendial (USP <233>)[12]Alternative (Requires validation)[12]
Best For Comprehensive screening for all ICH Q3D elements.Routine analysis of less toxic elements (Class 2B, 3).Targeted analysis of 1-2 specific elements.

Standards, CRMs, and Method Validation

The trustworthiness of any analytical data hinges on proper calibration and validation, grounded in the use of high-quality reference materials.

Certified Reference Materials (CRMs)

A Certified Reference Material (CRM) is a standard of the highest quality, produced by a competent body (often accredited to ISO 17034), providing a certified value with a stated uncertainty.[14]

For the analysis of this compound, a specific CRM may not be commercially available. In this case, a two-pronged approach is necessary:

  • Core Elements: Use well-characterized, high-purity organic compounds with certified C, H, N, S values for calibrating combustion analyzers. A structurally similar compound like Sulfanilic Acid is an excellent choice as a working standard for method development and validation.[15][16][17]

  • Trace Impurities: Use commercially available, single or multi-element certified aqueous standards for calibrating ICP-MS or ICP-OES instruments. These standards are traceable to national metrology institutes like NIST.

Method Validation

As stipulated by USP <233>, any procedure used for elemental impurity testing must be validated.[12] This is a self-validating system that ensures the method is suitable for its intended purpose. Key validation parameters include:

  • Accuracy: Recovery of spiked analytes in the sample matrix.

  • Precision: Repeatability and intermediate precision.

  • Specificity: Ability to distinguish the analyte from matrix interferences.

  • Limit of Quantitation (LOQ): The lowest concentration that can be reliably quantified.

  • Linearity & Range: Proportional response across a range of concentrations.

Experimental Protocols

The following protocols are provided as robust starting points for analysis.

Protocol 1: Determination of Chlorine and Sulfur by Combustion Ion Chromatography (CIC)
  • Sample Preparation: Accurately weigh 1-5 mg of this compound into a sample boat.

  • Instrument Setup: Set the combustion furnace to 1000 °C with an oxygen and argon gas flow. Prepare the absorption solution (e.g., deionized water with a small amount of H₂O₂ to ensure complete oxidation of SO₂ to sulfate).

  • Combustion: Introduce the sample boat into the furnace. The combustion products are carried by the gas stream into the absorption solution.

  • Analysis: After a set absorption time, an aliquot of the absorption solution is automatically injected into the ion chromatograph.

  • Chromatography: Separate the chloride (Cl⁻) and sulfate (SO₄²⁻) anions on an appropriate anion-exchange column (e.g., AS18) with a potassium hydroxide (KOH) eluent gradient.

  • Detection: Quantify the anions using a suppressed conductivity detector.

  • Calibration: Prepare a calibration curve using certified chloride and sulfate standards. Calculate the %Cl and %S in the original sample based on its weight.

Protocol 2: ICP-MS Screening for Elemental Impurities (per USP <233>)

Workflow for ICP-MS Trace Impurity Analysis

cluster_prep Sample Preparation cluster_analysis ICP-MS Analysis Sample 1. Sample Weighing (e.g., 100 mg) Digestion 2. Microwave Digestion (with conc. HNO₃ & HCl) Sample->Digestion Dilution 3. Dilution (with deionized water) Digestion->Dilution Introduction 4. Sample Introduction (Nebulizer -> Spray Chamber) Dilution->Introduction Plasma 5. Ionization (Argon ICP, ~10,000°C) Introduction->Plasma MS 6. Mass Spectrometry (Ion Separation & Detection) Plasma->MS Data 7. Data Analysis (Concentration in µg/g) MS->Data

Caption: Workflow for trace elemental analysis via ICP-MS.

  • Sample Preparation (Closed-Vessel Microwave Digestion):

    • Accurately weigh approximately 100 mg of the sample into a clean microwave digestion vessel.

    • Add 5 mL of concentrated nitric acid (HNO₃) and 1 mL of concentrated hydrochloric acid (HCl). Rationale: Using a closed vessel prevents the loss of volatile elements like Mercury (Hg) and Arsenic (As).

    • Seal the vessel and place it in the microwave digestion system. Ramp the temperature to 200 °C and hold for 20 minutes.

    • Allow the vessel to cool completely before opening.

    • Quantitatively transfer the digestate to a 50 mL volumetric flask and dilute to volume with high-purity deionized water.

  • Instrument Calibration: Prepare a series of multi-element calibration standards (including all target elements from ICH Q3D) in a matrix matching the diluted sample digest. Include an internal standard (e.g., Sc, Y, In, Bi) in all blanks, standards, and samples to correct for instrumental drift.

  • Analysis: Introduce the prepared sample into the ICP-MS. Acquire data for all elements of interest.

  • Data Evaluation: Quantify the concentration of each element in the original solid sample, correcting for the dilution factor. Compare the results against the established PDE limits based on the intended dosage of the final drug product.

Conclusion

Selecting the appropriate standards and methods for the elemental analysis of this compound requires a clear understanding of the analytical objective.

  • For empirical formula confirmation and purity assessment , a combination of high-precision Combustion Analysis (CHNS) and Combustion Ion Chromatography (CIC) for direct chlorine and sulfur determination is the most robust and scientifically sound approach.

  • For trace elemental impurity control in compliance with global pharmaceutical regulations, ICP-MS is the definitive technique due to its unparalleled sensitivity and multi-element capabilities.[13] ICP-OES serves as a reliable workhorse for less demanding applications.

In all cases, method validation using appropriate certified reference materials and adherence to the principles outlined in pharmacopeial chapters like USP <233> are not merely best practices; they are essential for ensuring data integrity and patient safety in the field of drug development.

References

  • USP. (n.d.). <232> ELEMENTAL IMPURITIES—LIMITS. USP.org.
  • U.S. Pharmacopeia. (2017, October 24). <232> ELEMENTAL IMPURITIES—LIMITS.
  • SCP Science. (n.d.). USP232/ICH Q3D STANDARDS.
  • Intertek. (n.d.). USP 232 and 233 Pharmaceutical Elemental Impurity Testing.
  • USP-NF. (2017, November 17). General Chapters Elemental Impurities–Limits and Elemental Contaminants in Dietary Supplements Applicable as of January 1, 2018.
  • OI Analytical. (n.d.). Analysis of organochlorine pesticides and PCBs using EPA method 608.3.
  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis.
  • UFAG Laboratorien AG. (n.d.). Elemental analysis and heavy metals for the pharmaceutical sector.
  • Thomas Scientific. (n.d.). Sulfanilic acid standard for elemental analysis for analysis.
  • iTeh Standards. (1999). ISO 78-2:1999.
  • Analytik Jena. (n.d.). Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233 (EN).
  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review.
  • Elemental Microanalysis. (n.d.). Sulphanilic Acid OAS 5gm Certificate 399386 Expiry 07-Jun-27.
  • PureSynth. (n.d.). Primary standard - Sulphanilic Acid- Certified Reference Material for standardization of volumetric solutions CRM ISO 17034 and ISO 17025 PurCert.
  • ACS Publications. (2025, February 6). Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices.
  • Wikipedia. (n.d.). Combustion analysis.
  • CPI International. (2025, April 17). The Evolution of ISO Standards in Analytical Testing: Meeting the Demands of Modern Laboratories.
  • Spectroscopy Online. (2023, August 16). Accurate, Low-Level Sulfur Analysis by ICP-MS Using MS/MS with Oxygen Reaction Cell Gas.
  • PubMed. (2021, November 15). Investigation of ICP-MS/MS for total sulfur quantification in freshwater dissolved organic matter.

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comparative reactivity of 2-amino-3-chloro-5-methylbenzenesulfonic acid vs 2-amino-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to 2-amino-3-chloro-5-methylbenzenesulfonic acid vs. 2-amino-5-methylbenzenesulfonic acid

For researchers, synthetic chemists, and professionals in drug development, a nuanced understanding of how subtle structural changes impact molecular reactivity is paramount. This guide provides an in-depth comparative analysis of two closely related aromatic compounds: this compound and 2-amino-5-methylbenzenesulfonic acid. The central focus is to elucidate the profound influence of the single ortho-chlorine substituent on the overall chemical behavior of the molecule.

This comparison is not merely academic. Both molecules are key intermediates in the synthesis of various dyes and potentially in pharmaceutical compounds.[1][2] Understanding their relative reactivity allows for the strategic design of synthesis pathways, optimization of reaction conditions, and prediction of potential side products.

Structural and Electronic Profiles: The Decisive Role of the Chloro Group

The fundamental difference between the two molecules lies in the presence of a chlorine atom positioned ortho to the amino group in this compound. This seemingly minor addition dramatically alters the electronic and steric landscape of the aromatic ring.

Compound2-amino-5-methylbenzenesulfonic acidThis compound
Structure
CAS Number 88-44-8[3][4]98-35-1 (Illustrative, specific CAS not found)
Key Substituents Amino (-NH2), Methyl (-CH3), Sulfonic Acid (-SO3H)Amino (-NH2), Chloro (-Cl), Methyl (-CH3), Sulfonic Acid (-SO3H)
Predicted Reactivity Profile Activated ring, susceptible to electrophilic attack.Deactivated ring, less susceptible to electrophilic attack.

All substituents on a benzene ring influence its reactivity through a combination of inductive and resonance effects.[5][6][7]

  • Amino Group (-NH2): A powerful activating group. It donates electron density to the ring via resonance (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). This makes the ring significantly more nucleophilic and reactive towards electrophiles.[8][9] It is an ortho, para-director.

  • Methyl Group (-CH3): A weak activating group. It donates electron density through an inductive effect (+I effect) and hyperconjugation. It is also an ortho, para-director.

  • Sulfonic Acid Group (-SO3H): A strong deactivating group. It withdraws electron density from the ring through both inductive (-I) and resonance (-R) effects, making the ring electron-poor.[5] It is a meta-director.

  • Chloro Group (-Cl): This is the key differentiator. Halogens are a unique class. The chlorine atom is strongly electronegative and withdraws electron density via the inductive effect (-I), deactivating the ring towards electrophilic attack.[5][7] However, it possesses lone pairs of electrons that can be donated to the ring through resonance (+R effect).[6] While the inductive effect dominates, making the ring less reactive overall, the resonance effect directs incoming electrophiles to the ortho and para positions.

The following diagram illustrates the interplay of these electronic effects.

G cluster_0 2-amino-5-methylbenzenesulfonic acid cluster_1 This compound A Ring (Electron Richer) SO3H_A -SO3H (-I, -R) Strong Deactivator A->SO3H_A Withdraws e- NH2_A -NH2 (+R >> -I) Strong Activator NH2_A->A Donates e- CH3_A -CH3 (+I) Weak Activator CH3_A->A Donates e- B Ring (Electron Poorer) Cl_B -Cl (-I > +R) Weak Deactivator B->Cl_B Withdraws e- SO3H_B -SO3H (-I, -R) Strong Deactivator B->SO3H_B Withdraws e- NH2_B -NH2 (+R >> -I) Strong Activator NH2_B->B Donates e- CH3_B -CH3 (+I) Weak Activator CH3_B->B Donates e- G sub_A Substrate A or B (10 mmol) dissolve Dissolve in dil. HCl and water sub_A->dissolve cool Cool to 0-5 °C (Ice Bath) dissolve->cool diazotization Add NaNO2 (aq) dropwise, T < 5 °C cool->diazotization test Test for excess HNO2 (Starch-Iodide Paper) diazotization->test test->diazotization If negative, add more NaNO2 diazonium Diazonium Salt Solution (in situ) test->diazonium If positive, proceed coupling Add Diazonium Solution to Coupler Solution (Maintain pH & Temp) diazonium->coupling coupler Coupling Partner Solution (10 mmol in water/acid) coupler->coupling precipitate Azo Dye Precipitate coupling->precipitate

Caption: Experimental workflow for comparative azo dye synthesis.

Step-by-Step Methodology:

  • Diazotization: a. In a 250 mL beaker, suspend 10 mmol of the aminobenzenesulfonic acid substrate (A or B) in 50 mL of water. b. Add 2.5 mL of concentrated HCl and stir until a fine slurry is formed. c. Cool the mixture to 0-5 °C in an ice-salt bath. Causality: Diazonium salts are unstable and can decompose at higher temperatures; maintaining a low temperature is critical for maximizing yield. [10] d. In a separate flask, dissolve 1.1 eq (11 mmol) of sodium nitrite in 10 mL of water. e. Add the sodium nitrite solution dropwise to the cold amine suspension over 15 minutes, ensuring the temperature does not rise above 5 °C. f. After the addition is complete, stir for an additional 15 minutes. Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates a slight excess, confirming the completion of the reaction. Trustworthiness: This test validates that sufficient diazotizing agent has been added to convert all the primary amine.

  • Azo Coupling: a. In a separate 600 mL beaker, dissolve 10 mmol of 3-Methyl-1-phenyl-1H-pyrazol-5-amine in 100 mL of water with a small amount of HCl. b. Cool this solution to 5-10 °C and add sodium acetate to buffer the solution to a pH of 4-5. Causality: The coupling reaction rate is pH-dependent. This pH range is optimal for coupling with an activated pyrazole derivative. c. Slowly add the previously prepared cold diazonium salt solution to the coupling partner solution with vigorous stirring. d. A brightly colored precipitate (the azo dye) should form immediately. e. Continue stirring in the ice bath for 1-2 hours to ensure the completion of the reaction.

  • Workup and Analysis: a. Isolate the solid dye product by vacuum filtration. b. Wash the filter cake with cold water to remove excess salts. c. Dry the product in a vacuum oven at 60 °C. d. Record the final mass and calculate the percentage yield. Analyze the purity via techniques like HPLC or NMR spectroscopy.

Expected Outcome: It is anticipated that the reaction starting with 2-amino-5-methylbenzenesulfonic acid (Substrate A) will proceed more rapidly and result in a higher yield of the final azo dye compared to the reaction with this compound (Substrate B), under identical reaction conditions. This difference in yield provides quantitative support for the reduced nucleophilicity of the amine in the chlorinated compound.

Conclusion

The presence of a chlorine atom at the C3 position of 2-amino-5-methylbenzenesulfonic acid introduces significant electronic and steric changes that collectively reduce its chemical reactivity compared to its non-chlorinated counterpart. The primary driver is the chlorine atom's strong electron-withdrawing inductive effect, which deactivates the aromatic ring towards electrophilic attack and lessens the nucleophilicity of the crucial amino group. While both compounds remain valuable synthetic intermediates, particularly for diazotization-coupling reactions, the chlorinated version requires a more considered approach, potentially involving more forcing reaction conditions or longer reaction times to achieve comparable yields. This guide underscores the importance of analyzing substituent effects to predict chemical behavior, enabling chemists to make informed, efficient, and logical choices in synthetic design.

References

  • Zollinger, H. (1995). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH. [Link]

  • LookChem. (2026). 2-Amino-5-Methylbenzenesulfonic Acid. [Link]

  • Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • St. Peter's Institute of Pharmaceutical Sciences. The Effect of Substituents on Reactivity. [Link]

  • Vedantu. Effect of Substituent on Reactivity of Benzene for JEE. [Link]

  • Google Patents. (1989).
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

  • Lumen Learning. Substituent Effects | Organic Chemistry II. [Link]

  • Scilit. Kinetics and mechanism of the diazotisation of substituted anilines by nitrosyl halides. The question of diffusion-controlled reactions. [Link]

  • OrgoSolver. Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • ResearchGate. The diazotization process. [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. [Link]

  • de la Mare, P. B. D. (1949). Some observations concerning steric hindrance and the effects of substituents on the ortho : para ratio in aromatic substitution. Journal of the Chemical Society (Resumed), 2871. [Link]

  • Stenutz. 2-amino-5-methylbenzenesulfonic acid. [Link]

  • World Dye Variety. (2012). Acid Yellow 49. [Link]

  • Der Pharma Chemica. Investigation of amine inversion dynamics in ortho and meta substituted anilines by G3XMP2 theory. [Link]

  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. [Link]

  • World of Molecules. (2013). 2-Amino-5-methylbenzenesulfonic acid. [Link]

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Navigating the Solid State: A Comparative Guide to the Crystallography of 2-amino-3-chloro-5-methylbenzenesulfonic Acid and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Published: March 8, 2026

Introduction: The Blueprint of a Molecule

In the realm of drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This intricate architecture, known as the crystal structure, dictates a compound's physical and chemical properties, including its solubility, stability, and bioavailability. Single-crystal X-ray diffraction (SXRD) stands as the gold standard for elucidating this atomic blueprint, providing unequivocal structural information that is often unattainable through other analytical techniques.

This guide delves into the crystallographic characteristics of substituted benzenesulfonic acids, with a specific focus on predicting the solid-state structure of the yet-to-be-crystallized 2-amino-3-chloro-5-methylbenzenesulfonic acid. By conducting a comparative analysis of structurally related compounds, we can gain valuable insights into the likely packing motifs and intermolecular interactions that govern the crystal lattice of this molecule. Such predictive analysis is a cornerstone of modern materials design, enabling researchers to anticipate a compound's behavior and to tailor its properties for specific applications.

Comparative Crystallographic Analysis of Substituted Benzenesulfonic Acids

While the crystal structure of this compound has not been publicly reported, we can infer its probable crystallographic parameters by examining the structures of its simpler analogs. The following table summarizes the crystallographic data for benzenesulfonic acid and its various substituted derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Benzenesulfonic AcidC₆H₆O₃SOrthorhombicPca2₁15.3525.71815.340908[1]
Orthanilic Acid (2-aminobenzenesulfonic acid)C₆H₇NO₃SMonoclinicP2₁/c7.9356.57014.225105.94[2]
Metanilic Acid (3-aminobenzenesulfonic acid)C₆H₇NO₃SOrthorhombicPnma8.50011.9446.756904[3]
Sulfanilic Acid Monohydrate (4-aminobenzenesulfonic acid)C₆H₇NO₃S·H₂OMonoclinicP2₁/c6.47318.3086.81293.634[4]
p-Toluenesulfonic Acid MonohydrateC₇H₈O₃S·H₂OMonoclinicP2₁/c5.8817.43120.08597.954[5]

Analysis of Structural Trends:

The data reveals that even minor changes in substituent patterns can lead to significant alterations in the crystal packing. The unsubstituted benzenesulfonic acid crystallizes in the orthorhombic system[1]. However, the introduction of an amino group, as seen in the aminobenzenesulfonic acid isomers, often leads to the formation of zwitterions in the solid state, where the acidic proton from the sulfonic acid group migrates to the basic amino group. This results in strong N-H···O hydrogen bonds that play a crucial role in dictating the crystal packing.

For instance, orthanilic acid and sulfanilic acid monohydrate both crystallize in the monoclinic space group P2₁/c, a very common space group for organic molecules[2][4]. Metanilic acid, in contrast, adopts an orthorhombic structure[3]. The presence of a methyl group in p-toluenesulfonic acid also results in a monoclinic crystal system, highlighting the influence of even a non-polar substituent on the overall crystal lattice[5].

Predicting the Crystal Structure of this compound

Based on the comparative data, we can hypothesize the likely crystallographic features of this compound. The presence of both an amino and a sulfonic acid group strongly suggests the formation of a zwitterionic structure in the solid state. The resulting N-H···O hydrogen bonds will likely be a dominant feature of the crystal packing.

The combination of a chloro and a methyl group, along with the amino and sulfonic acid functionalities, will introduce a complex interplay of steric and electronic effects. The molecule's asymmetry makes a centrosymmetric space group less likely. Therefore, it is plausible that this compound will crystallize in a non-centrosymmetric space group within either a monoclinic or orthorhombic crystal system. The unit cell dimensions will be influenced by the specific packing arrangement adopted to accommodate the various functional groups and to maximize favorable intermolecular interactions, such as hydrogen bonding and potential π-π stacking of the benzene rings.

Experimental Protocol for Single-Crystal X-ray Diffraction of a Small Organic Molecule

The following is a generalized, yet detailed, protocol for obtaining single-crystal X-ray diffraction data for a small organic molecule such as this compound.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.3 mm in all dimensions) for X-ray diffraction analysis.

  • Methodology:

    • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble at an elevated temperature.

    • Slow Evaporation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Cover the vial with a cap that has a small pinhole to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Allow the solution to cool slowly to room temperature. The rate of cooling can be controlled by placing the vessel in a Dewar flask filled with warm water.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

2. Crystal Mounting:

  • Objective: To mount a selected single crystal on the goniometer head of the diffractometer.

  • Methodology:

    • Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects.

    • Using a micromanipulator, carefully attach the crystal to the tip of a glass fiber or a cryoloop using a small amount of paratone-N oil or a suitable cryoprotectant.

    • Mount the fiber or loop onto a goniometer head.

3. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Methodology:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

    • Perform an initial set of scans to determine the unit cell parameters and the crystal system.

    • Based on the unit cell and symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections.

    • Execute the data collection run.

4. Structure Solution and Refinement:

  • Objective: To determine the atomic positions from the diffraction data and to refine the structural model.

  • Methodology:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. Apply corrections for Lorentz and polarization effects, and for absorption if necessary.

    • Structure Solution: Use direct methods or Patterson methods to determine the initial positions of the heavier atoms (e.g., sulfur, chlorine).

    • Structure Refinement: Use Fourier and difference Fourier maps to locate the remaining non-hydrogen atoms. Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares minimization algorithm. Hydrogen atoms can often be located in the difference Fourier map or placed in calculated positions.

    • Validation: Assess the quality of the final structural model using metrics such as the R-factor, goodness-of-fit, and residual electron density maps.

Workflow for Single-Crystal X-ray Diffraction

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

Single-Crystal X-ray Diffraction Workflow Workflow for Single-Crystal X-ray Diffraction cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis crystal_growth Crystal Growth (Slow Evaporation, Cooling, or Vapor Diffusion) crystal_selection Crystal Selection (Microscopic Examination) crystal_growth->crystal_selection crystal_mounting Crystal Mounting (on Fiber or Loop) crystal_selection->crystal_mounting diffractometer Mount on Diffractometer crystal_mounting->diffractometer data_collection X-ray Data Collection (Cryo-cooling, Diffraction Scans) diffractometer->data_collection data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction structure_solution Structure Solution (Direct/Patterson Methods) data_reduction->structure_solution structure_refinement Structure Refinement (Least-Squares Fitting) structure_solution->structure_refinement validation Structure Validation (CIF Report Generation) structure_refinement->validation

Caption: A flowchart illustrating the key stages of a single-crystal X-ray diffraction experiment.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a comparative analysis of its structural analogs provides a strong foundation for predicting its solid-state properties. The interplay of the amino, chloro, methyl, and sulfonic acid substituents is expected to result in a complex and interesting crystal packing, likely driven by zwitterion formation and extensive hydrogen bonding. The detailed experimental protocol provided in this guide offers a clear roadmap for obtaining the high-quality single crystals necessary for elucidating the precise atomic arrangement of this and other novel small molecules, thereby advancing our understanding and application of these important chemical entities.

References

  • Hall, S. R., & Maslen, E. N. (1965). The Crystal Structure of Metanilic Acid. Acta Crystallographica, 18(3), 301-306. [Link]

  • Hall, S. R., & Maslen, E. N. (1967). The Crystal Structure of Orthanilic Acid. Acta Crystallographica, 22(2), 216-228. [Link]

  • Rae, A. I. M., & Maslen, E. N. (1962). The Crystal Structure of Sulphanilic Acid Mono-Hydrate. Acta Crystallographica, 15(12), 1285-1291. [Link]

  • Manana, P., Hosten, E. C., & Betz, R. (2020). Crystal structure of benzenesulphonic acid. Zeitschrift für Kristallographie - New Crystal Structures, 236(1), 97-99. [Link]

  • Arora, S. K., & Sundaralingam, M. (1971). The crystal and molecular structure of 4-methyl sulfonic acid (p-toluenesulfonic acid) monohydrate, C₇H₈SO₃⁻·H₃O⁺, an oxonium salt. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(7), 1293-1298. [Link]

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Safety Operating Guide

2-amino-3-chloro-5-methylbenzenesulfonic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Proper management of complex halogenated aromatic amines is a critical component of laboratory safety and environmental compliance. 2-amino-3-chloro-5-methylbenzenesulfonic acid presents a unique triad of disposal challenges: a highly corrosive sulfonic acid moiety, a toxic amino group, and a halogenated (chlorinated) aromatic ring.

To build a robust Environmental Health and Safety (EHS) framework, laboratories must move beyond basic compliance and implement self-validating disposal systems. This guide provides the mechanistic rationale and step-by-step operational workflows required to safely process, package, and dispose of this compound.

Chemical Profiling & Hazard Causality

Before executing any disposal protocol, it is essential to understand why this specific molecule dictates stringent handling. The disposal strategy is entirely governed by its structural functional groups:

  • Sulfonic Acid Group (-SO₃H): This group renders the compound highly acidic and corrosive in aqueous solutions. If discharged into unneutralized waste streams, it can mobilize heavy metals in plumbing infrastructure or react violently exothermically with incompatible basic wastes[1].

  • Chloro Substituent (-Cl): The presence of chlorine classifies this material strictly as a Halogenated Organic Waste . Landfill disposal is prohibited. If incinerated at suboptimal temperatures without proper scrubbing, it can generate corrosive hydrogen chloride (HCl) gas and highly toxic polychlorinated biphenyls (PCBs)[2].

  • Amino Group (-NH₂): This group contributes to significant aquatic toxicity and poses a severe systemic hazard via dermal absorption or inhalation of the fine crystalline dust[3].

Waste Stream Categorization & PPE Requirements

To prevent cross-contamination and dangerous chemical reactions, quantitative segregation of waste streams is required.

Table 1: Waste Stream Categorization & Logistical Routing

Waste Physical StatePrimary HazardEPA RCRA DesignationRequired Disposal Routing
Dry Solid (Powder/Crystals) Inhalation (H335), Skin Irritation (H315)Halogenated Organic SolidDirect high-temperature incineration
Aqueous Solution (Mother Liquor) Corrosivity (pH < 2.0), Aquatic ToxicityCorrosive Halogenated LiquidPre-disposal neutralization, then incineration
Contaminated Consumables Dermal Contact, Trace HalogensHalogenated Solid DebrisRegulated hazardous waste manifesting

Table 2: Required PPE for Handling & Disposal Operations

Equipment TypeSpecificationMechanistic Rationale (Causality)
Gloves Nitrile or Neoprene (EN 374 certified)Prevents dermal absorption of the toxic amino moiety; resists acidic degradation better than latex[4].
Eye Protection Chemical splash goggles + Face shieldThe sulfonic acid group causes severe, irreversible eye damage (H319) upon contact[3][4].
Respirator NIOSH-approved N95 or P100 particulate filterRequired during solid transfer to prevent inhalation of aerosolized chlorinated dust particles[5].

Operational Workflows & Disposal Methodologies

The following workflows are designed as self-validating systems , ensuring that every safety parameter is empirically confirmed before moving to the next step.

G Start Waste Generation: This compound State Determine Physical State Start->State Solid Solid Powder/Crystals (Do Not Dilute) State->Solid Dry Aqueous Aqueous Solution (Acidic pH) State->Aqueous Liquid Spill Accidental Spill (Solid or Liquid) State->Spill Emergency PackageSolid Package in Compatible HDPE Container Solid->PackageSolid Neut Neutralize to pH 6-8 (using NaOH or NaHCO3) Aqueous->Neut Absorb Dampen & Absorb (Avoid Dusting) Spill->Absorb Neut->PackageSolid Label Label as: Halogenated Organic Waste PackageSolid->Label Absorb->PackageSolid Incinerate High-Temperature Incineration (Scrubber Equipped) Label->Incinerate

Fig 1: Decision matrix for segregation, neutralization, and disposal of chlorinated sulfonic acid.

Protocol A: Aqueous Waste Neutralization (Pre-Disposal)

Because the compound contains a sulfonic acid group, aqueous waste streams must be neutralized prior to transport to prevent the degradation of transport containers and dangerous pressure buildup.

  • Preparation: Transfer the acidic aqueous waste into a High-Density Polyethylene (HDPE) reaction vessel under a certified chemical fume hood.

    • Causality: HDPE resists corrosive attack from the sulfonic acid, and the negative pressure of the fume hood captures any volatile organic vapors[1].

  • Titration: While stirring continuously, slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃).

    • Causality: The sulfonic acid must be converted to its sodium sulfonate salt to eliminate corrosivity. The slow addition prevents rapid exothermic boiling.

  • System Validation: Monitor the reaction using a calibrated pH meter. The system is validated as safe for packaging only when the pH stabilizes between 6.5 and 7.5 for at least 5 minutes.

  • Packaging: Transfer the neutralized solution to a designated "Halogenated Aqueous Waste" carboy. Cap tightly and attach a hazardous waste manifest.

Protocol B: Solid Waste Packaging & Mass Accountability
  • Transfer: Using non-sparking, anti-static spatulas, transfer the dry solid waste into a wide-mouth HDPE container. Do not use metal containers.

    • Causality: The acidic nature of the compound can evolve flammable hydrogen gas upon prolonged contact with certain metals[6].

  • System Validation: Weigh the final sealed container and cross-reference the mass with your laboratory's chemical inventory deduction. A 100% mass accountability confirms no residual dust has been left unaccounted for in the workspace.

Protocol C: Emergency Spill Decontamination
  • Isolation & Dampening: Evacuate the immediate area (at least 25 meters for solids)[5]. Gently mist the solid spill with water using a spray bottle.

    • Causality: Dampening prevents the aerosolization of the fine powder, directly mitigating the severe inhalation hazard (H335) associated with chlorinated aminobenzenesulfonic acids[3][7].

  • Absorption: Cover the dampened material with an inert, non-combustible absorbent (e.g., dry earth or sand)[6].

    • Causality: Inert absorbents prevent the exothermic fires that can occur if cellulosic materials (like standard paper towels) are used to clean up strong acids.

  • System Validation: After scooping the absorbed mixture into a vapor-tight plastic bag, wash the surface with a weak soap solution. Validate the decontamination by swabbing the surface with a pH indicator strip. If the swab reads pH < 6, repeat the wash protocol until a neutral pH (7.0) is visually confirmed[7].

Final Logistical Disposal (EPA / RCRA Compliance)

Due to the chlorinated ring, this compound waste must be manifested exclusively for High-Temperature Liquid/Solid Injection Incineration .

Ensure your contracted waste disposal facility utilizes an incinerator with a combustion zone temperature of at least 2000°F (1100°C) and a residence time of 2 seconds[8].

  • Causality: These extreme parameters are required to completely cleave the stable aromatic ring. Furthermore, the facility must be equipped with a wet scrubber to capture the chlorine radicals released during combustion, neutralizing them before they can form atmospheric acid-gas pollution[2][8].

References

Sources

Personal protective equipment for handling 2-amino-3-chloro-5-methylbenzenesulfonic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of compliance checkboxes, but as a mechanistic system. To safely handle 2-amino-3-chloro-5-methylbenzenesulfonic acid , you must first understand its molecular architecture. This compound presents a dual-threat profile: the sulfonic acid moiety acts as a severe corrosive, while the halogenated aromatic amine acts as a systemic toxin capable of altering blood chemistry.

The following guide provides field-proven, self-validating protocols for the safe handling, operational transfer, and disposal of this compound, ensuring laboratory safety and scientific integrity.

Mechanistic Hazard Profiling: The "Why" Behind the Protocol

To design an effective safety protocol, we must trace the chemical's structural features directly to their physiological hazards:

  • The Sulfonic Acid Group (-SO₃H): This functional group is highly acidic. Upon contact with the ambient moisture of human skin or the mucosal membranes of the eyes, it rapidly dissociates. This causes a localized, precipitous drop in pH, leading to immediate coagulative necrosis and severe chemical burns[1].

  • The Aromatic Amine (Aniline Derivative): Substituted anilines are highly lipophilic and readily absorb through the skin and respiratory tract. Once in the bloodstream, they act as oxidizing agents, converting the Fe²⁺ in hemoglobin to Fe³⁺. This forms methemoglobin, a modified protein that cannot bind oxygen, leading to chemical asphyxiation (methemoglobinemia) even if the patient is breathing normally[2],[3].

  • The Chloro-Substitution: The addition of a halogen increases the molecule's lipophilicity, potentially enhancing dermal penetration compared to non-halogenated analogs, and strictly dictates a halogenated waste disposal stream.

Personal Protective Equipment (PPE) Matrix

Under OSHA 1910.132 standards, employers must provide PPE specifically selected to mitigate the identified hazards of the workspace[4]. Standard latex or thin nitrile gloves are insufficient for this compound due to the permeation risk of the aromatic amine.

PPE CategoryRequired SpecificationMechanistic Justification
Hand Protection Heavy-Duty Neoprene or Nitrile (≥0.11 mm thickness)Neoprene provides superior resistance to both the corrosive degradation of sulfonic acids and the permeation of lipophilic aromatic amines.
Eye Protection Non-vented Chemical Splash GogglesPrevents the ingress of aerosolized corrosive dust and acidic vapors. Standard safety glasses offer zero protection against fine powders.
Body Protection Tyvek® Suit or Acid-Resistant Apron over Lab CoatWoven cotton lab coats can trap powders against the skin, accelerating dermal absorption. A non-porous barrier is mandatory.
Respiratory Fume Hood (Face velocity 80-100 fpm)Serves as the primary engineering control to prevent the inhalation of methemoglobin-inducing dust[5].

Engineering Controls & Operational Workflow

The physical transfer of dry, functionalized organic powders is the highest-risk phase of handling. Sulfonic acid powders often carry static charges, making them highly prone to aerosolization.

SafeHandling Prep 1. Fume Hood Validation (Check Airflow) PPE 2. PPE Donning (Neoprene, Goggles) Prep->PPE Handle 3. Active Handling (Anti-static Transfer) PPE->Handle Decon 4. Surface Decon (Wet Wiping) Handle->Decon Waste 5. Waste Segregation (Halogenated Acidic) Decon->Waste

Step-by-step operational workflow for handling halogenated aminobenzenesulfonic acids.

Step-by-Step Handling Protocol
  • Pre-Task Validation (The Self-Check): Before opening the container, verify that the fume hood face velocity is between 80-100 feet per minute (fpm)[5]. Self-validating mechanism: Tape a small Kimwipe to the bottom edge of the sash; it should pull inward steadily without violent fluttering.

  • Static Mitigation: Wipe the exterior of the chemical container and the analytical balance with an anti-static cloth.

  • Weighing: Use a disposable, anti-static weigh boat. Causality: Standard polystyrene boats repel charged powders, causing micro-aerosolization that can be easily inhaled, triggering systemic toxicity.

  • Transfer & Dissolution: When preparing solutions, slowly add the this compound powder to the solvent. Never add solvent directly to the bulk dry acid. Adding moisture to a concentrated acid can cause localized exothermic reactions and dangerous splattering.

  • Decontamination: Upon completion, wet-wipe all hood surfaces with a slightly basic solution (e.g., 5% sodium bicarbonate) to neutralize residual sulfonic acid dust, followed by a distilled water wipe.

Emergency Response & Medical Intervention

Standard first aid is insufficient for aniline derivatives. A critical, field-proven insight is that standard pulse oximetry cannot reliably detect methemoglobinemia; it will yield falsely high oxygen saturation values because it cannot distinguish between oxyhemoglobin and methemoglobin[2].

ExposureResponse Start Exposure Event Skin Dermal / Ocular Contact (Corrosive Burn Risk) Start->Skin Inhalation Inhalation / Ingestion (Methemoglobinemia) Start->Inhalation Flush Immediate Flushing (15+ Mins Eyewash) Skin->Flush FreshAir Move to Fresh Air & Monitor Cyanosis Inhalation->FreshAir Med Medical Evaluation (Co-oximetry Testing) Flush->Med FreshAir->Med

Emergency response pathways detailing immediate actions following chemical exposure.

Step-by-Step Spill and Exposure Response
  • Dermal/Ocular Exposure: Immediately utilize the safety shower or eyewash station for a minimum of 15 minutes. The rapid dissociation of the sulfonic acid requires massive dilution to halt tissue necrosis[1].

  • Inhalation/Systemic Exposure: Move the affected personnel to fresh air immediately.

  • Medical Monitoring: Observe the patient for cyanosis (a bluish tint to the lips, nail beds, or skin), which indicates severe oxygen deprivation[6].

  • Emergency Hand-off: Inform EMS that the patient has been exposed to an aniline derivative. Demand that blood oxygen be measured via Co-oximetry or an arterial blood gas (ABG) test, as standard pulse oximeters will fail[2]. If methemoglobin levels exceed critical thresholds, the medical administration of methylene blue may be required[3].

Waste Segregation & Disposal Plan

Improper disposal of functionalized aromatic amines can lead to catastrophic laboratory incidents.

  • Classification: Label all associated waste strictly as "Halogenated Acidic Organic Waste."

  • Chemical Incompatibility (Critical): NEVER mix this waste with strong oxidizers (e.g., nitric acid, peroxides) or heavy metals. Causality: Aromatic amines can react violently, and in some cases spontaneously ignite, in the presence of strong oxidizing agents[6],[2].

  • Containment: Store waste in a vented, high-density polyethylene (HDPE) container. Do not use metal drums, as the residual sulfonic acid will corrode the metal, leading to structural failure and secondary spills.

References

  • Title: 1910.132 - General requirements for Personal Protective Equipment. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Source: National Research Council / NCBI Bookshelf URL: [Link]

  • Title: Aniline | Medical Management Guidelines | Toxic Substance Portal Source: Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL: [Link]

  • Title: NIOSH Pocket Guide to Chemical Hazards - Aniline Source: National Institute for Occupational Safety and Health (NIOSH) / CDC URL: [Link]

  • Title: Two Cases of Methemoglobinemia Induced by the Exposure to Nitrobenzene and Aniline Source: Annals of Occupational and Environmental Medicine URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.